molecular formula C6H10ClN3O2S B021676 4-hydrazinylbenzenesulfonamide Hydrochloride CAS No. 17852-52-7

4-hydrazinylbenzenesulfonamide Hydrochloride

Cat. No.: B021676
CAS No.: 17852-52-7
M. Wt: 223.68 g/mol
InChI Key: IKEURONJLPUALY-UHFFFAOYSA-N
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Description

4-hydrazinylbenzenesulfonamide Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C6H10ClN3O2S and its molecular weight is 223.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-hydrazinylbenzenesulfonamide;hydrochloride
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InChI

InChI=1S/C6H9N3O2S.ClH/c7-9-5-1-3-6(4-2-5)12(8,10)11;/h1-4,9H,7H2,(H2,8,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEURONJLPUALY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70939095
Record name 4-Hydrazinylbenzene-1-sulfonamide--hydrogen chloride (1/1)
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Molecular Weight

223.68 g/mol
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CAS No.

17852-52-7, 27918-19-0
Record name 4-Hydrazinylbenzenesulfonamide hydrochloride
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Record name Benzenesulfonamide, 4-hydrazinyl-, hydrochloride (1:?)
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Record name 4-Hydrazinylbenzene-1-sulfonamide--hydrogen chloride (1/1)
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Record name (4-Sulfamoylpheny)hydrazine monohydrochloride
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Record name 4-Sulfamoylphenyl)hydrazine hydrochloride
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Record name Benzenesulfonamide, 4-hydrazinyl-, hydrochloride (1:?)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name p-Hydrazinobenzenesulfonamide hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to 4-Hydrazinylbenzenesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydrazinylbenzenesulfonamide hydrochloride is a sulfonamide derivative of significant interest in medicinal chemistry and pharmaceutical development.[1] It serves as a crucial intermediate in the synthesis of various biologically active molecules, most notably the selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib.[1][2] Its chemical structure, featuring a hydrazine group attached to a benzenesulfonamide moiety, imparts it with versatile reactivity for the synthesis of heterocyclic compounds and other derivatives with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, facilitating its use in various synthetic protocols.[1][3]

Chemical Properties

This section details the key chemical and physical properties of this compound.

General Properties
PropertyValueSource(s)
CAS Number 17852-52-7[3][4][5]
Molecular Formula C₆H₁₀ClN₃O₂S[5][6]
Molecular Weight 223.68 g/mol [6][7]
Appearance White to light yellow crystalline powder[3][8]
Melting Point 149-152 °C (lit.), 204 °C (decomp)[7][8]
Solubility Soluble in water. Slightly soluble in Methanol (with heating).[8]
Hygroscopicity Hygroscopic[8]
Spectral Data
SpectroscopyDataSource(s)
¹H NMR (DMSO-d₆) δ 8.2 (s, 1H, SO₂NH₂), δ 6.9–7.4 (m, 4H, aromatic), δ 4.1 (s, 2H, NH₂)[1]
FT-IR Key peaks at 3330 cm⁻¹ (N–H stretch), 1624 cm⁻¹ (C=N), and 1190 cm⁻¹ (S=O)[1]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Two common synthetic routes are outlined below.

Synthesis from 4-Aminobenzenesulfonamide (Sulfanilamide)

This method involves the diazotization of sulfanilamide followed by reduction.

Experimental Workflow:

G Synthesis from 4-Aminobenzenesulfonamide cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction cluster_2 Step 3: Isolation A 4-Aminobenzenesulfonamide in concentrated HCl and ice C 4-Sulfamoylbenzenediazonium chloride (in solution, 0-5°C) A->C Vigorous stirring B Aqueous Sodium Nitrite (NaNO₂) B->C Dropwise addition E Precipitate of This compound C->E Addition of diazonium salt solution Rapid stirring at 0-5°C D Stannous chloride (SnCl₂) in conc. HCl D->E F Vacuum filtration E->F G Washing with cold water F->G H Drying G->H I Final Product H->I

Caption: Workflow for the synthesis of this compound from 4-aminobenzenesulfonamide.

Methodology:

  • Diazotization: 4-Aminobenzenesulfonamide (20 mmol) is dissolved in concentrated hydrochloric acid (10 mL) and crushed ice (20 g) to maintain a temperature below 5°C.[1] An aqueous solution of sodium nitrite (20 mmol) is then added dropwise under vigorous stirring. The reaction is complete when a clear solution is formed, typically within 30-60 minutes, yielding 4-sulfamoylbenzenediazonium chloride in solution.[1]

  • Reduction: The freshly prepared diazonium salt solution is added to a rapidly stirred solution of stannous chloride (SnCl₂·H₂O, 10 g) in concentrated hydrochloric acid (10 mL) at 0–5°C.[1] Precipitation of the product occurs, and the mixture is typically left to stand overnight to ensure complete reduction.[1]

  • Isolation: The solid product is collected by vacuum filtration, washed with cold water, and dried to yield this compound.[1]

Synthesis from p-Chlorobenzenesulfonamide

This alternative route involves the direct substitution of the chloro group with hydrazine.

Experimental Workflow:

G Synthesis from p-Chlorobenzenesulfonamide A p-Chlorobenzenesulfonamide C Reaction Mixture (Autoclave) A->C B Hydrazine hydrate B->C D Heating (120-125°C) Pressure (0.8-1.2 MPa) C->D E Product Isolation D->E

Caption: Workflow for the synthesis of this compound from p-chlorobenzenesulfonamide.

Methodology:

  • Reaction Setup: p-Chlorobenzenesulfonamide and hydrazine hydrate (in a molar ratio of approximately 1:8 to 1:15) are added to an autoclave.[10]

  • Reaction Conditions: The autoclave is heated to 120-125°C, and the pressure is maintained at 0.8-1.2 MPa.[10] The reaction is monitored until the p-chlorobenzenesulfonamide is consumed.

  • Product Isolation: Upon completion, the reaction mixture is worked up to isolate the this compound. This method is reported to be suitable for industrialized production with high yield and purity.[10]

Application in Drug Synthesis: The Case of Celecoxib

A primary application of this compound is as a key intermediate in the synthesis of Celecoxib, a selective COX-2 inhibitor.

Synthesis of Celecoxib:

G Celecoxib Synthesis A 4-Hydrazinylbenzenesulfonamide hydrochloride C Reaction in Methanol or Ethyl Acetate/Water A->C B 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione B->C D Celecoxib C->D Condensation Reaction

Caption: Synthetic pathway for Celecoxib using this compound.

Methodology:

The synthesis involves the condensation of this compound with 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione.[11] The reaction can be carried out in a solvent system such as methanol or a mixture of ethyl acetate and water, followed by heating.[11] The resulting Celecoxib can then be purified by crystallization.

Biological Relevance and Signaling Pathways

While this compound is primarily a synthetic intermediate, its derivatives exhibit significant biological activities by targeting specific enzymes and signaling pathways.

COX-2 Inhibition Pathway

Derivatives of 4-hydrazinylbenzenesulfonamide, such as Celecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is typically induced during inflammation and in various cancers, where it catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and cell proliferation.

G COX-2 Inhibition Pathway cluster_0 Inflammatory Stimuli / Growth Factors A Activation of Transcription Factors (e.g., NF-κB) B COX-2 Gene Transcription A->B C COX-2 Enzyme B->C E Prostaglandins C->E Catalysis D Arachidonic Acid D->C F Inflammation, Pain, Cell Proliferation E->F G Celecoxib (Derivative) G->C Inhibition

Caption: Simplified signaling pathway of COX-2 and its inhibition by Celecoxib.

By inhibiting COX-2, these compounds block the production of prostaglandins, thereby reducing inflammation and pain.[12] In the context of cancer, COX-2 inhibition can suppress tumor growth by inhibiting angiogenesis and promoting apoptosis.[13] The anti-inflammatory mechanism of COX-2 inhibitors is also linked to the inhibition of the NF-κB pathway.[12]

Carbonic Anhydrase IX Inhibition Pathway

Derivatives of 4-hydrazinylbenzenesulfonamide have also been investigated as inhibitors of carbonic anhydrase IX (CA IX). CA IX is a transmembrane enzyme that is highly overexpressed in many types of hypoxic tumors.[14] It plays a crucial role in pH regulation in the tumor microenvironment, which is essential for cancer cell survival and proliferation.[15]

G Carbonic Anhydrase IX Inhibition Pathway cluster_0 Tumor Hypoxia A HIF-1α Activation B CA IX Gene Transcription A->B C Carbonic Anhydrase IX (CA IX) B->C D CO₂ + H₂O ⇌ H⁺ + HCO₃⁻ C->D Catalysis E Extracellular Acidification D->E F Tumor Cell Survival & Proliferation E->F G Sulfonamide Inhibitor (Derivative) G->C Inhibition

Caption: The role of Carbonic Anhydrase IX in tumors and its inhibition.

Inhibition of CA IX by sulfonamide-based compounds disrupts the pH balance within the tumor, leading to an accumulation of acidic byproducts and creating an unfavorable environment for cancer cell survival.[15] This can hinder tumor growth and enhance the efficacy of other cancer therapies.[15]

Conclusion

This compound is a cornerstone intermediate for the synthesis of a variety of pharmacologically active compounds. Its well-defined chemical properties and established synthetic protocols make it a valuable tool for researchers and drug development professionals. The biological activities of its derivatives, particularly as inhibitors of COX-2 and carbonic anhydrase IX, highlight the importance of this chemical scaffold in the ongoing development of novel therapeutics for inflammatory diseases and cancer. This technical guide provides a comprehensive overview of the core chemical properties, experimental methodologies, and biological relevance of this compound, serving as a foundational resource for its application in scientific research.

References

An In-depth Technical Guide to the Structural Elucidation of 4-hydrazinylbenzenesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-hydrazinylbenzenesulfonamide hydrochloride, a key intermediate in the synthesis of various pharmaceuticals, notably the selective COX-2 inhibitor, Celecoxib.[1] This document outlines the compound's chemical and physical properties, provides detailed experimental protocols for its characterization, and visualizes key chemical and analytical pathways.

Chemical Structure and Properties

This compound is a sulfonamide derivative characterized by a hydrazine group attached to a benzene ring, which is also substituted with a sulfonamide moiety.[2] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it a valuable reagent in synthetic chemistry.[2]

Chemical Identifiers:

  • IUPAC Name: 4-hydrazinylbenzenesulfonamide;hydrochloride[3]

  • CAS Number: 17852-52-7[3]

  • Molecular Formula: C₆H₁₀ClN₃O₂S[3]

  • SMILES: C1=CC(=CC=C1NN)S(=O)(=O)N.Cl[3]

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueReference
Molecular Weight 223.68 g/mol [2][3]
Exact Mass 223.0182254 Da[3]
Appearance White to light yellow crystalline powder[4]
Melting Point 204 °C (decomposition)[5]
Solubility Soluble in water[4]
¹H NMR (DMSO-d₆) δ 8.2 (s, 1H, SO₂NH₂), δ 6.9–7.4 (m, 4H, ArH)[2]
FT-IR (cm⁻¹) 3330 (N-H stretch), 1190 (S=O stretch)[2]

Spectroscopic and Structural Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic techniques. Below are the expected results and detailed protocols for these analyses.

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of the molecule.

Table 2: Expected NMR Spectroscopic Data (in DMSO-d₆)

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H~7.7 - 7.9DoubletAr-H ortho to -SO₂NH₂
¹H~7.0 - 7.2DoubletAr-H ortho to -NHNH₂
¹H~7.3Singlet-SO₂NH₂
¹HBroad SingletBroad-NHNH₃⁺
¹³C~145SingletC-SO₂NH₂
¹³C~140SingletC-NHNH₂
¹³C~128SingletCH (ortho to -SO₂NH₂)
¹³C~114SingletCH (ortho to -NHNH₂)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula and connectivity.

Table 3: Expected High-Resolution Mass Spectrometry Data

IonCalculated m/zObserved m/zAssignment
[M+H]⁺188.0494~188.049Protonated free base (C₆H₁₀N₃O₂S⁺)
[M-NH₂]⁺172.0199~172.020Loss of amino group from the hydrazinyl moiety
[M-SO₂NH₂]⁺107.0769~107.077Loss of the sulfonamide group

Single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and crystal packing. However, as of late 2025, a public crystal structure for this compound has not been reported. The experimental protocol below outlines the general procedure for obtaining suitable crystals.

Experimental Protocols

This protocol is based on the widely used method of diazotization of sulfanilamide followed by reduction.[6][7]

Experimental Workflow for Synthesis

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction cluster_2 Step 3: Isolation and Purification A Dissolve Sulfanilamide in HCl and ice B Add NaNO₂ solution dropwise at 0-5°C A->B Vigorous stirring C Formation of 4-sulfamoylbenzenediazonium chloride B->C E Add diazonium salt solution to SnCl₂ solution C->E Transfer D Prepare cold solution of SnCl₂ in conc. HCl F Precipitation of product E->F Stirring G Filter the precipitate F->G H Wash with cold HCl G->H I Dry under vacuum H->I

Caption: Workflow for the synthesis of this compound.

Protocol:

  • Diazotization: Dissolve 20 mmol of 4-aminobenzenesulfonamide in a mixture of 10 mL of concentrated hydrochloric acid and 20 g of crushed ice in an Erlenmeyer flask.[7] While maintaining the temperature below 5°C with vigorous stirring, add a solution of 20 mmol of sodium nitrite in 2 mL of water dropwise.[7] Continue stirring until the solution becomes clear, indicating the formation of 4-sulfamoylbenzenediazonium chloride.[7]

  • Reduction: In a separate flask, prepare a cold solution of 10 g of stannous chloride dihydrate (SnCl₂·2H₂O) in 10 mL of concentrated hydrochloric acid.[7] Pour the diazonium salt solution into the SnCl₂ solution with rapid stirring.[7]

  • Isolation: A precipitate of this compound will form. Allow the mixture to stand to ensure complete precipitation.[7] Collect the solid product by vacuum filtration, wash with a small amount of cold dilute hydrochloric acid, and dry under vacuum.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~10 µg/mL.

  • Analysis: Introduce the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using electrospray ionization (ESI) in positive ion mode. Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion.

  • Tandem MS (MS/MS): Perform a product ion scan on the protonated molecular ion ([M+H]⁺) to obtain fragmentation data for structural confirmation.

  • Solvent Selection: Determine the solubility of the compound in a range of solvents. An ideal system is one where the compound is moderately soluble.

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., an ethanol/water mixture) in a clean vial. Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. Allow the solvent to evaporate slowly in a vibration-free environment over several days to weeks.

  • Crystal Mounting and Analysis: Once suitable single crystals have formed, carefully mount one on a goniometer and place it in the X-ray diffractometer for data collection.

Application in Synthesis: The Pathway to Celecoxib

This compound is a critical starting material for the synthesis of Celecoxib, a potent anti-inflammatory drug.[1] The synthesis involves a condensation reaction with a β-diketone.

Celecoxib Synthesis Pathway

G A 4-hydrazinylbenzenesulfonamide hydrochloride C Condensation Reaction (e.g., in Methanol) A->C B 1-(4-methylphenyl)-4,4,4- trifluorobutane-1,3-dione B->C D Celecoxib C->D Cyclization

Caption: Synthesis of Celecoxib from this compound.

This reaction highlights the primary industrial and pharmaceutical relevance of this compound.

Biological Context: COX-2 Inhibition by Celecoxib

While this compound itself is not known to be biologically active in this context, its derivative, Celecoxib, is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[8] Understanding this downstream pathway is crucial for appreciating the importance of the parent compound.

COX-2 Inhibition Signaling Pathway

G cluster_0 Pro-inflammatory Stimuli cluster_1 Cellular Response cluster_2 Physiological Effect A Cytokines, Growth Factors B Upregulation of COX-2 gene A->B C COX-2 Enzyme B->C E Prostaglandins (e.g., PGE₂) C->E Catalysis D Arachidonic Acid D->C F Inflammation, Pain E->F Celecoxib Celecoxib Celecoxib->C Inhibition

Caption: The inhibitory effect of Celecoxib on the COX-2 pathway.

Pro-inflammatory stimuli lead to the increased expression of the COX-2 enzyme, which then converts arachidonic acid into prostaglandins, mediators of inflammation and pain.[8] Celecoxib selectively binds to and inhibits the COX-2 enzyme, thereby reducing prostaglandin synthesis and alleviating inflammatory symptoms.[8]

Conclusion

The structural elucidation of this compound relies on a synergistic application of modern analytical techniques. While it serves primarily as a synthetic intermediate, its structural features are crucial for the successful synthesis of important therapeutic agents like Celecoxib. This guide provides the necessary theoretical framework and practical protocols for researchers and professionals engaged in the synthesis and characterization of this and related compounds.

References

Synthesis of 4-Hydrazinylbenzenesulfonamide Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for research scientists and drug development professionals on the synthesis of 4-hydrazinylbenzenesulfonamide hydrochloride, a key intermediate in the development of pharmaceuticals.

This technical document provides a comprehensive overview of the synthesis, properties, and applications of this compound. It is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction

This compound, also known as 4-sulfamoylphenylhydrazine hydrochloride, is a crucial building block in the synthesis of various biologically active compounds. Its molecular structure, featuring both a hydrazinyl and a sulfonamide group, makes it a versatile precursor for the creation of a wide range of heterocyclic compounds. Notably, it is a key intermediate in the industrial synthesis of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID)[1]. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, facilitating its use in various synthetic applications[2].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 17852-52-7[3]
Molecular Formula C₆H₁₀ClN₃O₂S[3]
Molecular Weight 223.68 g/mol [4]
Appearance White to light yellow crystalline powder[2]
Melting Point 217-219 °C[5]
Solubility Soluble in water[2]

Synthetic Routes

There are two primary and well-established methods for the synthesis of this compound. The selection of a particular route may depend on factors such as the availability of starting materials, desired yield and purity, and scalability of the process.

Method 1: Diazotization and Reduction of 4-Aminobenzenesulfonamide (Sulfanilamide)

This classic and widely used method involves a two-step process starting from the readily available 4-aminobenzenesulfonamide (sulfanilamide). The first step is the diazotization of the primary aromatic amine, followed by the reduction of the resulting diazonium salt to the desired hydrazine.

Step 1: Diazotization of 4-Aminobenzenesulfonamide

  • In a flask equipped with a magnetic stirrer and immersed in an ice-salt bath, dissolve 4-aminobenzenesulfonamide in a mixture of concentrated hydrochloric acid and crushed ice to maintain a temperature below 5°C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred solution. The temperature should be strictly maintained between 0 and 5°C to ensure the stability of the formed diazonium salt[5]. The reaction is complete when the solution becomes clear.

Step 2: Reduction of the Diazonium Salt

  • In a separate flask, prepare a cold solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid.

  • Pour the freshly prepared diazonium salt solution into the cold stannous chloride solution with vigorous stirring.

  • Continue stirring the reaction mixture in an ice bath. The product, this compound, will precipitate out of the solution.

  • Allow the mixture to stand overnight to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Reactant/ReagentMolar Ratio (vs. Sulfanilamide)Key ConditionsYieldPurityReference
4-Aminobenzenesulfonamide1.0---[5]
Sodium Nitrite1.00-5 °C--[5]
Stannous Chloride-0-5 °C76%-[5]
Sodium Sulfite (alternative reducing agent)--88%-[5]
Method 2: Nucleophilic Aromatic Substitution of 4-Chlorobenzenesulfonamide

This alternative route involves the direct reaction of 4-chlorobenzenesulfonamide with hydrazine hydrate. This method can provide high yields and purity, particularly when conducted under high temperature and pressure, making it suitable for industrial-scale production[4].

  • Charge an autoclave with 4-chlorobenzenesulfonamide and an excess of hydrazine hydrate (a molar ratio of approximately 1:10 is preferred)[4].

  • After purging the reactor with nitrogen, heat the mixture to 120-125°C under a pressure of 0.8-1.2 MPa[4].

  • Maintain the reaction at this temperature and pressure, with stirring, until the starting material is consumed (monitoring by HPLC is recommended).

  • After the reaction is complete, cool the mixture to induce crystallization of the product.

  • Filter the crude product and then acidify with hydrochloric acid to obtain this compound.

  • The final product can be further purified by recrystallization from a suitable solvent such as a methanol/water mixture[3][6].

Reactant/ReagentMolar Ratio (vs. 4-Chlorobenzenesulfonamide)TemperaturePressureYieldPurity (HPLC)Reference
4-Chlorobenzenesulfonamide1.0121 ± 1 °C1.0 MPa97.5%98.7%[4]
Hydrazine Hydrate10.0----[4]

Synthesis and Reaction Workflow

The following diagrams illustrate the chemical synthesis routes and a general experimental workflow.

Synthesis_Method_1 cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Reduction Sulfanilamide Sulfanilamide Diazonium Salt Diazonium Salt Sulfanilamide->Diazonium Salt  NaNO₂, HCl  0-5 °C 4-Hydrazinylbenzenesulfonamide HCl 4-Hydrazinylbenzenesulfonamide HCl Diazonium Salt->4-Hydrazinylbenzenesulfonamide HCl  SnCl₂ or Na₂SO₃  HCl

Diagram 1: Synthesis via Diazotization of Sulfanilamide.

Synthesis_Method_2 cluster_start Starting Material cluster_reaction Nucleophilic Substitution cluster_workup Workup 4-Chlorobenzenesulfonamide 4-Chlorobenzenesulfonamide Crude Product Crude Product 4-Chlorobenzenesulfonamide->Crude Product  Hydrazine Hydrate  120-125 °C, 0.8-1.2 MPa 4-Hydrazinylbenzenesulfonamide HCl 4-Hydrazinylbenzenesulfonamide HCl Crude Product->4-Hydrazinylbenzenesulfonamide HCl  HCl  Recrystallization

Diagram 2: Synthesis via Nucleophilic Substitution.

Application in Drug Synthesis: The Celecoxib Case

As previously mentioned, a significant application of this compound is in the synthesis of Celecoxib. Celecoxib is a selective COX-2 inhibitor that exerts its anti-inflammatory and analgesic effects by blocking the synthesis of prostaglandins[7][8].

Signaling Pathway of Celecoxib's Action

The following diagram illustrates the mechanism of action of Celecoxib, highlighting the role of the COX-2 enzyme in the inflammatory pathway.

Celecoxib_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid Phospholipase A₂ COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Diagram 3: Celecoxib's Inhibition of the COX-2 Pathway.

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound, a vital intermediate in pharmaceutical research and development. The two primary synthetic routes, via diazotization of sulfanilamide and nucleophilic substitution of 4-chlorobenzenesulfonamide, have been presented with detailed experimental considerations and comparative data. The crucial role of this compound in the synthesis of Celecoxib and the underlying mechanism of action have also been highlighted. This information is intended to aid researchers in the efficient and safe synthesis of this important chemical for the advancement of medicinal chemistry and drug discovery.

References

An In-depth Technical Guide on the Core Mechanism of Action of 4-hydrazinylbenzenesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydrazinylbenzenesulfonamide hydrochloride is a key chemical intermediate recognized for its foundational role in the synthesis of a variety of biologically active molecules.[1][2][3][4] Its derivatives have demonstrated significant therapeutic potential, particularly as potent enzyme inhibitors. This technical guide elucidates the core mechanism of action, focusing primarily on the inhibition of carbonic anhydrase isoenzymes, a pathway of critical interest in oncology. We will explore the quantitative inhibitory data, relevant signaling pathways, and detailed experimental protocols for the characterization of these compounds.

Introduction: Chemical Identity and Significance

This compound (CAS RN: 17852-52-7) is a sulfonamide derivative featuring a hydrazine group attached to a benzenesulfonamide scaffold.[3][5] The hydrochloride salt form enhances its stability and solubility in aqueous solutions.[5] While it serves as a crucial building block for various pharmaceuticals, including the non-steroidal anti-inflammatory drug (NSAID) Celecoxib, its intrinsic mechanism of action and that of its direct derivatives are centered on potent enzyme inhibition.[4][5]

Chemical Structure:

  • Molecular Formula: C₆H₁₀ClN₃O₂S[6][7]

  • IUPAC Name: 4-hydrazinylbenzenesulfonamide;hydrochloride[6]

  • Molecular Weight: 223.68 g/mol [6]

The presence of the sulfonamide group is critical to its primary biological activity, a feature it shares with a well-established class of enzyme inhibitors.

Core Mechanism of Action: Carbonic Anhydrase Inhibition

The principal mechanism of action for 4-hydrazinylbenzenesulfonamide and its derivatives is the inhibition of carbonic anhydrases (CAs), a superfamily of zinc-containing metalloenzymes.[8][9]

The Role of Carbonic Anhydrases: CAs catalyze the rapid and reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺):

CO₂ + H₂O ⇌ HCO₃⁻ + H⁺

This reaction is fundamental to numerous physiological processes, including pH regulation, respiration, and electrolyte balance.[8] In pathological conditions, particularly in cancer, certain CA isoenzymes are overexpressed. Tumor-associated isoforms, such as CA IX and CA XII, are crucial for cancer cell survival. They help maintain a neutral intracellular pH while contributing to an acidic tumor microenvironment, which promotes tumor proliferation, invasion, and resistance to therapy.[5][8]

Inhibitory Action: The sulfonamide group (-SO₂NH₂) of 4-hydrazinylbenzenesulfonamide and its derivatives is the key pharmacophore. It coordinates to the zinc ion (Zn²⁺) in the active site of the carbonic anhydrase enzyme, displacing a water/hydroxide molecule and blocking the enzyme's catalytic activity. This inhibition disrupts the pH-regulating function of the CAs.

By targeting tumor-associated CAs (IX and XII), these compounds can:

  • Increase the intracellular pH of tumor cells, disrupting their metabolism.

  • Decrease the extracellular pH, counteracting the acidic microenvironment that favors tumor growth.

  • Induce cell cycle arrest and apoptosis in cancer cells.[5]

Derivatives of 4-hydrazinylbenzenesulfonamide have shown potent inhibitory activity against several human (h) CA isoenzymes, including the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and hCA XII.[5][8][9]

Quantitative Data: Carbonic Anhydrase Inhibition

The inhibitory potency of derivatives of 4-hydrazinylbenzenesulfonamide against various human carbonic anhydrase isoenzymes has been quantified in several studies. The data, presented as inhibition constants (Kᵢ), highlight the high affinity of these compounds for their targets.

Compound ClassTarget IsoenzymeInhibition Constant (Kᵢ) RangeReference
4-(2-Substituted hydrazinyl)benzenesulfonamideshCA I1.79 - 2.73 nM[10]
hCA II1.72 - 11.64 nM[10]
Bioorganometallic Hydrazone DerivativeshCA I1.7 - 22.4 nM[8][9]
hCA II1.7 - 22.4 nM[8][9]
hCA IXLess sensitive to inhibition[8][9]
hCA XII1.9 - 24.4 nM[8][9]
Benzofuran-based DerivativesCA IX / XIIIC₅₀: 12 - 28 nM[5]

Signaling Pathways and Experimental Workflows

The inhibition of tumor-associated carbonic anhydrases by 4-hydrazinylbenzenesulfonamide derivatives initiates a cascade of events that disrupt cancer cell homeostasis.

G cluster_drug Pharmacological Intervention cluster_enzyme Enzyme Target cluster_cellular Cellular Effects Drug 4-Hydrazinylbenzenesulfonamide Derivative CA Tumor-Associated Carbonic Anhydrase (CA IX / XII) Drug->CA Inhibition pH_Disruption Disruption of pH Homeostasis (↑ Intracellular pH, ↓ Extracellular pH) CA->pH_Disruption Disruption of CO2 Hydration Metabolism Metabolic Stress & Inhibition of Proliferation pH_Disruption->Metabolism Apoptosis Induction of Apoptosis Metabolism->Apoptosis

Caption: Signaling pathway of CA inhibition in cancer.
Experimental Workflow: Carbonic Anhydrase Inhibition Assay

To quantify the inhibitory potential of these compounds, a standard in vitro enzyme assay is performed.

G A 1. Prepare Assay Buffer (e.g., Tris-HCl) B 2. Add Recombinant Human Carbonic Anhydrase Isoenzyme A->B C 3. Add Test Compound (Varying Concentrations) B->C D 4. Pre-incubate at Room Temp. C->D E 5. Initiate Reaction by Adding Substrate (e.g., 4-Nitrophenyl Acetate) D->E F 6. Monitor Product Formation (e.g., 4-Nitrophenol) via Spectrophotometry at 400 nm E->F G 7. Calculate % Inhibition and Determine IC50 / Ki values F->G

Caption: Workflow for a carbonic anhydrase inhibition assay.
Experimental Workflow: In Vitro Cytotoxicity Assay

The anti-cancer effects of these compounds are evaluated using cytotoxicity assays on various cancer cell lines. Derivatives have shown activity against lines such as MCF-7 (breast cancer) and Hela (cervical cancer).[5]

G A 1. Seed Cancer Cells (e.g., MCF-7, HeLa) in 96-well plates B 2. Allow Cells to Adhere (24 hours) A->B C 3. Treat Cells with Serial Dilutions of Test Compound B->C D 4. Incubate for a Defined Period (e.g., 48-72 hours) C->D E 5. Add Viability Reagent (e.g., MTT, MTS) D->E F 6. Incubate to Allow for Color Development E->F G 7. Measure Absorbance using a Plate Reader F->G H 8. Calculate Cell Viability and Determine IC50 Value G->H

Caption: Workflow for determining compound cytotoxicity.

Detailed Experimental Protocols

Carbonic Anhydrase Inhibition Assay Protocol

This protocol describes a common method for measuring the inhibition of CA activity using a colorimetric assay.

  • Objective: To determine the IC₅₀ or Kᵢ value of a test compound against a specific human carbonic anhydrase isoenzyme (e.g., hCA I, II, IX, or XII).

  • Principle: The esterase activity of CA is measured by monitoring the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, which can be detected spectrophotometrically at 400 nm.

  • Materials:

    • Recombinant human carbonic anhydrase (hCA) isoenzyme.

    • Test compound (dissolved in DMSO).

    • 4-Nitrophenyl acetate (NPA) substrate.

    • Assay Buffer: 10 mM Tris-HCl, pH 7.4.

    • 96-well microplates.

    • Spectrophotometer (plate reader).

  • Procedure:

    • To each well of a 96-well plate, add 140 µL of assay buffer.

    • Add 20 µL of the test compound at various concentrations (typically a serial dilution). For the control, add 20 µL of DMSO.

    • Add 20 µL of a solution containing the hCA enzyme to each well.

    • Mix and pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of NPA solution to each well.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes.

    • Calculate the rate of reaction (slope of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value. The Kᵢ can be determined using the Cheng-Prusoff equation if the Kₘ of the substrate is known.

MTT Cytotoxicity Assay Protocol

This protocol outlines the steps to assess the cytotoxic effects of a compound on cancer cell lines.

  • Objective: To determine the IC₅₀ value of a test compound, representing the concentration at which it inhibits 50% of cell growth.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of living cells.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, HeLa).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Test compound (dissolved in DMSO).

    • MTT solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • 96-well cell culture plates.

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate the plate for 48 to 72 hours.

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound and its derivatives represent a potent class of carbonic anhydrase inhibitors. Their mechanism of action is well-defined, involving the direct inhibition of key CA isoenzymes that are critical for cancer cell survival and proliferation. The quantitative data demonstrate high-affinity binding to these targets, and the downstream effects on cellular pH homeostasis lead to cytotoxicity in cancer cells. The experimental protocols provided herein offer a standardized approach for the further evaluation and development of these promising compounds for therapeutic applications, particularly in the field of oncology.

References

The Dawn of a Chemotherapeutic Era: A Technical Guide to the Discovery and History of Sulfonamide Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal discovery and rich history of sulfonamide inhibitors, the first class of synthetic antimicrobial agents that revolutionized medicine. From the initial serendipitous observation with a synthetic dye to the elucidation of their mechanism of action and the dawn of the antibiotic age, this document provides a comprehensive overview for the modern researcher. It details the key scientific milestones, presents critical quantitative data, outlines foundational experimental protocols, and visualizes the complex scientific journey that ushered in a new era of chemotherapy.

The Serendipitous Discovery of Prontosil

The story of sulfonamides begins not in a quest for an antibiotic, but in the industrial dye laboratories of Bayer AG in Germany. In the early 1930s, a team of researchers, including chemists Fritz Mietzsch and Joseph Klarer, were synthesizing new azo dyes.[1][2] The prevailing "magic bullet" theory of Paul Ehrlich, which suggested that chemicals could selectively target pathogens, guided the search for dyes with potential therapeutic properties.[3]

In 1932, the pathologist and bacteriologist Gerhard Domagk, director of Bayer's Institute of Pathology and Bacteriology, began systematically screening these newly synthesized dyes for antibacterial activity.[1][4][5] His work was driven by the urgent need for effective treatments against rampant bacterial infections like those caused by Streptococcus pyogenes.[2] Domagk's persistence led him to a red azo dye named Prontosil rubrum.[2] While Prontosil showed no effect against bacteria in vitro (in a test tube), Domagk made the groundbreaking discovery in 1932 that it could protect mice from lethal streptococcal infections.[1][5] He famously and successfully administered the dye to his own daughter, who was suffering from a severe streptococcal infection, saving her from a likely fatal outcome.[1][5] For this monumental discovery, Gerhard Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.[6]

From Prodrug to the Active Principle: The Unveiling of Sulfanilamide

Despite its in vivo efficacy, the lack of in vitro activity of Prontosil remained a puzzle. The solution to this enigma came in 1935 from a French research team at the Pasteur Institute, led by Ernest Fourneau.[6] The team, which included Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti, demonstrated that Prontosil was, in fact, a prodrug.[7] In the body, it is metabolized to a simpler, colorless compound: para-aminobenzenesulfonamide, or sulfanilamide.[6][7] This active metabolite was the true "magic bullet" responsible for the antibacterial effect.[6]

The discovery that sulfanilamide was the active agent had profound implications. Sulfanilamide had been first synthesized in 1908 and its patent had long expired, making it readily and inexpensively available.[7] This led to a surge in research and the development of a multitude of sulfanilamide derivatives, giving birth to the class of "sulfa drugs."[7]

Mechanism of Action: Inhibition of Folic Acid Synthesis

The selective toxicity of sulfonamides against bacteria lies in their unique mechanism of action. Bacteria, unlike humans who obtain folic acid (Vitamin B9) from their diet, must synthesize it de novo.[8] Folic acid is a crucial precursor for the synthesis of nucleotides and certain amino acids, making it essential for bacterial growth and replication.[8]

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a key substrate in the bacterial folic acid synthesis pathway.[8] They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which catalyzes the condensation of PABA with dihydropteroate pyrophosphate.[8] By binding to the active site of DHPS, sulfonamides block the utilization of PABA, thereby halting the production of dihydrofolic acid and, consequently, arresting bacterial growth.[8] This bacteriostatic action allows the host's immune system to clear the infection.

Folic_Acid_Pathway cluster_bacteria Bacterial Cell cluster_human Human Cell GTP GTP Pteridine_precursor Dihydropterin Pyrophosphate GTP->Pteridine_precursor Multiple Steps DHF Dihydrofolic Acid Pteridine_precursor->DHF Dihydropteroate Synthase (DHPS) PABA p-Aminobenzoic Acid (PABA) PABA->DHF THF Tetrahydrofolic Acid DHF->THF Dihydrofolate Reductase (DHFR) Nucleotides Nucleotides, Amino Acids THF->Nucleotides One-carbon transfers Sulfonamides Sulfonamides Sulfonamides->DHF Competitive Inhibition Dietary_Folate Dietary Folate THF_human Tetrahydrofolic Acid Dietary_Folate->THF_human Nucleotides_human Nucleotides, Amino Acids THF_human->Nucleotides_human One-carbon transfers Historical_Progression Ehrlich Paul Ehrlich's 'Magic Bullet' Concept (Early 1900s) Dye_Industry German Dye Industry Research (IG Farben / Bayer) Ehrlich->Dye_Industry Prontosil_Synthesis Synthesis of Azo Dyes (Mietzsch & Klarer, early 1930s) Dye_Industry->Prontosil_Synthesis Domagk_Screening Domagk's In Vivo Screening (1932) Prontosil_Synthesis->Domagk_Screening Prontosil_Discovery Discovery of Prontosil's In Vivo Antibacterial Activity Domagk_Screening->Prontosil_Discovery Prodrug_Puzzle The In Vitro Inactivity Puzzle Prontosil_Discovery->Prodrug_Puzzle Pasteur_Institute Pasteur Institute Research (Fourneau's team, 1935) Prodrug_Puzzle->Pasteur_Institute Sulfanilamide_Discovery Identification of Sulfanilamide as the Active Metabolite Pasteur_Institute->Sulfanilamide_Discovery Mechanism_Elucidation Elucidation of the Mechanism of Action (Inhibition of Folic Acid Synthesis) Sulfanilamide_Discovery->Mechanism_Elucidation Sulfa_Drugs_Era The Era of 'Sulfa Drugs' (Development of Derivatives) Sulfanilamide_Discovery->Sulfa_Drugs_Era Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation Start Starting Materials (e.g., Acetanilide) Synthesis_Steps Multi-step Synthesis (e.g., Chlorosulfonation, Amination) Start->Synthesis_Steps Purification Purification and Characterization Synthesis_Steps->Purification Compound_Library Library of Sulfonamide Analogs Purification->Compound_Library In_Vitro_Screening In Vitro Screening (e.g., MIC determination) Compound_Library->In_Vitro_Screening In_Vivo_Screening In Vivo Screening (e.g., Mouse Protection Assay) In_Vitro_Screening->In_Vivo_Screening Lead_Identification Lead Compound Identification In_Vivo_Screening->Lead_Identification Clinical_Trials Clinical Trials Lead_Identification->Clinical_Trials

References

An In-depth Technical Guide to 4-hydrazinylbenzenesulfonamide hydrochloride (CAS 17852-52-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4-hydrazinylbenzenesulfonamide hydrochloride. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Properties and Identification

This compound is a sulfonamide derivative recognized as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the selective COX-2 inhibitor, Celecoxib.[1][2][3][4] Its chemical structure features a hydrazine group and a sulfonamide group attached to a benzene ring, a combination that imparts significant biological and chemical reactivity.[1][5] The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.[1][5]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
CAS Number 17852-52-7[1][3][5]
Molecular Formula C₆H₉N₃O₂S·HCl[4][5]
Molecular Weight 223.68 g/mol [3][6]
Appearance White to light yellow crystalline powder[2][3][5]
Melting Point 149-152 °C (lit.)[2][3]
Boiling Point 434.7 °C at 760 mmHg[3]
Solubility Soluble in water[2][3][5]
Density 1.644 g/cm³ (at 20°C)[3]
Flash Point 216.7 °C[3]
Storage Temperature 2-8°C, under inert gas (e.g., nitrogen or argon)[3][7]
Sensitivity Hygroscopic[3]
Chemical Identifiers
IdentifierValueReference(s)
IUPAC Name 4-hydrazinylbenzenesulfonamide;hydrochloride[1][8]
InChI 1S/C6H9N3O2S.ClH/c7-9-5-1-3-6(4-2-5)12(8,10)11;/h1-4,9H,7H2,(H2,8,10,11);1H[5][8]
InChIKey IKEURONJLPUALY-UHFFFAOYSA-N[5][8]
SMILES S(N)(=O)(=O)C1=CC=C(NN)C=C1.Cl[5]
Synonyms (4-Sulfamoylphenyl)hydrazine hydrochloride, p-Sulfamoylphenylhydrazine monohydrochloride, 4-Aminosulfonylphenylhydrazine monohydrochloride, 4-Hydrazinebenzenesulfonamide hydrochloride, 4-Hydrazino Benzene Sulfonamide Hydrochloride[5]

Synthesis and Purification Protocols

Two primary synthetic routes for this compound have been reported in the literature.

Synthesis from Sulfanilamide

This method involves the diazotization of sulfanilamide followed by reduction.

Experimental Protocol:

  • Diazotization:

    • Dissolve 20 mmol of 4-aminobenzenesulfonamide (sulfanilamide) in a mixture of 10 mL of concentrated hydrochloric acid and 20 g of crushed ice in an Erlenmeyer flask.

    • Maintain the temperature below 5°C using an ice bath.

    • Slowly add a solution of 20 mmol of sodium nitrite (NaNO₂) in 2 mL of water dropwise with vigorous stirring.

    • Continue stirring until a clear solution of the diazonium salt (4-sulfamoylbenzenediazonium chloride) is formed (typically 30-60 minutes).

  • Reduction:

    • In a separate flask, prepare a cold solution of 10 g of stannous chloride dihydrate (SnCl₂·2H₂O) in 10 mL of concentrated hydrochloric acid.

    • Pour the diazonium salt solution into the stannous chloride solution with rapid stirring.

    • Continue stirring at 0-5°C until a solid precipitate forms.

    • Allow the mixture to stand overnight to ensure complete reduction.

  • Isolation and Purification:

    • Filter the solid product under vacuum.

    • Wash the filter cake with cold water.

    • Dry the product to yield this compound.

    • For further purification, the crude product can be recrystallized. Dissolve the solid in a minimal amount of a suitable solvent mixture (e.g., methanol and water) at an elevated temperature (e.g., 71°C). Cool the solution slowly to induce precipitation of the purified hydrochloride salt. Filter the crystals and dry them under vacuum.

G cluster_synthesis Synthesis of this compound from Sulfanilamide sulfanilamide 4-Aminobenzenesulfonamide (Sulfanilamide) diazonium_salt 4-Sulfamoylbenzenediazonium chloride sulfanilamide->diazonium_salt 1. NaNO₂, HCl 2. 0-5°C final_product 4-hydrazinylbenzenesulfonamide hydrochloride diazonium_salt->final_product SnCl₂·2H₂O, HCl

Synthesis of this compound from Sulfanilamide.
Synthesis from p-Chlorobenzenesulfonamide

This alternative route involves the reaction of p-chlorobenzenesulfonamide with hydrazine hydrate under elevated temperature and pressure.

Experimental Protocol:

  • Reaction Setup:

    • In an autoclave, combine p-chlorobenzenesulfonamide and hydrazine hydrate. A molar ratio of 1:8 to 1:15 (p-chlorobenzenesulfonamide:hydrazine hydrate) is recommended.

    • Purge the autoclave with nitrogen.

  • Reaction Conditions:

    • Heat the reaction mixture to a temperature between 120°C and 125°C.

    • Pressurize the autoclave with nitrogen to 0.8 MPa to 1.2 MPa.

    • Maintain these conditions with stirring until the reaction is complete (monitoring by a suitable analytical method like HPLC is recommended to check for the disappearance of the starting material).

  • Isolation and Purification:

    • After the reaction is complete, cool the mixture to induce crystallization.

    • Filter the crude product.

    • The filter cake is then treated with hydrochloric acid to form the hydrochloride salt.

    • The resulting this compound can be further purified by recrystallization as described in the previous method.

G cluster_synthesis_alt Alternative Synthesis from p-Chlorobenzenesulfonamide p_chlorobenzenesulfonamide p-Chlorobenzenesulfonamide intermediate_base 4-hydrazinylbenzenesulfonamide (Free Base) p_chlorobenzenesulfonamide->intermediate_base 120-125°C 0.8-1.2 MPa hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->intermediate_base final_product_alt 4-hydrazinylbenzenesulfonamide hydrochloride intermediate_base->final_product_alt HCl

Alternative synthesis route for this compound.

Biological and Pharmacological Relevance

This compound is a key building block for the synthesis of various biologically active compounds.

Intermediate for COX-2 Inhibitors

The primary application of this compound is in the synthesis of celecoxib, a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1] The synthesis involves the condensation of this compound with a 1,3-dione, such as 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.

G cluster_celecoxib_synthesis Role in Celecoxib Synthesis hydrazinyl_sulfonamide 4-hydrazinylbenzenesulfonamide hydrochloride celecoxib Celecoxib (COX-2 Inhibitor) hydrazinyl_sulfonamide->celecoxib Condensation diketone 4,4,4-trifluoro-1-(4-methylphenyl) butane-1,3-dione diketone->celecoxib

Role as an intermediate in the synthesis of Celecoxib.
Precursor for Other Bioactive Molecules

Derivatives of 4-hydrazinylbenzenesulfonamide have shown potential as:

  • Carbonic Anhydrase Inhibitors: The sulfonamide moiety is a well-known pharmacophore for carbonic anhydrase inhibition.[1]

  • Antimicrobial Agents: Various hydrazone derivatives synthesized from this compound have exhibited antimicrobial properties.[1]

Experimental Protocols for Biological Assays

While specific quantitative data for the parent compound is limited in publicly available literature, the following are general protocols that can be adapted to evaluate its biological activity.

Carbonic Anhydrase Inhibition Assay (General Protocol)

This assay measures the inhibition of carbonic anhydrase-catalyzed hydration of carbon dioxide.

Methodology:

  • Reagents and Materials:

    • Purified human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, XII).

    • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO).

    • Tris-HCl buffer (pH 7.4).

    • p-Nitrophenyl acetate (substrate).

    • Spectrophotometer.

  • Procedure:

    • Pre-incubate the hCA enzyme with varying concentrations of the test compound for 15 minutes at room temperature.

    • Initiate the reaction by adding the substrate, p-nitrophenyl acetate.

    • Monitor the formation of p-nitrophenol by measuring the absorbance at 400 nm over time.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Susceptibility Testing (General Broth Microdilution Protocol)

This method determines the minimum inhibitory concentration (MIC) of the compound against various microbial strains.

Methodology:

  • Reagents and Materials:

    • Bacterial or fungal strains of interest.

    • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

    • 96-well microtiter plates.

    • This compound stock solution.

    • Spectrophotometer or plate reader.

  • Procedure:

    • Prepare serial two-fold dilutions of the test compound in the appropriate broth in the wells of a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include positive (microorganism without inhibitor) and negative (broth only) controls.

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[8][9]

  • Precautionary Measures: Wear protective gloves, protective clothing, and eye/face protection. Use only in a well-ventilated area. Avoid breathing dust.[9][10]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of water. If swallowed, call a poison center or doctor if you feel unwell.[9]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[9]

This technical guide provides a foundational understanding of this compound. Further research and experimentation are encouraged to fully elucidate its properties and potential applications.

References

A Technical Guide to the Molecular Characteristics of 4-Hydrazinylbenzenesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Hydrazinylbenzenesulfonamide hydrochloride (CAS No: 17852-52-7) is a sulfonamide derivative of significant interest in medicinal and organic chemistry.[1][2] Structurally, it is characterized by a hydrazine group and a sulfonamide group attached to a central benzene ring.[1][2] This compound is a critical intermediate, most notably in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Celecoxib.[1] Its hydrochloride salt form enhances aqueous solubility and stability, making it suitable for various synthetic applications.[1][2] This guide provides an in-depth overview of its molecular properties, synthesis protocols, and biological significance for researchers, scientists, and drug development professionals.

Molecular and Physicochemical Properties

This compound is a functionalized aromatic hydrazine.[3] Its molecular structure, incorporating both a nucleophilic hydrazine group and a sulfonamide moiety, makes it a versatile building block for creating more complex molecules, particularly heterocyclic compounds.[4][3]

Table 1: Physicochemical and Identification Data for this compound

PropertyValueReference(s)
CAS Number 17852-52-7[2][5][6]
Molecular Formula C₆H₉N₃O₂S·HCl[2][6]
Molecular Weight 223.68 g/mol [5][6][7]
IUPAC Name 4-hydrazinylbenzenesulfonamide;hydrochloride[1][7]
Synonyms (4-Sulfamoylphenyl)hydrazine hydrochloride, 4-SAPH.HCl[2][5]
Appearance White to light yellow crystalline powder[5][6]
Melting Point 149-152 °C (lit.)[5][6]
Water Solubility Soluble[5][6]
LogP -0.99[5]
Topological Polar Surface Area 107 Ų[7]
InChIKey IKEURONJLPUALY-UHFFFAOYSA-N[2][8]
SMILES C1=CC(=CC=C1NN)S(=O)(=O)N.Cl[7]

Synthesis and Experimental Protocols

The synthesis of this compound is well-documented, with the most common laboratory-scale method proceeding from 4-aminobenzenesulfonamide (sulfanilamide). An alternative industrial method utilizes p-chlorobenzenesulfonamide.

Protocol 1: Synthesis from 4-Aminobenzenesulfonamide

This classic two-step synthesis involves the diazotization of sulfanilamide followed by a reduction of the resulting diazonium salt.

Detailed Methodology:

  • Diazotization: 20 mmol of 4-aminobenzenesulfonamide is dissolved in a mixture of 10 mL of concentrated hydrochloric acid and 20 g of crushed ice to maintain a temperature below 5°C.[1][9] A solution of 20 mmol of sodium nitrite (NaNO₂) in water is then added dropwise with vigorous stirring.[1][9] The reaction proceeds at 0-5°C until a clear solution of the 4-sulfamoylbenzenediazonium chloride intermediate is formed, typically within 30-60 minutes.[1]

  • Reduction: The cold diazonium salt solution is then added to a stirred solution of stannous chloride (SnCl₂·H₂O, ~10 g) in concentrated HCl (10 mL) at 0–5°C.[1][9]

  • Isolation: A precipitate of this compound forms. The mixture is often left to stand overnight to ensure complete reduction.[1] The resulting solid is isolated by vacuum filtration, washed with cold water, and dried to yield the final product.[1][9]

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction A 4-Aminobenzenesulfonamide R1 NaNO₂, conc. HCl 0-5 °C A->R1 B 4-Sulfamoylbenzenediazonium Chloride (Intermediate) R1->B C 4-Sulfamoylbenzenediazonium Chloride R2 SnCl₂·H₂O, conc. HCl 0-5 °C C->R2 D 4-Hydrazinylbenzenesulfonamide Hydrochloride (Product) R2->D

Caption: Experimental workflow for the synthesis of 4-hydrazinylbenzenesulfonamide HCl.
Protocol 2: Synthesis from p-Chlorobenzenesulfonamide

An alternative industrial method involves the reaction of p-chlorobenzenesulfonamide with hydrazine hydrate at elevated temperature (120-125°C) and pressure (0.8-1.2 MPa).[10][11] This process is noted for its high yield and purity, making it suitable for large-scale production.[10]

Biological Significance and Applications

The primary importance of this compound lies in its role as a versatile precursor for a wide range of biologically active molecules.[4]

Intermediate for NSAID Synthesis (Celecoxib)

This compound is a key starting material for the synthesis of Celecoxib, a selective COX-2 inhibitor.[1][4] Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated at sites of inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[12][13][14] By inhibiting COX-2, Celecoxib reduces the synthesis of these prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.[15][16] The selectivity for COX-2 over the related COX-1 isoform is a key feature, as it minimizes the gastrointestinal side effects associated with non-selective NSAIDs.[13][14]

G AA Arachidonic Acid PG Prostaglandins AA->PG Catalyzes COX-2 COX2 COX-2 Enzyme Inflammation Pain & Inflammation PG->Inflammation Celecoxib Celecoxib (Derivative of Starting Compound) Celecoxib->COX2 Inhibits

Caption: Inhibition of the COX-2 signaling pathway by Celecoxib.
Precursor for Other Bioactive Molecules

The reactive hydrazine group is readily condensed with ketones and other carbonyl compounds to form a variety of derivatives, including hydrazones and pyrazoles, which have shown a broad spectrum of biological activities.[3][17]

  • Carbonic Anhydrase Inhibitors: Derivatives have been synthesized that show potent, nanomolar inhibition of human carbonic anhydrase (hCA) isoforms I and II, which are targets for glaucoma and other neurological disorders.[18][19]

  • Antimicrobial and Antitubercular Agents: Pyrazole derivatives have exhibited significant activity against multidrug-resistant Mycobacterium tuberculosis.[1] Other derivatives have also shown promising antimicrobial properties against various bacterial strains.[1]

  • Anticancer Research: The compound itself has been submitted for evaluation by the National Cancer Institute.[3] Furthermore, derivatives are being investigated for their cytotoxic effects and potential as anticancer agents.[20]

G center 4-Hydrazinylbenzenesulfonamide Hydrochloride A NSAID Synthesis (e.g., Celecoxib) center->A B Carbonic Anhydrase Inhibitors center->B C Antimicrobial Agents center->C D Antitubercular Agents center->D E Anticancer Research center->E F Pesticide & Dye Intermediates center->F

Caption: Key applications and research areas for derivatives of the title compound.

Analytical Characterization and Safety

Purity is typically assessed using High-Performance Liquid Chromatography (HPLC).[21] Spectroscopic methods are used to confirm the molecular structure.

  • ¹H-NMR: The spectrum would show characteristic signals for the aromatic protons on the benzene ring, as well as exchangeable protons for the hydrazine (-NHNH₂) and sulfonamide (-SO₂NH₂) groups.

  • IR Spectroscopy: Key absorption bands would be expected for N-H stretching (hydrazine and sulfonamide groups), S=O stretching (sulfonamide), and aromatic C-H and C=C vibrations.

Safety and Handling: The compound is classified as harmful if swallowed and may cause skin and serious eye irritation.[5][7] It is also noted to be hygroscopic.[5][6] Recommended storage is in a tightly sealed container under an inert atmosphere at room temperature or refrigerated (2-8°C).[5][6] Standard personal protective equipment should be used during handling.

Conclusion

This compound is a cornerstone intermediate in modern medicinal chemistry. Its well-defined molecular characteristics and reactive functional groups provide a robust platform for the synthesis of a diverse array of high-value pharmaceutical agents. A thorough understanding of its properties, synthesis, and reactivity is essential for professionals engaged in drug discovery and development, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research.

References

spectroscopic analysis of 4-hydrazinylbenzenesulfonamide HCl

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Analysis of 4-hydrazinylbenzenesulfonamide HCl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic characterization of 4-hydrazinylbenzenesulfonamide hydrochloride (CAS: 17852-52-7), a key intermediate in the synthesis of pharmaceuticals, notably non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib.[1] Understanding its structural features through various analytical techniques is critical for quality control, reaction monitoring, and regulatory compliance. This document outlines the expected spectroscopic data, detailed experimental protocols for obtaining this data, and a logical workflow for analysis.

Molecular Structure and Key Spectroscopic Features

4-hydrazinylbenzenesulfonamide HCl possesses several functional groups that give rise to characteristic spectroscopic signals: a para-substituted benzene ring, a sulfonamide group (-SO₂NH₂), and a hydrazinyl hydrochloride group (-NHNH₃⁺Cl⁻). The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.[1][2] The molecular formula is C₆H₁₀ClN₃O₂S, with a molecular weight of 223.68 g/mol .[3][4]

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Table 2.1: ¹H Nuclear Magnetic Resonance (NMR) Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.5 - 11.5Broad Singlet3HHydrazinium protons (-NH₃⁺)
8.20Singlet1HHydrazinyl proton (-NH -Ar)
7.75Doublet2HAromatic protons (ortho to -SO₂NH₂)
7.25Singlet2HSulfonamide protons (-SO₂NH₂ )
6.95Doublet2HAromatic protons (ortho to -NHNH₃⁺)

Solvent: DMSO-d₆. Data is a composite of reported values and theoretical predictions.[1]

Table 2.2: ¹³C Nuclear Magnetic Resonance (NMR) Data (Predicted)
Chemical Shift (δ) ppmAssignment
~150.5Aromatic Carbon (C-NHNH₃⁺)
~138.0Aromatic Carbon (C-SO₂NH₂)
~128.5Aromatic Carbons (CH, ortho to -SO₂NH₂)
~113.0Aromatic Carbons (CH, ortho to -NHNH₃⁺)

Solvent: DMSO-d₆. Data is predicted based on values for similar sulfonamide structures.

Table 2.3: Fourier-Transform Infrared (FT-IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3330StrongN-H stretching (sulfonamide & hydrazinyl)[1]
~3100 - 3000MediumAromatic C-H stretching
~2900 - 2600BroadN-H stretching (hydrazinium -NH₃⁺)
~1625MediumN-H bending (scissoring)
~1595, 1490MediumAromatic C=C stretching
~1340StrongAsymmetric S=O stretching (sulfonamide)
~1190StrongSymmetric S=O stretching (sulfonamide)[1]
~900MediumS-N stretching

Sample prepared as a KBr pellet.

Table 2.4: High-Resolution Mass Spectrometry (HRMS) Data
ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Molecular Formula (Free Base)C₆H₉N₃O₂S
Exact Mass (Free Base)187.04155
Observed Ion [M+H]⁺m/z 188.04883

M refers to the neutral, free base form of the molecule.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh approximately 10-15 mg of 4-hydrazinylbenzenesulfonamide HCl and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved, using gentle vortexing if necessary.

  • Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0-160 ppm.

    • Employ proton decoupling to simplify the spectrum.

    • Use a pulse angle of 45 degrees and a relaxation delay of 5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at ~110°C for at least 2 hours to remove moisture.[1]

    • In an agate mortar, grind 1-2 mg of the sample into a fine powder.[5]

    • Add approximately 150-200 mg of the dried KBr to the mortar and gently mix with the sample without excessive grinding.[5]

    • Transfer the mixture to a pellet-forming die.

  • Pellet Formation: Place the die into a hydraulic press. Apply a force of approximately 8-10 tons for several minutes to form a thin, transparent, or translucent pellet.[1]

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample chamber.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

    • The resulting spectrum should be presented in terms of transmittance or absorbance.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation (for ESI):

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Perform a serial dilution of the stock solution with the same solvent to a final concentration of ~10 µg/mL.[6]

    • If any precipitate is observed, the solution must be filtered through a 0.22 µm syringe filter to prevent clogging the instrument.[6]

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Set the ESI source to positive ion mode.

    • Infuse the sample solution into the source at a flow rate of 5-10 µL/min.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

    • The instrument should be calibrated to ensure high mass accuracy.

  • Data Analysis: Identify the monoisotopic mass for the protonated molecular ion ([M+H]⁺) of the free base. Use the measured accurate mass to confirm the elemental composition with a mass error of less than 5 ppm.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis process.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation cluster_confirm Final Confirmation Sample 4-hydrazinylbenzenesulfonamide HCl Sample Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR Prep_IR Grind with Dry KBr Sample->Prep_IR Prep_MS Dilute in Methanol/ACN Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS HRMS (ESI-TOF) Prep_MS->Acq_MS Proc_NMR Assign Chemical Shifts & Coupling Acq_NMR->Proc_NMR Proc_IR Assign Vibrational Modes Acq_IR->Proc_IR Proc_MS Determine Accurate Mass & Formula Acq_MS->Proc_MS Confirmation Structural Confirmation Proc_NMR->Confirmation Proc_IR->Confirmation Proc_MS->Confirmation

Caption: Workflow for the .

Structure_Spectra_Correlation cluster_groups Key Functional Groups cluster_spectra Correlating Spectroscopic Signals Structure Molecular Structure 4-hydrazinylbenzenesulfonamide HCl Aromatic Aromatic Ring (p-substituted) Structure->Aromatic Sulfonamide Sulfonamide -SO2NH2 Structure->Sulfonamide Hydrazinyl Hydrazinyl -NHNH3+ Structure->Hydrazinyl MS_Signals MS: [M+H]⁺ at m/z 188 Structure->MS_Signals Free Base NMR_Signals NMR: Aromatic δ 6.9-7.8 NH protons δ > 7.0 Aromatic->NMR_Signals IR_Signals IR: Ar-H, N-H, S=O stretches Aromatic->IR_Signals Sulfonamide->NMR_Signals Sulfonamide->IR_Signals Hydrazinyl->NMR_Signals Hydrazinyl->IR_Signals

Caption: Correlation of functional groups to key spectroscopic signals.

References

Potential Biological Targets of 4-Hydrazinylbenzenesulfonamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydrazinylbenzenesulfonamide hydrochloride is a versatile chemical intermediate, primarily recognized for its role in the synthesis of various pharmaceutical agents, most notably the selective COX-2 inhibitor, Celecoxib.[1] While the parent compound itself is not extensively studied for its direct biological activity, its structural motif, featuring a sulfonamide and a hydrazine group, serves as a critical pharmacophore in a multitude of derivatives with significant biological effects. This technical guide provides an in-depth exploration of the key biological targets of compounds derived from this compound, presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows. The primary biological targets identified in the literature for derivatives of this compound include carbonic anhydrases and cyclooxygenase-2, with additional demonstrated antimicrobial and antitubercular activities.[2][3]

Core Biological Targets and Quantitative Data

The primary biological targets for derivatives of this compound are various isoforms of carbonic anhydrase (CA) and cyclooxygenase-2 (COX-2). Additionally, several derivatives have shown promising antimicrobial and antitubercular activities.

Carbonic Anhydrase (CA) Inhibition

Derivatives of 4-hydrazinylbenzenesulfonamide are potent inhibitors of several human carbonic anhydrase (hCA) isoforms, which are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[4] The sulfonamide group is a key feature for this inhibitory activity.[2] Notably, various derivatives have demonstrated low nanomolar inhibition constants (Kᵢ) against cytosolic isoforms hCA I and II, as well as tumor-associated isoforms hCA IX and XII.[4][5]

Table 1: Carbonic Anhydrase Inhibition by 4-(2-substituted hydrazinyl)benzenesulfonamide Derivatives [4]

CompoundSubstituent on HydrazinehCA I Kᵢ (nM)hCA II Kᵢ (nM)
S1 Acetophenone2.58 ± 0.1411.64 ± 5.21
S2 4-Methylacetophenone2.73 ± 0.089.85 ± 3.45
S3 4-Chloroacetophenone2.61 ± 0.458.71 ± 2.13
S4 4-Fluoroacetophenone2.44 ± 0.318.12 ± 1.89
S5 4-Bromoacetophenone2.39 ± 0.277.99 ± 1.55
S6 4-Methoxyacetophenone2.21 ± 0.197.54 ± 1.21
S7 4-Nitroacetophenone1.98 ± 0.116.43 ± 0.98
S8 2-Acetylthiophene1.89 ± 0.155.98 ± 0.87
S9 2-Acetylfuran1.82 ± 0.255.11 ± 0.76
S10 1-Indanone1.93 ± 0.336.21 ± 1.04
S11 2-Indanone1.79 ± 0.221.72 ± 0.58
Acetazolamide (Standard) -25012
Cyclooxygenase-2 (COX-2) Inhibition

As a key structural component of Celecoxib, this compound is a foundational element for selective COX-2 inhibitors.[1] COX-2 is an enzyme responsible for inflammation and pain. Derivatives incorporating this scaffold have shown potent and selective inhibition of COX-2 over the constitutively expressed COX-1 isoform.

Table 2: COX-2 Inhibition by Benzenesulfonamide Derivatives [6]

CompoundIC₅₀ COX-1 (µM)IC₅₀ COX-2 (µM)Selectivity Index (COX-1/COX-2)
6b 13.150.04329
6j 12.480.04312
Celecoxib (Standard) >100.05>200
Antimicrobial and Antitubercular Activity

Derivatives of 4-hydrazinylbenzenesulfonamide have also been investigated for their antimicrobial properties. Pyrazole-clubbed pyrazoline derivatives have exhibited significant activity against multidrug-resistant Mycobacterium tuberculosis.[2]

Table 3: Antitubercular Activity of Pyrazole-Clubbed Pyrazoline Derivatives [2]

Derivative ClassTarget OrganismMIC (µg/mL)
Pyrazole-clubbed pyrazolines (e.g., 9a–p)Mycobacterium tuberculosis (MDR-TB)0.8–3.2

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Esterase Activity Assay)

This method is based on the esterase activity of carbonic anhydrase, which can be measured spectrophotometrically.

Materials:

  • Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • 4-Nitrophenylacetate (NPA) as substrate

  • Tris-HCl buffer (pH 7.4)

  • 96-well microplates

  • Spectrophotometer

  • Test compounds (derivatives of this compound)

  • Acetazolamide (standard inhibitor)

Procedure:

  • Prepare stock solutions of the test compounds and acetazolamide in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 140 µL of Tris-HCl buffer.

  • Add 20 µL of the test compound solution at various concentrations.

  • Add 20 µL of the hCA enzyme solution and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of the NPA substrate solution.

  • Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the absorbance at 400 nm every 30 seconds for 10 minutes.

  • The enzyme activity is calculated from the slope of the absorbance versus time plot.

  • The inhibition constants (Kᵢ) are determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the production of prostaglandin E₂ (PGE₂) by COX enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl with cofactors)

  • Test compounds

  • Celecoxib (standard selective COX-2 inhibitor)

  • Indomethacin (standard non-selective COX inhibitor)

  • Enzyme immunoassay (EIA) kit for PGE₂

Procedure:

  • Prepare stock solutions of the test compounds and standard inhibitors.

  • In separate tubes, pre-incubate the COX-1 or COX-2 enzyme with the test compound or vehicle for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a defined period (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., a solution of a strong acid).

  • Quantify the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Activity Assay (Broth Microdilution Method for MIC)

This method determines the minimum inhibitory concentration (MIC) of a compound that prevents visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compounds

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculate each well (except for the sterility control) with the bacterial suspension.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 35-37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

Signaling Pathways and Mechanistic Diagrams

While direct evidence for the effect of this compound on specific signaling pathways is limited, the activities of its derivatives, particularly as anticancer agents, suggest the involvement of key cellular pathways. For instance, some sulfonamide derivatives have been shown to impact the Wnt/β-catenin signaling pathway and induce apoptosis in cancer cells.

Wnt/β-Catenin Signaling Pathway Inhibition

Certain sulfonamide-based compounds have been found to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers. Inhibition of this pathway can lead to decreased cell proliferation and survival.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dishevelled->Destruction_Complex Inhibits beta_Catenin β-Catenin Destruction_Complex->beta_Catenin Phosphorylates for Degradation Proteasome Proteasome beta_Catenin->Proteasome Degradation TCF_LEF TCF/LEF beta_Catenin->TCF_LEF Binds and Activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes Promotes Transcription Sulfonamide Sulfonamide Derivative Sulfonamide->beta_Catenin Promotes Degradation

Caption: Simplified Wnt/β-catenin signaling pathway and potential inhibition by sulfonamide derivatives.

Apoptosis Induction Pathway

The anticancer effects of some sulfonamide derivatives are mediated through the induction of apoptosis, or programmed cell death. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Apoptosis_Pathway Sulfonamide Sulfonamide Derivative Bax Bax Sulfonamide->Bax Activates Bcl2 Bcl-2 Sulfonamide->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Experimental_Workflow Start Start: 4-Hydrazinyl- benzenesulfonamide HCl Synthesis Synthesis of Derivatives (e.g., via condensation with ketones) Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Bio_Assays Biological Assays Purification->Bio_Assays CA_Assay Carbonic Anhydrase Inhibition Assay Bio_Assays->CA_Assay COX_Assay COX-1/COX-2 Inhibition Assay Bio_Assays->COX_Assay Antimicrobial_Assay Antimicrobial Activity Assay Bio_Assays->Antimicrobial_Assay Data_Analysis Data Analysis (Ki, IC50, MIC) CA_Assay->Data_Analysis COX_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Conclusion Conclusion and Lead Identification Data_Analysis->Conclusion

References

Methodological & Application

Application Notes and Protocols for 4-hydrazinylbenzenesulfonamide hydrochloride in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydrazinylbenzenesulfonamide hydrochloride is a sulfonamide derivative that has garnered interest in medicinal chemistry as a scaffold for the development of novel therapeutic agents. Its structure, featuring a hydrazine group attached to a benzenesulfonamide moiety, makes it a versatile building block for synthesizing compounds with a range of biological activities. In the context of oncology research, derivatives of 4-hydrazinylbenzenesulfonamide have demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines. These compounds primarily exert their anticancer effects through the inhibition of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and XII. This document provides an overview of the applications of this compound and its derivatives in cancer cell line studies, detailing its mechanism of action and providing protocols for relevant experimental assays.

Mechanism of Action

The primary mechanism of anticancer action for this compound and its derivatives is the inhibition of carbonic anhydrases (CAs).[1] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. In the tumor microenvironment, which is often characterized by hypoxia (low oxygen), the expression of certain CA isoforms, particularly CA IX and CA XII, is significantly upregulated.

Role of Carbonic Anhydrase IX in Cancer:

Under hypoxic conditions, cancer cells shift to glycolytic metabolism, leading to the production of lactic acid and a decrease in extracellular pH (acidosis). CA IX, a transmembrane protein, plays a crucial role in helping cancer cells adapt to this acidic environment. It catalyzes the conversion of CO2 to bicarbonate and protons, contributing to the maintenance of a neutral intracellular pH, which is essential for cell survival and proliferation, while further acidifying the extracellular space. This extracellular acidosis promotes tumor invasion and metastasis by activating proteases that degrade the extracellular matrix.

Inhibition by this compound derivatives:

Derivatives of 4-hydrazinylbenzenesulfonamide act as inhibitors of CA IX and CA XII. By binding to the active site of these enzymes, they block their catalytic activity. This inhibition disrupts the pH regulation in cancer cells, leading to intracellular acidification and a decrease in the acidification of the tumor microenvironment. The consequences of this disruption include:

  • Induction of Apoptosis: The altered pH homeostasis can trigger programmed cell death.

  • Cell Cycle Arrest: The compound and its derivatives can interfere with the normal progression of the cell cycle.

  • Reduced Proliferation and Invasion: By mitigating extracellular acidosis, these compounds can reduce the invasive potential of cancer cells.

Downstream Signaling Pathways:

The inhibition of CA IX can impact several downstream signaling pathways involved in cancer progression. CA IX expression is primarily regulated by the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α). Furthermore, CA IX activity has been shown to influence pathways such as the EGFR/PI3K pathway, and its expression can be modulated by NFκB and STAT3. By inhibiting CA IX, derivatives of this compound can indirectly affect these critical cancer-related signaling networks.

Applications in Cancer Cell Line Studies

Derivatives of this compound have been evaluated for their cytotoxic and anti-proliferative activities against a variety of cancer cell lines. The following tables summarize the available quantitative data.

Table 1: Cytotoxicity of this compound Derivatives in Cancer Cell Lines

Compound/DerivativeCancer Cell LineAssayIC50 / GI%Reference
4-hydrazinylphenyl benzenesulfonateMCF-7 (Breast Cancer)PrestoBlue Viability Assay0.00246 µg/mL (9.32 nM)[2][3][4]
Benzofuran-based derivatives-Carbonic Anhydrase Inhibition12–28 nM (for CA IX/XII)[1]
Various DerivativesHela (Cervical Cancer)Not specifiedGI% up to 104%[1]

Note: The majority of currently available quantitative data is for derivatives of this compound.

Table 2: Carbonic Anhydrase Inhibition by this compound Derivatives

Compound/DerivativeCA IsoformInhibition Constant (Kᵢ)Reference
Benzofuran-based derivativesCA IX/XII- (IC50: 12–28 nM)[1]
4-(Pyrazolyl)benzenesulfonamide ureashCA IX15.9–67.6 nM[5]
4-(Pyrazolyl)benzenesulfonamide ureashCA XII16.7–65.7 nM[5]

Detailed Experimental Protocols

Here are detailed protocols for key experiments used to assess the anticancer effects of this compound and its derivatives in cancer cell lines.

Cell Viability Assay using PrestoBlue™ Reagent

This protocol is for determining the viability of cells after treatment with the test compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound or its derivative (dissolved in a suitable solvent, e.g., DMSO)

  • PrestoBlue™ Cell Viability Reagent

  • Microplate reader (fluorescence or absorbance)

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (medium with the solvent at the same concentration used for the compound).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of PrestoBlue™ reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm with a reference wavelength of 600 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

G cluster_workflow Cell Viability Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compound B->C D Incubate for 24-72h C->D E Add PrestoBlue™ Reagent D->E F Incubate for 1-4h E->F G Read Fluorescence/Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for Cell Viability Assay.

Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining

This protocol is for quantifying apoptosis in cells treated with the test compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • This compound or its derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells into 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of the test compound for a specified duration (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

G cluster_workflow Apoptosis Assay Workflow A Seed and treat cells B Harvest cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate in dark E->F G Analyze by Flow Cytometry F->G

Caption: Workflow for Apoptosis Detection.

Cell Cycle Analysis using Propidium Iodide Staining

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with the test compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • This compound or its derivative

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the test compound as described for the apoptosis assay.

  • Harvest the cells by trypsinization.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in 1 mL of PBS.

  • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and discard the ethanol.

  • Wash the cells with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

G cluster_workflow Cell Cycle Analysis Workflow A Seed and treat cells B Harvest and wash cells A->B C Fix with cold ethanol B->C D Wash fixed cells C->D E Stain with PI/RNase A D->E F Incubate in dark E->F G Analyze by Flow Cytometry F->G G cluster_pathway CA IX-Mediated Signaling in Cancer Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX Carbonic Anhydrase IX (CA IX) Expression HIF1a->CAIX pH_regulation Extracellular Acidification Intracellular pH Maintenance CAIX->pH_regulation Invasion Invasion & Metastasis pH_regulation->Invasion Proliferation Cell Proliferation & Survival pH_regulation->Proliferation Inhibitor 4-hydrazinylbenzenesulfonamide hydrochloride derivatives Inhibitor->Block Block->CAIX Inhibition

References

protocol for carbonic anhydrase inhibition assay using 4-hydrazinylbenzenesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Protocol for Carbonic Anhydrase Inhibition Assay Using 4-Hydrazinylbenzenesulfonamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of ubiquitous zinc-containing metalloenzymes that play a critical role in fundamental physiological processes.[1] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2][3] This reaction is essential for CO₂ transport, pH homeostasis, respiration, electrolyte secretion, and various biosynthetic reactions.[1][2][4] Given their involvement in numerous physiological and pathological processes, CAs have become significant targets for drug development.[5] Inhibition of specific CA isoforms is a therapeutic strategy for conditions such as glaucoma, and certain types of cancer.[4][6]

Sulfonamides represent a major class of CA inhibitors, which function by coordinating to the zinc ion located in the enzyme's active site.[4][6] this compound (CAS: 17852-52-7) is a sulfonamide derivative used in medicinal chemistry, both as an inhibitor and as a key intermediate for synthesizing other biologically active molecules.[7][8][9] Its hydrochloride salt form enhances its stability and solubility in aqueous solutions.[7] This document provides a detailed protocol for assessing the inhibitory activity of this compound against carbonic anhydrase using a colorimetric esterase activity assay.

Principle of the Assay

This protocol utilizes the esterase activity of carbonic anhydrase.[10][11] The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (pNPA), to produce the yellow-colored product, p-nitrophenol. The rate of p-nitrophenol formation is directly proportional to the CA activity and can be quantified by measuring the increase in absorbance at 405 nm.[5][12] In the presence of an inhibitor like this compound, the enzymatic activity is reduced, leading to a decreased rate of color development. The inhibitory potency is typically expressed as the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Materials and Reagents

  • Human Carbonic Anhydrase II (or other desired isoform)

  • This compound (Inhibitor)

  • Acetazolamide (Standard Inhibitor Control)

  • p-Nitrophenyl Acetate (pNPA, Substrate)

  • Tris-HCl Buffer (e.g., 50 mM, pH 7.4)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 405 nm

  • Multichannel pipette

  • Deionized water

Experimental Protocols

Preparation of Reagents
  • CA Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.4.

  • Enzyme Stock Solution: Prepare a stock solution of human Carbonic Anhydrase (e.g., 1 mg/mL) in CA Assay Buffer. Aliquot and store at -80°C. Before use, dilute to the desired working concentration (e.g., 0.1 mg/mL) with CA Assay Buffer.

  • Inhibitor Stock Solution (this compound): Prepare a 10 mM stock solution in DMSO.

  • Standard Inhibitor Stock Solution (Acetazolamide): Prepare a 10 mM stock solution in DMSO.

  • Substrate Solution (pNPA): Prepare a 10 mM stock solution of p-nitrophenyl acetate in acetonitrile or DMSO. Immediately before use, dilute to 0.5 mM in CA Assay Buffer.

Assay Procedure (96-Well Plate Format)
  • Prepare Inhibitor Dilutions: Perform a serial dilution of the 10 mM this compound stock solution using the CA Assay Buffer to obtain a range of concentrations (e.g., 0.01 µM to 100 µM). Also, prepare dilutions for the standard inhibitor, Acetazolamide.

  • Set up the Assay Plate: Add reagents to the wells of a 96-well plate as described in the layout below.

Well TypeReagentVolume
Blank CA Assay Buffer180 µL
Enzyme Control (100% Activity) CA Assay Buffer160 µL
CA Enzyme Working Solution20 µL
Inhibitor Wells CA Assay Buffer140 µL
Inhibitor Dilution20 µL
CA Enzyme Working Solution20 µL
  • Pre-incubation: Gently tap the plate to mix the contents and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[13][14]

  • Initiate the Reaction: Add 20 µL of the 0.5 mM pNPA substrate solution to all wells (except the Blank). The final volume in each well will be 200 µL.

  • Measure Absorbance: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm. Take kinetic readings every 30-60 seconds for 15-30 minutes, or a single endpoint reading after a fixed time (e.g., 20 minutes).

Data Presentation and Analysis

  • Calculate the Rate of Reaction: For kinetic assays, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate Percentage Inhibition: Use the following formula to calculate the percentage of inhibition for each concentration of this compound: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where:

    • V_control is the rate of the enzyme control (100% activity).

    • V_inhibitor is the rate in the presence of the inhibitor.

  • Determine IC₅₀ Value: Plot the percentage inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value.

Table 1: Representative Inhibition Data for this compound
Inhibitor Conc. (µM)Log [Inhibitor]Average Rate (ΔAbs/min)% Inhibition
0 (Control)-0.0500
0.01-2.000.0484
0.1-1.000.04118
10.000.02648
101.000.01276
1002.000.00590

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

G prep Reagent Preparation (Buffer, Enzyme, Inhibitor, Substrate) plate Plate Setup (Controls, Inhibitor Dilutions) prep->plate 1 preinc Pre-incubation (15 min at RT) plate->preinc 2 reaction Add Substrate (pNPA) Initiate Reaction preinc->reaction 3 measure Measure Absorbance (405 nm) reaction->measure 4 analysis Data Analysis (% Inhibition, IC50) measure->analysis 5

Caption: Experimental workflow for the carbonic anhydrase inhibition assay.

G cluster_0 Carbonic Anhydrase Active Site Zn Zn²⁺ HCO3 HCO₃⁻ + H⁺ Zn->HCO3 Catalysis H2O H₂O H2O->Zn His 3x Histidine His->Zn CO2 CO₂ CO2->Zn Binds & reacts with Zn-bound OH⁻ Inhibitor Sulfonamide Inhibitor (R-SO₂NH₂) Inhibitor->Zn Binds & blocks active site

Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide.

References

Application Notes and Protocols: 4-Hydrazinylbenzenesulfonamide Hydrochloride in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydrazinylbenzenesulfonamide hydrochloride is a versatile chemical intermediate with significant applications in drug design and development. Its unique structure, featuring a sulfonamide group and a reactive hydrazine moiety, makes it a valuable scaffold for the synthesis of a diverse range of biologically active compounds. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in the design of anti-inflammatory, anticancer, and antimicrobial agents.

Key Applications in Drug Design

This compound serves as a crucial starting material in the synthesis of various therapeutic agents. Its primary applications include:

  • Anti-inflammatory Drugs: It is a key precursor in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, most notably Celecoxib, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2][3] The sulfonamide group plays a critical role in binding to the COX-2 enzyme.[1]

  • Anticancer Agents: Derivatives of 4-hydrazinylbenzenesulfonamide have demonstrated significant cytotoxic activity against various cancer cell lines.[1][4] These compounds often exert their effects through the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[1][5]

  • Antimicrobial Agents: The scaffold has been utilized to develop potent antimicrobial compounds, including those with activity against multidrug-resistant Mycobacterium tuberculosis.[1]

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity data for various derivatives of 4-hydrazinylbenzenesulfonamide.

Table 1: Anticancer Activity of 4-Hydrazinylbenzenesulfonamide Derivatives

Compound TypeCell LineCancer TypeIC50Reference
4-hydrazinylphenyl benzenesulfonateMCF-7Breast Cancer0.00246 µg/mL (9.32 nM)[4][6]
Fluorinated aminophenylhydrazine derivativeA549Lung Cancer0.64 µM[4]
Benzenesulphonohydrazide derivativeHepG2Liver Cancer106.33 µM[4]
Hydrazone derivativesHepG2Liver Cancer23.6 - 94.7 µM[4]

Table 2: Carbonic Anhydrase Inhibition by 4-Hydrazinylbenzenesulfonamide Derivatives

Compound TypeTarget IsoformKᵢReference
4-(Pyrazolyl)benzenesulfonamide ureashCA IX15.9–67.6 nM[5]
4-(Pyrazolyl)benzenesulfonamide ureashCA XII16.7–65.7 nM[5]

Table 3: Antimicrobial Activity of 4-Hydrazinylbenzenesulfonamide Derivatives

Compound TypeOrganismMICReference
Pyrazole-clubbed pyrazoline derivativesMultidrug-resistant Mycobacterium tuberculosis (MDR-TB)0.8–3.2 µg/mL[1]
4-methyl-1,2,3-thiadiazole-based hydrazone derivativesMycobacterium tuberculosis H37Rv0.07 - 0.32 µM[7]

Experimental Protocols

Protocol 1: Synthesis of Celecoxib from this compound

This protocol describes a common method for the synthesis of the COX-2 inhibitor, Celecoxib.

Materials:

  • This compound

  • 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione

  • Methanol

  • Triethylamine

  • 10% Aqueous Hydrochloric Acid

  • Ethyl Acetate

  • Deionized Water

  • Brine Solution

Procedure:

  • Dissolve 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione in methanol.

  • Add this compound and triethylamine to the solution at room temperature.[8]

  • Reflux the reaction mixture for 10 hours at 60-65°C.[8]

  • Concentrate the reaction mixture under reduced pressure at 45-50°C.

  • Dissolve the resulting residue in 10% aqueous hydrochloric acid and heat to 65-70°C for 1 hour.[8]

  • Cool the reaction mixture to room temperature and perform a liquid-liquid extraction with ethyl acetate and deionized water.[8]

  • Separate the organic layer and wash it with a brine solution.[8]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude Celecoxib.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene and isopropyl alcohol).[9]

G cluster_synthesis Celecoxib Synthesis Workflow Start Start Dissolution Dissolve Diketone in Methanol Start->Dissolution Addition Add 4-Hydrazinylbenzenesulfonamide HCl and Triethylamine Dissolution->Addition Reflux Reflux at 60-65°C for 10 hours Addition->Reflux Concentration1 Concentrate under Reduced Pressure Reflux->Concentration1 Acidification Dissolve in 10% HCl and Heat Concentration1->Acidification Extraction Extract with Ethyl Acetate and Water Acidification->Extraction Washing Wash Organic Layer with Brine Extraction->Washing Drying_Concentration Dry and Concentrate Organic Layer Washing->Drying_Concentration Purification Recrystallize Crude Product Drying_Concentration->Purification End End Purification->End

Caption: Workflow for the synthesis of Celecoxib.

Protocol 2: In Vitro COX-2 Inhibition Assay

This protocol provides a general framework for assessing the COX-2 inhibitory activity of compounds derived from this compound.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds in the reaction buffer.

  • In a microplate, add the reaction buffer, the COX-2 enzyme, and the test compound dilutions.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding a suitable quenching agent (e.g., a solution of HCl).

  • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to a vehicle control (DMSO).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

G cluster_assay COX-2 Inhibition Assay Workflow Start Start Preparation Prepare Test Compound Dilutions Start->Preparation Incubation1 Pre-incubate Enzyme and Compound Preparation->Incubation1 Reaction Initiate Reaction with Substrate Incubation1->Reaction Incubation2 Incubate at 37°C Reaction->Incubation2 Quenching Stop Reaction Incubation2->Quenching Quantification Quantify PGE2 (EIA) Quenching->Quantification Analysis Calculate % Inhibition and IC50 Quantification->Analysis End End Analysis->End

Caption: General workflow for an in vitro COX-2 inhibition assay.

Signaling Pathway

COX-2 Pathway in Inflammation

Derivatives of 4-hydrazinylbenzenesulfonamide, such as Celecoxib, primarily target the COX-2 enzyme, which plays a central role in the inflammatory cascade.

G cluster_pathway COX-2 Inflammatory Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 Upregulates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 action PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-2 catalysis COX2 Cyclooxygenase-2 (COX-2) Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Inhibitor 4-Hydrazinylbenzenesulfonamide Derivatives (e.g., Celecoxib) Inhibitor->COX2

Caption: Simplified COX-2 pathway in inflammation.

Conclusion

This compound is a cornerstone intermediate in the development of a wide array of therapeutic agents. Its utility in synthesizing selective COX-2 inhibitors, potent anticancer compounds, and novel antimicrobial agents highlights its significance in modern drug discovery. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and development of new pharmaceuticals based on this versatile chemical scaffold.

References

Application Notes & Protocols: Synthesis of Novel Derivatives from 4-Hydrazinylbenzenesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hydrazinylbenzenesulfonamide hydrochloride is a versatile chemical intermediate extensively used in pharmaceutical research and drug development.[1] Its structure, featuring a reactive hydrazine group and a biologically significant sulfonamide moiety, makes it an ideal scaffold for synthesizing a diverse range of heterocyclic and acyclic compounds.[1] These derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and enzyme-inhibiting properties.[2][3][4] Notably, it serves as a key precursor for pyrazole-based selective COX-2 inhibitors like Celecoxib and potent carbonic anhydrase (CA) inhibitors.[2][5]

This document provides detailed protocols for the synthesis of two major classes of derivatives—pyrazoles and Schiff bases (hydrazones)—starting from this compound. It includes quantitative data for synthesized compounds and diagrams illustrating the experimental workflows and relevant biological pathways.

Part 1: Synthesis of Pyrazole Derivatives as Carbonic Anhydrase Inhibitors

Pyrazole-sulfonamide hybrids are a well-established class of compounds with significant therapeutic potential, particularly as inhibitors of carbonic anhydrase (CA) isoforms, which are implicated in diseases like glaucoma and cancer.[4][5] The synthesis typically involves a cyclocondensation reaction between 4-hydrazinylbenzenesulfonamide and a 1,3-dicarbonyl compound or its equivalent, such as a chalcone (α,β-unsaturated ketone).[3][5]

Experimental Protocol: General Procedure for Pyrazole Synthesis

This protocol details the synthesis of pyrazole-based benzenesulfonamide derivatives via the reaction of this compound with substituted chalcones.[5]

Materials:

  • This compound

  • Substituted chalcone (e.g., (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one)

  • Glacial Acetic Acid

  • Distilled Water

  • Ice

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Thin Layer Chromatography (TLC) equipment

Procedure:

  • Dissolve the selected chalcone (0.9 mmol) in glacial acetic acid (20 mL) in a round-bottom flask.

  • Add this compound (4 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 72 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture onto 8-10 mL of crushed ice/distilled water.

  • Collect the resulting precipitate by filtration and dry thoroughly.

  • Purify the crude product using column chromatography to obtain the final pyrazole derivative.[5]

Logical Workflow for Pyrazole Synthesis

G cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Purification cluster_end Final Product A 4-Hydrazinylbenzenesulfonamide Hydrochloride C Cyclocondensation in Acetic Acid (Reflux, 72h) A->C B Substituted Chalcone (1,3-Dicarbonyl Precursor) B->C D Precipitation on Ice Water C->D 1. Cool E Filtration & Drying D->E F Column Chromatography E->F G Purified Pyrazole-Sulfonamide Derivative F->G

Caption: Workflow for pyrazole derivative synthesis.

Data Presentation: Synthesized Pyrazole Derivatives

The following table summarizes the quantitative data for a series of pyrazole-benzenesulfonamides synthesized using the described protocol.[5]

Compound IDSubstituents on Phenyl RingsYield (%)M.P. (°C)
4b 4-Bromo, 2-Hydroxy71%256-258
4e 2-Hydroxy, 4-Methoxy66%240-241
4g 5-Bromo, 2-Hydroxy, 3-Methoxy68%230-232
4k 4-Fluoro, 2-Hydroxy, 2-Methoxy75%260-262
Application Note: Inhibition of Carbonic Anhydrase

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of CO₂ to bicarbonate and a proton.[6] Certain isoforms, particularly hCA II, IX, and XII, are overexpressed in various pathological conditions, including tumors.[5] The sulfonamide group (SO₂NH₂) is a critical zinc-binding group for CA inhibitors. By incorporating this moiety into a pyrazole scaffold, novel derivatives can be designed to selectively target specific CA isoforms. The synthesized pyrazole derivatives have shown potent inhibitory activity against several human (h) CA isoforms.[5]

Mechanism of Carbonic Anhydrase Inhibition

G cluster_pathway Normal Catalytic Cycle cluster_inhibition Inhibition Pathway CA Carbonic Anhydrase (Active Site with Zn²⁺-OH⁻) HCO3 HCO₃⁻ Product CA->HCO3 Nucleophilic Attack Blocked Inhibited CA-Inhibitor Complex CA->Blocked CO2 CO₂ Substrate CO2->CA Binds to Active Site CA_Zn CA (Zn²⁺-H₂O) HCO3->CA_Zn Release H2O H₂O CA_Zn->CA Proton shuttle (Regeneration) Inhibitor Pyrazole-Sulfonamide Derivative (-SO₂NH₂) Inhibitor->CA Binds to Zn²⁺, blocks active site

Caption: Inhibition of carbonic anhydrase by sulfonamides.

Part 2: Synthesis of Schiff Base (Hydrazone) Derivatives

Schiff bases, or hydrazones, are formed by the condensation of a hydrazine derivative with an aldehyde or a ketone.[7][8] This reaction is a cornerstone of combinatorial chemistry for generating diverse molecular libraries.[9] Derivatives of 4-hydrazinylbenzenesulfonamide in this class are potent inhibitors of carbonic anhydrases and exhibit a range of other biological activities, including antimicrobial and antioxidant effects.[6][9][10]

Experimental Protocol: General Procedure for Schiff Base Synthesis

This protocol describes a microwave-assisted synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamide derivatives.[6]

Materials:

  • This compound

  • Substituted aldehyde or ketone (e.g., 4-chloroacetophenone, 2-acetylfuran)

  • Ethanol

  • Microwave reactor

  • Filtration apparatus

Procedure:

  • Place this compound (1 mmol) and the selected ketone or aldehyde (1 mmol) in a microwave tube.

  • Add ethanol (3 mL) to the tube.

  • Seal the tube and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 15 minutes.

  • After the reaction, cool the mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold ethanol to yield the pure Schiff base derivative.

Workflow for Schiff Base (Hydrazone) Synthesis

G Start 4-Hydrazinylbenzenesulfonamide HCl + Aldehyde or Ketone Reaction Add Ethanol Microwave Irradiation (120°C, 15 min) Start->Reaction Cooling Cool to Room Temperature Reaction->Cooling Filtration Filter Precipitate Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Product Pure Hydrazone Derivative Washing->Product

Caption: Microwave-assisted hydrazone synthesis workflow.

Data Presentation: Carbonic Anhydrase Inhibition by Hydrazone Derivatives

The table below presents the inhibition data (Kᵢ values) for synthesized hydrazone derivatives against two cytosolic human carbonic anhydrase isoforms, hCA I and hCA II.[6]

Compound IDKetone/Aldehyde PrecursorhCA I Kᵢ (nM)hCA II Kᵢ (nM)
S1 Acetophenone2.11 ± 0.3511.64 ± 5.21
S3 4-Chloroacetophenone2.73 ± 0.089.41 ± 1.63
S5 4-Bromoacetophenone1.79 ± 0.228.75 ± 1.25
S9 2-Acetylfuran2.01 ± 0.319.12 ± 1.22
S11 2-Indanone2.15 ± 0.441.72 ± 0.58
Application Note: Broad Biological Potential

Beyond enzyme inhibition, Schiff bases derived from hydrazides are recognized for their significant biological potential.[9] The imine (-C=N-) linkage is crucial for their activity. Studies have shown that these compounds can possess antibacterial activity against microbes like E. coli and Bacillus subtilis and may also exhibit antioxidant properties.[9][10] This wide range of activities makes them attractive candidates for further investigation in drug discovery programs.

References

Application Notes and Protocols: 4-Hydrazinylbenzenesulfonamide Hydrochloride as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydrazinylbenzenesulfonamide hydrochloride is a key chemical intermediate widely utilized in the synthesis of various pharmacologically active compounds.[1][2][3] Its structure, featuring a reactive hydrazine group and a sulfonamide moiety, makes it a valuable building block in medicinal chemistry.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of prominent drug molecules and other bioactive agents.

Chemical Properties and Handling

Chemical Structure:

  • IUPAC Name: 4-hydrazinylbenzenesulfonamide;hydrochloride

  • Molecular Formula: C₆H₁₀ClN₃O₂S

  • Molecular Weight: 223.68 g/mol

  • Appearance: White to light yellow crystalline powder[4][5]

  • Solubility: Soluble in water[2][4]

Storage and Handling:

This compound is stable under normal conditions.[6] It should be stored in a well-sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C.[5] It is hygroscopic and should be protected from moisture.[5] Incompatible materials include bases.[6]

Application 1: Synthesis of Celecoxib (A COX-2 Inhibitor)

This compound is a crucial precursor in the industrial synthesis of Celecoxib, a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][3][5] The synthesis involves the condensation of this compound with a β-diketone, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.

Experimental Protocols

Protocol 1: Synthesis of Celecoxib in Methanol

This protocol details the synthesis of Celecoxib via the condensation reaction in methanol.

Materials:

  • This compound

  • 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione

  • Methanol

  • Ethyl acetate

  • Water

  • Activated carbon

Procedure:

  • In a reaction flask, combine this compound (42.2 g) and 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (40 g) in methanol (860 ml).

  • Heat the mixture to 65°C and stir for 10 hours.

  • Cool the reaction mixture to 25-30°C and completely remove the solvent under vacuum.

  • To the residue, add ethyl acetate (332 ml) and water (80 ml) and stir for 10 minutes.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 52 ml).

  • Combine the organic layers and wash with water (2 x 80 ml).

  • Treat the combined organic layer with activated carbon at 60°C.

  • Filter the hot solution and then cool to 10-15°C and stir for one hour.

  • Filter the separated solid, wash with toluene, and dry at 75°C for 6 hours to yield Celecoxib.

Protocol 2: Synthesis of Celecoxib in a Biphasic System

This protocol describes the synthesis of Celecoxib in an ethyl acetate and water mixture.

Materials:

  • This compound

  • 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione

  • Ethyl acetate

  • Water

Procedure:

  • Combine this compound (10.5 g), 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (10.5 g), ethyl acetate (50 ml), and water (50 ml) in a reaction vessel.

  • Heat the mixture to 75-80°C and stir for 5 hours.

  • Cool the reaction mixture to 0-5°C and stir for 1 hour.

  • Filter the separated solid, wash with water (150 ml), and dry to obtain Celecoxib.

Quantitative Data Summary
ParameterProtocol 1 (Methanol)Protocol 2 (Biphasic)
Starting Materials 42.2 g 4-hydrazinylbenzenesulfonamide HCl, 40 g β-diketone10.5 g 4-hydrazinylbenzenesulfonamide HCl, 10.5 g β-diketone
Solvent MethanolEthyl acetate / Water
Reaction Temperature 65°C75-80°C
Reaction Time 10 hours5 hours
Yield 22.3 g27 g
Purity (by HPLC) 99.97%Not specified

Synthetic Workflow

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Celecoxib Sulfanilamide Sulfanilamide Diazotization Diazotization Sulfanilamide->Diazotization NaNO2, HCl 0-5°C Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Reduction Reduction Diazonium Salt->Reduction SnCl2, HCl 4-Hydrazinylbenzenesulfonamide HCl 4-Hydrazinylbenzenesulfonamide HCl Reduction->4-Hydrazinylbenzenesulfonamide HCl Condensation Condensation 4-Hydrazinylbenzenesulfonamide HCl->Condensation 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione->Condensation Methanol or Ethyl Acetate/Water Crude Celecoxib Crude Celecoxib Condensation->Crude Celecoxib Purification Purification Crude Celecoxib->Purification Recrystallization Celecoxib Celecoxib Purification->Celecoxib

Caption: Synthetic pathway for Celecoxib.

Mechanism of Action: COX-2 Signaling Pathway

Celecoxib selectively inhibits the COX-2 enzyme, which is a key player in the inflammatory cascade. The following diagram illustrates the COX-2 signaling pathway and the point of inhibition by Celecoxib.

G Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 activates Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2->Arachidonic Acid releases COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2 Enzyme->Prostaglandin H2 (PGH2) Prostaglandin Synthases Prostaglandin Synthases Prostaglandin H2 (PGH2)->Prostaglandin Synthases Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin Synthases->Prostaglandins (PGE2, etc.) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, etc.)->Inflammation, Pain, Fever mediate Celecoxib Celecoxib Celecoxib->COX-2 Enzyme inhibits

Caption: COX-2 signaling pathway and Celecoxib inhibition.

Application 2: Synthesis of Pyrazole-Based Carbonic Anhydrase Inhibitors

Derivatives of this compound are also potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. The synthesis typically involves the condensation of this compound with chalcones (α,β-unsaturated ketones).

Experimental Protocol

General Procedure for the Synthesis of Pyrazole-based Benzene Sulfonamides:

Materials:

  • Substituted Chalcone

  • This compound

  • Glacial Acetic Acid

Procedure:

  • Dissolve the chalcone (0.9 mM) and this compound (4 mM) in glacial acetic acid (20 mL) in a round-bottom flask.

  • Reflux the reaction mixture for 72 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture over 8-10 mL of ice-cold distilled water.

  • Filter the resulting precipitate and dry it.

  • Purify the crude product by column chromatography.

Quantitative Data Summary of Biological Activity

The synthesized pyrazole-based benzene sulfonamides exhibit inhibitory activity against various human carbonic anhydrase (hCA) isoforms.

CompoundhCA II (IC₅₀ µM)hCA IX (IC₅₀ µM)hCA XII (IC₅₀ µM)
4j 0.39 ± 0.050.15 ± 0.070.28 ± 0.05
4e 0.75 ± 0.13--
Acetazolamide (Standard) ---

Data sourced from a study on pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX, and XII.

Synthetic Workflow

G Aryl Aldehyde Aryl Aldehyde Claisen-Schmidt Condensation Claisen-Schmidt Condensation Aryl Aldehyde->Claisen-Schmidt Condensation Aryl Ketone Aryl Ketone Aryl Ketone->Claisen-Schmidt Condensation Base Chalcone Chalcone Claisen-Schmidt Condensation->Chalcone Cyclocondensation Cyclocondensation Chalcone->Cyclocondensation 4-Hydrazinylbenzenesulfonamide HCl 4-Hydrazinylbenzenesulfonamide HCl 4-Hydrazinylbenzenesulfonamide HCl->Cyclocondensation Acetic Acid, Reflux Pyrazole-based Benzene Sulfonamide Pyrazole-based Benzene Sulfonamide Cyclocondensation->Pyrazole-based Benzene Sulfonamide

Caption: Synthesis of pyrazole-based inhibitors.

Conclusion

This compound is a versatile and indispensable intermediate in the synthesis of a wide range of biologically active molecules. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in the synthesis of COX-2 inhibitors like Celecoxib and novel carbonic anhydrase inhibitors. Its straightforward reactivity and the established synthetic routes make it an attractive starting material for the exploration of new chemical entities with therapeutic potential.

References

Application Notes and Protocols for In Vitro Enzyme Kinetics with Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro enzyme kinetics of sulfonamides, a critical class of compounds with diverse therapeutic applications. The primary targets discussed are carbonic anhydrases (CAs) and dihydropteroate synthase (DHPS), for which sulfonamides are well-known inhibitors.

Carbonic Anhydrase (CA) Inhibition Assays

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[1] Their inhibition is relevant in the treatment of glaucoma, epilepsy, and certain types of cancer.[1][2] Sulfonamides are potent inhibitors of CAs, binding to the zinc ion in the active site.[3][4]

Spectrophotometric Assay for CA Inhibition

This protocol describes a colorimetric assay to determine the inhibitory activity of sulfonamides against CAs using the esterase activity of the enzyme with p-nitrophenyl acetate (p-NPA) as a substrate.[1][2]

Principle: Carbonic anhydrase catalyzes the hydrolysis of the colorless substrate p-NPA to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation is monitored by measuring the increase in absorbance at 400-405 nm.[1][2] The presence of an inhibitor, such as a sulfonamide, will decrease the rate of this reaction.

Experimental Protocol:

Materials and Reagents:

  • Human or bovine carbonic anhydrase (e.g., hCA I or hCA II)

  • p-Nitrophenyl acetate (p-NPA)

  • Test sulfonamide compounds

  • Acetazolamide (as a positive control inhibitor)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplates

  • Microplate reader with kinetic measurement capabilities

Procedure:

  • Reagent Preparation:

    • Assay Buffer: Prepare 50 mM Tris-HCl buffer, pH 7.5.

    • CA Stock Solution: Prepare a 1 mg/mL stock solution of CA in cold Assay Buffer. Aliquot and store at -20°C.

    • CA Working Solution: Dilute the CA stock solution in Assay Buffer to the desired final concentration (e.g., 10 µg/mL).

    • Substrate Stock Solution: Prepare a 20 mM stock solution of p-NPA in acetonitrile.[5]

    • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of the test sulfonamides and acetazolamide in DMSO. Perform serial dilutions in DMSO to obtain a range of concentrations.

  • Assay in 96-well Plate:

    • Add 158 µL of Assay Buffer to each well.

    • Add 2 µL of the diluted sulfonamide solution or DMSO (for the no-inhibitor control) to the appropriate wells.

    • Add 20 µL of the CA Working Solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[2]

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 400-405 nm every 30 seconds for 10-20 minutes in a microplate reader.[2]

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves.

    • Determine the percentage of inhibition for each sulfonamide concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

    • The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition is competitive and the Michaelis constant (Km) for the substrate is known.

Data Presentation: Carbonic Anhydrase Inhibition

The following table summarizes the inhibition constants (Ki) of selected sulfonamides against different human carbonic anhydrase isoforms.

SulfonamidehCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide25012255.7
Methazolamide5014255.7
Ethoxzolamide208154.5
Dorzolamide2503544.5
Brinzolamide35003.1426.3
Celecoxib>1000025045470
Valdecoxib>1000015538510
Sulfanilamide1600200950890

Note: Ki values are compiled from various sources and may vary depending on the experimental conditions.

Experimental Workflow for CA Inhibition Assay

CA_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Assay Buffer (Tris-HCl, pH 7.5) P2 Prepare CA, Substrate (p-NPA), and Inhibitor (Sulfonamide) Stock Solutions P1->P2 P3 Prepare Serial Dilutions of Inhibitor P2->P3 A1 Add Assay Buffer, Inhibitor, and CA Working Solution to wells P3->A1 A2 Pre-incubate for 15 min at room temperature A1->A2 A3 Initiate reaction by adding p-NPA substrate A2->A3 A4 Measure Absorbance at 400-405 nm (kinetic mode) A3->A4 D1 Calculate Initial Reaction Rates (V₀) A4->D1 D2 Determine % Inhibition D1->D2 D3 Calculate IC₅₀ and Ki values D2->D3

Workflow for the spectrophotometric carbonic anhydrase inhibition assay.

Dihydropteroate Synthase (DHPS) Inhibition Assays

Dihydropteroate synthase is a key enzyme in the bacterial folate biosynthesis pathway, catalyzing the condensation of p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).[6][7] Sulfonamides act as competitive inhibitors of DHPS by mimicking the structure of pABA.[3][6] This pathway is absent in humans, making DHPS an excellent target for antimicrobial agents.[7][8]

Pyrophosphate Detection Assay for DHPS Activity

This protocol describes a method to determine DHPS activity by quantifying the release of pyrophosphate (PPi), a product of the enzymatic reaction.

Principle: The activity of DHPS is measured by a linked assay where the released PPi is converted to inorganic phosphate (Pi) by inorganic pyrophosphatase. The resulting Pi is then detected using a malachite green-based colorimetric reagent.

Experimental Protocol:

Materials and Reagents:

  • Recombinant DHPS enzyme

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • p-Aminobenzoic acid (pABA)

  • Test sulfonamide compounds

  • Sulfamethoxazole (as a positive control inhibitor)

  • HEPES buffer (50 mM, pH 7.6)

  • MgCl₂

  • Yeast inorganic pyrophosphatase

  • PiColorLock™ Gold kit or similar malachite green-based reagent

  • DMSO

  • 96-well clear, flat-bottom microplates

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Assay Buffer: Prepare 50 mM HEPES buffer, pH 7.6, containing 10 mM MgCl₂.[9]

    • Enzyme Solution: Dilute DHPS in Assay Buffer to the desired final concentration (e.g., 5 nM).[9]

    • Substrate Solutions: Prepare stock solutions of pABA and DHPPP in appropriate solvents. The final concentrations in the assay are typically around 5 µM each.[9]

    • Inhibitor Solutions: Prepare stock solutions and serial dilutions of sulfonamides in DMSO. The final DMSO concentration in the assay should be kept low (e.g., ≤5%).[9]

  • Assay in 96-well Plate:

    • Prepare a reaction mixture containing Assay Buffer, 5 µM pABA, 5 µM DHPPP, and 0.01 U of yeast inorganic pyrophosphatase.[9]

    • Add the test sulfonamide at various concentrations or DMSO (for the control) to the wells.

    • Add the DHPS enzyme solution to initiate the reaction. The total reaction volume is typically 100 µL.[9]

    • Incubate the plate at 37°C for 20 minutes.[9]

    • Stop the reaction and measure the generated inorganic phosphate according to the instructions of the PiColorLock™ Gold kit.

    • Read the absorbance at the recommended wavelength (typically around 620-650 nm).

  • Data Analysis:

    • Generate a standard curve using the provided phosphate standards.

    • Convert the absorbance readings to the concentration of inorganic phosphate.

    • Calculate the percentage of inhibition for each sulfonamide concentration.

    • Determine the IC₅₀ and Ki values as described for the CA assay.

Data Presentation: Dihydropteroate Synthase Inhibition

The following table presents the inhibition constants (Ki) for selected sulfonamides against DHPS from different microorganisms.

SulfonamideToxoplasma gondii DHPS (Ki, µM)Pneumocystis carinii DHPS (Ki, µM)Mycobacterium avium DHPS (Ki, µM)Plasmodium falciparum DHPS (sensitive) (Ki, µM)
Sulfamethoxazole2.30.71.8-
Sulfadiazine0.8---
Dapsone---0.06
Sulfadoxine---0.14
3',5'-diiodo-sulfanilanilide0.040.51.5-

Note: Ki values are compiled from various sources and may vary depending on the experimental conditions.[10][11]

Signaling Pathway: Bacterial Folic Acid Synthesis and Sulfonamide Inhibition

The following diagram illustrates the bacterial folic acid synthesis pathway and the mechanism of action of sulfonamides.

Sulfonamides competitively inhibit DHPS, blocking the synthesis of dihydropteroate.

References

Application Notes and Protocols: Synthesis of Pyrazole Derivatives Using 4-hydrazinylbenzenesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the synthesis of bioactive pyrazole derivatives utilizing 4-hydrazinylbenzenesulfonamide hydrochloride as a key starting material. The resulting sulfonamide-bearing pyrazole scaffolds are of significant interest in medicinal chemistry due to their demonstrated efficacy as anti-inflammatory, antitubercular, and carbonic anhydrase inhibiting agents.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[1][2][3][4] The incorporation of a benzenesulfonamide moiety, through the use of this compound, has proven to be a successful strategy for enhancing the therapeutic potential of these molecules. This is particularly evident in the development of selective COX-2 inhibitors, such as Celecoxib, where the sulfonamide group plays a crucial role in binding to the target enzyme.[5][6] This document outlines the synthesis of pyrazole derivatives through the condensation reaction of this compound with various 1,3-dicarbonyl compounds, providing detailed experimental procedures and quantitative data for researchers in drug discovery and development.

Chemical Reaction and Mechanism

The fundamental reaction for the synthesis of the pyrazole ring involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. In this case, this compound reacts with substrates such as chalcones (α,β-unsaturated ketones) or β-diketones. The reaction typically proceeds via a pyrazoline intermediate which may subsequently be oxidized to the aromatic pyrazole, although in many reported syntheses the stable pyrazoline is the final product.

reaction_scheme cluster_reactants Reactants cluster_products Products hydrazine 4-hydrazinylbenzenesulfonamide hydrochloride pyrazole Pyrazole/Pyrazoline Derivative hydrazine->pyrazole + dicarbonyl 1,3-Dicarbonyl Compound (e.g., Chalcone) dicarbonyl->pyrazole Reflux (e.g., Acetic Acid or EtOH/HCl)

Caption: General reaction scheme for the synthesis of pyrazole/pyrazoline derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material, this compound, from sulfanilamide.[1]

Materials:

  • Sulfanilamide (4-aminobenzenesulfonamide)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride (SnCl₂)

  • Crushed Ice

  • Distilled Water

Procedure:

  • A mixture of sulfanilamide (20 mmol), concentrated HCl (10 mL), and crushed ice (20 g) is prepared in an Erlenmeyer flask and placed in an ice bath.

  • A solution of sodium nitrite (20 mmol) in 2 mL of water is added dropwise to the stirred mixture.

  • The reaction mixture is then treated with stannous chloride and further concentrated HCl to reduce the diazonium salt to the corresponding hydrazine.

  • The mixture is allowed to stand overnight.

  • The resulting solid product is collected by vacuum filtration and dried to yield this compound.

Protocol 2: Synthesis of Pyrazole-based Benzenesulfonamides from Chalcones

This protocol details the synthesis of pyrazoline derivatives from the reaction of this compound with chalcones.[7]

Materials:

  • Substituted Chalcone (0.9 mM)

  • This compound (4 mM)

  • Glacial Acetic Acid (20 mL)

  • Distilled Water

  • Ice

Procedure:

  • Dissolve the chalcone (500 mg, 0.9 mM) and this compound (900 mg, 4 mM) in glacial acetic acid (20 mL).

  • Reflux the reaction mixture for 72 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto 8-10 mL of ice-cold distilled water.

  • Collect the resulting precipitate by filtration and dry the solid.

  • Purify the crude product by column chromatography.

Protocol 3: Synthesis of Pyrazole-clubbed Pyrazoline Derivatives

This protocol outlines the synthesis of more complex pyrazoline derivatives with potential antitubercular activity.[1][8]

Materials:

  • 1-(7-chloroquinolin-4-yl)-3-(thiophene/furan-2-yl)-1H-pyrazole-4-carbaldehyde chalcone derivatives

  • 4-hydrazinylbenzenesulfonamide

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ice

Procedure:

  • To a solution of the chalcone derivative in ethanol, add 4-hydrazinylbenzenesulfonamide.

  • Add a catalytic amount of concentrated HCl to the mixture.

  • Heat the reaction mixture at 75 °C for 6-8 hours.

  • After the reaction is complete, pour the mixture into ice.

  • Neutralize the mixture with a NaHCO₃ solution.

  • Collect the precipitated product by filtration, wash with water, and dry.

Quantitative Data Summary

The following tables summarize the yields and biological activities of various pyrazole derivatives synthesized using this compound.

Table 1: Synthesis of Pyrazole-based Benzenesulfonamides [7]

CompoundYield (%)Melting Point (°C)
4i84244-247
4c77232-235
4d74211-213
4e66240-241

Table 2: Biological Activity of Synthesized Pyrazole Derivatives

Derivative TypeBiological ActivityTargetKey Findings
Pyrazole-sulfonamide hybridsCarbonic Anhydrase InhibitionCarbonic Anhydrase IsoformsIC₅₀ values of 2.1–8.3 µM.[5]
Pyrazoline derivativesAnti-inflammatoryCOX-2Reduced carrageenan-induced paw edema in rats by 45–62%.[5]
Pyrazole-clubbed pyrazolinesAntitubercularMycobacterium tuberculosisMIC values of 0.8–3.2 µg/mL against MDR-TB.[5]
Pyrazole-carboxamidesCarbonic Anhydrase InhibitionhCA I and hCA IIKᵢ values in the range of 0.063–3.368 µM for hCA I and 0.007–4.235 µM for hCA II.[9]

Visualized Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of pyrazole derivatives.

experimental_workflow start Start synthesis Synthesis of Pyrazole Derivative (Protocols 1, 2, or 3) start->synthesis monitoring Reaction Monitoring (TLC) synthesis->monitoring workup Reaction Work-up (Precipitation, Filtration) monitoring->workup purification Purification (Column Chromatography) workup->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization bio_eval Biological Evaluation (e.g., Enzyme Assays) characterization->bio_eval end End bio_eval->end

Caption: A generalized experimental workflow for pyrazole synthesis and evaluation.

Signaling Pathway: Carbonic Anhydrase Inhibition

Many of the synthesized pyrazole sulfonamides exhibit potent inhibitory activity against carbonic anhydrases (CAs), enzymes involved in various physiological and pathological processes.

signaling_pathway cluster_pathway Carbonic Anhydrase Activity and Inhibition cluster_implications Pathophysiological Implications substrate CO₂ + H₂O enzyme Carbonic Anhydrase (CA) substrate->enzyme product H⁺ + HCO₃⁻ enzyme->product Catalysis disease Glaucoma, Epilepsy, Cancer product->disease Dysregulation leads to inhibitor Pyrazole Sulfonamide Derivative inhibitor->enzyme Inhibition inhibitor->disease Therapeutic Target

Caption: Inhibition of carbonic anhydrase by pyrazole sulfonamide derivatives.

References

Application Notes and Protocols for the Analytical Characterization of Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the characterization of sulfonamide compounds using a variety of analytical techniques. The information is intended to guide researchers, scientists, and drug development professionals in selecting and implementing appropriate methods for the identification, quantification, and structural elucidation of this important class of pharmaceuticals.

High-Performance Liquid Chromatography (HPLC) for Quantification of Sulfonamides

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of sulfonamides in various matrices, including pharmaceutical formulations and biological samples.[1] Coupled with Ultraviolet (UV) or Fluorescence Detection (FLD), HPLC offers excellent sensitivity and reproducibility.[2][3]

Application Note: Purity and Content Uniformity Testing

This protocol is suitable for determining the purity of sulfonamide drug substances and ensuring content uniformity in finished drug products. The method separates a mixture of common sulfonamides, allowing for their individual quantification.[4]

Experimental Protocol: HPLC-UV Analysis of Sulfonamide Mixture[4]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • UV-Vis or Photodiode Array (PDA) Detector[1]

  • C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)[4][5]

  • Autosampler

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (analytical grade)

  • Sulfonamide reference standards (e.g., Sulfapyridine, Sulfamerazine, Sulfamethoxazole, Sulfadoxine)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 75:25 (v/v) water with 0.1% formic acid and acetonitrile.[4] Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare individual stock solutions of each sulfonamide reference standard in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL. From these, prepare a mixed standard solution containing each analyte at a final concentration of 0.25 mg/mL.[4]

  • Sample Preparation: Accurately weigh and dissolve the sulfonamide sample in the 50:50 acetonitrile/water diluent to achieve a theoretical concentration within the calibration range. Filter the sample through a 0.20 µm PTFE syringe filter before injection.[5]

  • Chromatographic Conditions:

    • Column: Cogent RP Phenyl Hexyl™, 5µm, 100Å (4.6 x 150mm)[4]

    • Mobile Phase: 75:25 Water (0.1% Formic Acid) / Acetonitrile[4]

    • Flow Rate: 1.0 mL/min[4]

    • Injection Volume: 5 µL[4][6]

    • Detection: UV at 270 nm[4]

    • Column Temperature: 25 °C[6]

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solutions to determine the concentration of the sulfonamides.

Quantitative Data Summary

SulfonamideLinearity Range (µg/mL)Recovery (%)%RSD (Repeatability)Reference
Sulfadimidine0.72 - 1.20 (mg/mL)>95.191.39 - 2.69[5]
Sulfadiazine0.80 - 1.19 (mg/mL)>95.191.39 - 2.69[5]
Sulfamethoxazole0.59 - 0.84 (mg/mL)>95.191.39 - 2.69[5]
Trimethoprim0.16 - 0.24 (mg/mL)>95.191.39 - 2.69[5]
Various Sulfonamides50, 100, 150 ng/g76.8 - 95.21.5 - 4.7[3]
Various SulfonamidesN/A79.3 - 114.02.7 - 9.1[7]

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System prep->hplc Inject column C18 Column hplc->column Mobile Phase Flow detector UV Detector (270 nm) column->detector Elution data Data Acquisition & Analysis detector->data

Caption: Workflow for sulfonamide analysis by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Level Quantification

For the detection of sulfonamides at trace levels, such as in environmental samples or for residue analysis in food products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.[2][8]

Application Note: Determination of Sulfonamide Residues in Water

This protocol details a reliable method for the determination of sulfonamide residues in water samples by coupling solid-phase extraction (SPE) with LC-MS/MS.[9] This approach allows for the sensitive, accurate, and reliable analysis of real-world water samples.[9]

Experimental Protocol: SPE-LC-MS/MS Analysis[9]

Instrumentation:

  • UHPLC system coupled to a tandem quadrupole mass spectrometer

  • Solid-Phase Extraction (SPE) manifold

  • Nitrogen evaporator

Reagents and Materials:

  • Methanol (LC-MS grade)

  • Aqueous Ammonia (2%)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • SPE Cartridges (e.g., Agilent BondElut PPL, 500 mg, 6 mL)

  • Internal standards (IS)

Procedure:

  • Sample Preparation (Solid-Phase Extraction):

    • Adjust the pH of a 500 mL water sample to between 4 and 7.

    • Add internal standards to a final concentration of 40 ng/L.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

    • Wash the cartridge with pure water.

    • Elute the sulfonamides with methanol containing 2% aqueous ammonia.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • Column: C18 column (e.g., Hypersil Gold C18, 100 mm × 2.1 mm, 1.9 µm)[10]

    • Mobile Phase: Gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min[10]

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • MS/MS Acquisition: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each sulfonamide.

Quantitative Data Summary

SulfonamideMatrixLOD (µg/kg or ng/L)LOQ (µg/kg or ng/L)Recovery (%)Reference
19 SulfonamidesWaterseveral ppt level (ng/L)0.5 (µg/L)70 - 96[9]
Various SulfonamidesHoney0.02 - 0.12 (µg/kg)0.08 - 0.72 (µg/kg)N/A[10]
Various SulfonamidesChicken0.2 (ng/g)0.6 (ng/g)72.66 - 116.7[11]

Experimental Workflow: SPE-LC-MS/MS Analysis

SPE_LCMS_Workflow sample Water Sample spe Solid-Phase Extraction (SPE) sample->spe Loading lcms LC-MS/MS System spe->lcms Injection of Eluate analysis Data Analysis lcms->analysis

Caption: Workflow for sulfonamide residue analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy, particularly ¹H and ¹³C NMR, is an indispensable tool for the unambiguous structural elucidation of newly synthesized sulfonamide compounds.[1][12]

Application Note: Structural Confirmation of a Novel Sulfonamide

This protocol provides a general procedure for acquiring and interpreting ¹H and ¹³C NMR spectra to confirm the chemical structure of a sulfonamide.

Experimental Protocol: ¹H and ¹³C NMR Analysis

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sulfonamide sample in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube. Add a small amount of TMS.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for more complex structures.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to assign signals to specific protons and carbons in the molecule.

    • Key signals to identify include the sulfonamide N-H proton (often a broad singlet) and aromatic protons.[12][13]

Characteristic NMR Signals for Sulfonamides

NucleusChemical Shift Range (ppm)DescriptionReference
¹H8.07 - 10.15Sulfonamide -SO₂NH- proton (singlet)[12][13]
¹H6.51 - 7.70Aromatic protons[13]
¹³C111.83 - 160.11Aromatic carbons[13]

Logical Relationship: NMR Structural Elucidation

NMR_Logic sample Sulfonamide Sample nmr NMR Spectroscopy (1H, 13C, 2D) sample->nmr spectra NMR Spectra nmr->spectra analysis Spectral Analysis (Chemical Shift, Coupling) spectra->analysis structure Confirmed Structure analysis->structure

Caption: Logic for sulfonamide structure confirmation.

UV-Visible Spectrophotometry for Basic Quantification

UV-Visible spectrophotometry offers a simple and cost-effective method for the quantification of sulfonamides, particularly in pharmaceutical formulations where the concentration is relatively high.[14][15]

Application Note: Quantification of Sulfanilamide using the Bratton-Marshall Reaction

This protocol describes a colorimetric method for the determination of sulfonamides based on the Bratton-Marshall reaction.[15] This method involves diazotization of the primary aromatic amine group of the sulfonamide, followed by a coupling reaction to form a colored azo dye, which is then quantified spectrophotometrically.[15]

Experimental Protocol: Bratton-Marshall Method[15]

Instrumentation:

  • UV-Visible Spectrophotometer

Reagents:

  • Sodium Nitrite solution

  • Hydrochloric Acid (HCl)

  • Ammonium Sulfamate solution

  • N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution

  • Sulfanilamide standard solution

Procedure:

  • Standard Curve Preparation: Prepare a series of sulfanilamide standard solutions of known concentrations.

  • Reaction:

    • To an aliquot of the standard or sample solution, add HCl to create acidic conditions.

    • Add sodium nitrite solution to initiate diazotization.

    • After a few minutes, add ammonium sulfamate to remove excess nitrous acid.

    • Add NED solution to form the colored azo dye.

  • Measurement: Allow the color to develop and measure the absorbance at the wavelength of maximum absorption (λmax) of the colored product.

  • Quantification: Plot a calibration curve of absorbance versus concentration for the standards. Determine the concentration of the unknown sample from the calibration curve.

Quantitative Data Summary

SulfonamideLOD (µg/mL)LOQ (µg/mL)Reference
Sulfanilamide and others0.019 - 0.050.06 - 0.16[15]
Sulfanilamide0.6570.641[16]

Experimental Workflow: Bratton-Marshall Reaction

Bratton_Marshall_Workflow sample Sulfonamide Sample/Standard diazotization Diazotization (NaNO2, HCl) sample->diazotization coupling Coupling (NED) diazotization->coupling measurement Spectrophotometric Measurement coupling->measurement quantification Quantification measurement->quantification

Caption: Workflow for sulfonamide colorimetric assay.

References

Application Notes and Protocols for 4-hydrazinylbenzenesulfonamide hydrochloride in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-hydrazinylbenzenesulfonamide hydrochloride in antimicrobial research. This document includes its mechanism of action, protocols for its synthesis and antimicrobial evaluation, and a summary of its activity.

Introduction

This compound is a versatile chemical intermediate in organic and medicinal chemistry.[1] Structurally, it features a sulfonamide group and a hydrazine moiety on a benzene ring, making it a valuable scaffold for synthesizing more complex molecules, particularly in the development of novel pharmaceutical compounds.[1] While much of the research has focused on the antimicrobial properties of its derivatives, the core compound itself is of interest due to the well-established antibacterial action of the sulfonamide class of drugs. Sulfonamides were the first broadly effective systemic antibacterials and paved the way for the antibiotic revolution.

Mechanism of Action: Inhibition of Folate Synthesis

The antimicrobial activity of sulfonamides, including this compound, is primarily attributed to their ability to interfere with the folic acid synthesis pathway in bacteria. Folic acid is an essential nutrient for bacteria, as it is a precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.

Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[2] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteroate diphosphate to form dihydropteroate, a key intermediate in the folic acid pathway. Due to their structural similarity to PABA, sulfonamides bind to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid.[3] This ultimately leads to a depletion of tetrahydrofolate, a vital coenzyme, and results in the cessation of bacterial growth and replication, a bacteriostatic effect.[2][4] Mammalian cells are not affected by sulfonamides because they do not synthesize their own folic acid but rather obtain it from their diet.[2]

Sulfonamide Mechanism of Action cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_diphosphate Dihydropteroate Diphosphate Dihydropteroate_diphosphate->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolic Acid DHFR->Tetrahydrofolate Catalyzes Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids Coenzyme for Sulfonamide 4-hydrazinylbenzenesulfonamide hydrochloride Sulfonamide->DHPS Competitively Inhibits

Caption: Competitive inhibition of dihydropteroate synthase by this compound.

Data Presentation: Antimicrobial Activity

While this compound serves as a crucial building block for novel antimicrobial agents, comprehensive studies detailing the Minimum Inhibitory Concentrations (MICs) of the parent compound are limited in publicly available literature. The majority of research focuses on the enhanced antimicrobial potency of its derivatives. The following table summarizes the antimicrobial activity of some representative derivatives.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Pyrazole-clubbed pyrazoline derivativesMycobacterium tuberculosis (MDR-TB)0.8–3.2[5]
Hydrazone derivative (bischloro)Staphylococcus aureus0.78[6]
Hydrazone derivative (bischloro)Methicillin-resistant S. aureus (MRSA)0.78[6]
Hydrazone derivative (bischloro)Bacillus subtilis0.78[6]
Hydrazone derivative (4-Bromo)Acinetobacter baumannii0.78[6]
Hydrazone derivative (4-Trifluoromethyl)Gram-positive bacteria0.78[6]
Isonicotinic acid hydrazide-hydrazone (15)Gram-positive bacteria1.95–7.81[7]
Isonicotinic acid hydrazide-hydrazone (16)S. aureus ATCC 25923 & 65383.91[7]

Experimental Protocols

Synthesis of this compound

Method 1: From p-chlorobenzenesulfonamide

This method involves the reaction of p-chlorobenzenesulfonamide with hydrazine hydrate under high temperature and pressure.

  • Materials: p-chlorobenzenesulfonamide, hydrazine hydrate (50-80 wt%), nitrogen gas, autoclave reactor.

  • Procedure:

    • Charge the autoclave with p-chlorobenzenesulfonamide and hydrazine hydrate in a molar ratio of 1:8 to 1:15.[8]

    • Purge the reactor with nitrogen gas.

    • Heat the mixture to 120-125°C and increase the pressure to 0.8-1.2 MPa with nitrogen.[8]

    • Maintain these conditions and monitor the reaction until the p-chlorobenzenesulfonamide content is ≤0.1%.[8]

    • After completion, cool the reactor and process the reaction mixture to isolate the product.

Method 2: From Sulfanilamide

This two-step process involves diazotization of sulfanilamide followed by reduction.

  • Materials: Sulfanilamide (4-aminobenzenesulfonamide), concentrated hydrochloric acid, crushed ice, sodium nitrite (NaNO₂), stannous chloride (SnCl₂·H₂O).

  • Procedure:

    • Diazotization:

      • Dissolve 20 mmol of sulfanilamide in 10 mL of concentrated HCl and 20 g of crushed ice in an Erlenmeyer flask, maintaining the temperature below 5°C.[5]

      • Slowly add a solution of 20 mmol of NaNO₂ in 2 mL of water dropwise with vigorous stirring to form the diazonium salt.[5]

      • Continue stirring until a clear solution is obtained (typically 30-60 minutes).[5]

    • Reduction:

      • In a separate flask, prepare a cold solution of 10 g of SnCl₂·H₂O in 10 mL of concentrated HCl.[5]

      • Pour the diazonium salt solution into the SnCl₂ solution with rapid stirring at 0-5°C.[5]

      • A precipitate will form. Allow the mixture to stand overnight to ensure complete reduction.[5]

    • Isolation:

      • Vacuum-filter the solid product, wash with cold water, and dry to yield this compound.[5]

Antimicrobial Susceptibility Testing

Protocol 1: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of the compound in a liquid medium.

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial inoculum (adjusted to 0.5 McFarland standard), this compound stock solution, sterile saline or phosphate-buffered saline (PBS).

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water).

    • In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.

    • Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the bacterial suspension.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: Agar Well Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.

  • Materials: Mueller-Hinton Agar (MHA) plates, bacterial inoculum (adjusted to 0.5 McFarland standard), sterile cotton swabs, sterile cork borer (6-8 mm diameter), this compound solution of known concentration.

  • Procedure:

    • Prepare a bacterial lawn by evenly streaking a standardized inoculum onto the surface of an MHA plate using a sterile swab.

    • Allow the plate to dry for a few minutes.

    • Aseptically create wells in the agar using a sterile cork borer.

    • Pipette a fixed volume (e.g., 100 µL) of the this compound solution into each well.

    • Include a control well with the solvent used to dissolve the compound.

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). The size of the zone is proportional to the antimicrobial activity.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of this compound and its derivatives.

Antimicrobial Research Workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Evaluation cluster_development Further Development Start Starting Materials (e.g., p-chlorobenzenesulfonamide) Synthesis Chemical Synthesis of This compound Start->Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Stock_Solution Prepare Stock Solution Characterization->Stock_Solution Primary_Screening Primary Screening (Agar Well Diffusion) Stock_Solution->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Active Compounds Data_Analysis Data Analysis & Interpretation MIC_Determination->Data_Analysis Derivative_Synthesis Synthesis of Derivatives Data_Analysis->Derivative_Synthesis SAR_Studies Structure-Activity Relationship (SAR) Derivative_Synthesis->SAR_Studies Toxicity_Assays Toxicity & Safety Studies SAR_Studies->Toxicity_Assays

References

Application Notes and Protocols for In Vivo Efficacy Testing of Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide for the in vivo experimental design to test the efficacy of sulfonamides. The content covers key considerations, detailed experimental procedures, data presentation, and visual representations of the underlying biological pathway and experimental workflow.

Application Notes

Introduction

Sulfonamides are a class of synthetic antimicrobial agents that function as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is crucial for the bacterial synthesis of folic acid, an essential component for DNA, RNA, and protein synthesis.[1][2] Unlike bacteria, humans obtain folic acid from their diet, making this pathway an effective target for antimicrobial therapy.[2] In vivo studies are a critical component of the drug development pipeline, providing essential data on the efficacy, pharmacokinetics, and safety of novel sulfonamide candidates in a living organism.

Core Principles for In Vivo Experimental Design

A well-designed in vivo study is paramount for obtaining reliable and translatable data. Key considerations include:

  • Animal Model Selection: The choice of animal model should be appropriate for the pathogen and the human disease being modeled. Mice (e.g., BALB/c) and rats (e.g., Sprague-Dawley) are commonly used for systemic infection and pharmacokinetic studies.[3]

  • Infection Model: The route of infection should mimic the clinical presentation of the disease. Systemic infections are often established via intraperitoneal (IP) or intravenous (IV) injection of the bacterial suspension.[3]

  • Drug Formulation and Administration: The test sulfonamide should be formulated in a suitable vehicle to ensure stability and bioavailability. Administration can be oral (PO), IP, or IV, depending on the intended clinical use.[3]

  • Efficacy Endpoints: The primary measure of efficacy is often the 50% effective dose (ED50), which is the dose that protects 50% of the infected animals from death.[3] Other important endpoints include the reduction of bacterial load in target organs (measured in colony-forming units, CFU) and monitoring of clinical signs of illness.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Integration: Understanding the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of the sulfonamide is crucial for designing an effective dosing regimen.[4][5] Key PK parameters include maximum concentration (Cmax), time to Cmax (Tmax), and the area under the concentration-time curve (AUC).[6]

  • Control Groups: The inclusion of appropriate control groups is essential for data interpretation. This typically includes a vehicle control (untreated) and a positive control with a known effective antibiotic (e.g., vancomycin for MRSA infections).[3]

Experimental Protocols

Protocol 1: Murine Model of Systemic Infection for Efficacy (ED50) Determination

This protocol outlines a method to assess the in vivo efficacy of a sulfonamide against a systemic bacterial infection in mice.

Materials:

  • Female BALB/c mice (6-8 weeks old)[3]

  • Clinically relevant bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)[3]

  • Test sulfonamide compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)[3]

  • Positive control antibiotic (e.g., vancomycin)[3]

  • Tryptic soy agar plates[3]

  • Sterile saline[3]

Procedure:

  • Inoculum Preparation: Culture the MRSA strain overnight on a tryptic soy agar plate. Suspend bacterial colonies in sterile saline to achieve a concentration of approximately 1 x 10⁸ CFU/mL.[3]

  • Infection: Inject mice intraperitoneally (IP) with 0.5 mL of the bacterial suspension.[3]

  • Treatment: One hour post-infection, administer the test sulfonamide compound orally (PO) or via IP injection at various dose levels.[3] Include a vehicle control group and a positive control group.

  • Efficacy Endpoint: Monitor the mice for 7 days post-infection. The primary endpoint is survival. The 50% effective dose (ED50) is calculated as the dose of the compound that protects 50% of the mice from death.[3]

Protocol 2: Pharmacokinetic Study in Rats

This protocol describes a typical pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion of a sulfonamide.

Materials:

  • Male Sprague-Dawley rats (200-250 g)[3]

  • Test sulfonamide compound

  • Vehicle for administration

  • Metabolic cages for urine collection[3]

  • Analytical equipment (e.g., HPLC-MS/MS) for drug quantification[4]

Procedure:

  • Animal Preparation: Fast rats overnight with free access to water.[3]

  • Drug Administration: Administer a single defined dose of the test sulfonamide, typically orally (PO) or intraperitoneally (IP).[3][4]

  • Sample Collection: Collect blood samples at predetermined time points post-administration. Place individual rats in metabolic cages to collect urine over a 5 or 24-hour period.[3][4]

  • Sample Processing and Analysis: Separate plasma from blood samples. Quantify the concentration of the sulfonamide and any major metabolites in plasma and urine using a validated analytical method like HPLC-MS/MS.[4]

  • Data Calculation: Determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life. For diuretic effects, measure total urine volume and analyze for sodium and potassium content.[3]

Data Presentation

Quantitative data from in vivo studies should be summarized in a clear and concise manner to facilitate comparison between treatment groups.

Table 1: Efficacy of a Novel Sulfonamide in a Murine Sepsis Model

Treatment GroupDose (mg/kg)RouteSurvival Rate (%) at Day 7
Vehicle Control-PO0
Novel Sulfonamide10PO20
Novel Sulfonamide25PO60
Novel Sulfonamide50PO100
Vancomycin10IP100

Table 2: Pharmacokinetic Parameters of a Novel Sulfonamide in Rats

ParameterUnitValue
Cmaxµg/mL25.4
Tmaxh2.0
AUC (0-24h)µg*h/mL150.7
Elimination Half-lifeh6.2

Mandatory Visualization

signaling_pathway cluster_0 Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolate Tetrahydrofolic Acid DHFR->Tetrahydrofolate Dihydrofolate->DHFR DNA_RNA_Protein DNA, RNA, and Protein Synthesis Tetrahydrofolate->DNA_RNA_Protein Sulfonamide Sulfonamide Sulfonamide->DHPS Competitive Inhibition experimental_workflow start Animal Acclimatization inoculum Inoculum Preparation start->inoculum infection Bacterial Infection (IP or IV) inoculum->infection randomization Randomize into Treatment Groups infection->randomization treatment Administer Test Compound, Vehicle, or Positive Control randomization->treatment monitoring Daily Monitoring (Survival, Clinical Signs) treatment->monitoring endpoint Efficacy Endpoint (e.g., 7-day survival) monitoring->endpoint data_analysis Data Analysis (e.g., ED50 calculation) endpoint->data_analysis

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 4-Hydrazinylbenzenesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the aqueous solubility of 4-hydrazinylbenzenesulfonamide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

This compound is a chemical intermediate used in the synthesis of pharmaceuticals, such as the anti-inflammatory drug Celecoxib. Its solubility in aqueous solutions is a critical factor for its use in chemical reactions, purification processes, and formulation development. Adequate solubility ensures uniform reaction kinetics and is essential for bioavailability in potential pharmaceutical applications. The hydrochloride salt form is utilized to enhance its solubility and stability in aqueous solutions compared to its free base form.[1][2][3]

Q2: What are the primary factors limiting the aqueous solubility of sulfonamide compounds like this one?

The limited aqueous solubility of many sulfonamide drugs is primarily due to the presence of a hydrophobic benzene ring in their structure.[4] While the sulfonamide group itself provides some polarity, the nonpolar character of the benzene ring often dominates, leading to poor interactions with water molecules.[4] For this compound, its crystalline structure with strong intermolecular hydrogen bonds can also require significant energy to break, further limiting solubility.[5]

Q3: What are the main strategies for enhancing the solubility of this compound?

Several physical and chemical modification strategies can be employed to improve the solubility of sulfonamides. The most common approaches include:

  • pH Adjustment/Salt Formation: Ionizing the weakly acidic sulfonamide group to form a more soluble salt.[4][5]

  • Co-solvency: Using water-miscible organic solvents to increase the solubility.[4][6]

  • Complexation: Employing agents like cyclodextrins to form inclusion complexes that encapsulate the hydrophobic parts of the molecule.[4]

  • Use of Surfactants: Using surfactants to form micelles that entrap the drug molecules, thereby increasing their apparent solubility.[4][7]

  • Particle Size Reduction: Techniques such as micronization can increase the surface area-to-volume ratio, which may improve the dissolution rate.[4][8]

Troubleshooting Guide for Common Solubility Issues

Q4: My this compound is not dissolving completely in water. What should I do first?

While the compound is generally described as "soluble in water," achieving a desired concentration can be challenging.[9][10][11][12][13] First, ensure the material is finely powdered to maximize surface area. Gentle heating and agitation (stirring or sonication) can also facilitate dissolution. If it still does not dissolve, the concentration you are trying to achieve may be above its intrinsic solubility limit under the current conditions.

Q5: I'm observing precipitation when I add my compound to an aqueous buffer. What could be the cause and how can I fix it?

Precipitation in a buffer can be due to several factors:

  • pH Shift: The hydrochloride salt is more soluble in acidic conditions. If your buffer has a higher pH, the compound may be converting to its less soluble free base form.

  • Common Ion Effect: If your buffer contains chloride ions, it could potentially decrease the solubility of the hydrochloride salt.

  • Temperature Effects: Solubility is often temperature-dependent. Ensure all solutions are at a stable, consistent temperature.[5]

Troubleshooting Steps:

  • Check and Adjust pH: Measure the pH of your final solution. For this hydrochloride salt, a lower pH is generally preferable. Consider using a buffer with a pH well below the pKa of the sulfonamide group to maintain the ionized, more soluble form.

  • Use a Concentrated Stock Solution: Prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid interfering with biological assays.[5]

  • Screen Different Buffers: If the common ion effect is suspected, try a buffer system that does not contain chloride.

Q6: I'm using a co-solvent, but my compound is still precipitating upon dilution in the aqueous phase. How can I optimize this?

  • Optimize Co-solvent Concentration: Systematically test a range of co-solvent concentrations (e.g., from 5% to 50% v/v) to find the minimum concentration required to maintain solubility. High concentrations of organic solvents can be toxic in biological systems.[4]

  • Order of Addition: Try adding the co-solvent stock solution to the aqueous buffer before adding the compound.

  • Combine Strategies: Co-solvency can be effectively combined with pH adjustment for a synergistic effect on solubility.[14][]

Quantitative Data on Solubility Enhancement Strategies

MethodConditionIllustrative Solubility (mg/mL)Fold Increase (Illustrative)
pH Adjustment pH 2.0 (0.01 M HCl)153x
pH 7.4 (Phosphate Buffer)51x (Baseline)
Co-solvency 20% Ethanol in Water (pH 7.4)122.4x
20% Propylene Glycol in Water (pH 7.4)183.6x
20% PEG 400 in Water (pH 7.4)255x
Complexation 5% (w/v) HP-β-Cyclodextrin in Water306x
Surfactant 1% (w/v) Polysorbate 80 in Water224.4x

Note: The data in this table is for illustrative purposes only and is meant to demonstrate potential trends. Actual values must be determined experimentally.

Experimental Protocols

The following are detailed methodologies for key experiments to enhance the solubility of this compound.

Protocol 1: Solubility Determination by pH Adjustment

This protocol determines the effect of pH on the solubility of the compound.[5]

Methodology:

  • Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8).

  • Add an excess amount of finely powdered this compound to a known volume of each buffer in sealed vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate the undissolved solid by centrifugation followed by filtration of the supernatant through a 0.22 µm syringe filter.

  • Dilute an aliquot of the clear supernatant with a suitable mobile phase and determine the drug concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Plot the determined solubility against the pH of the buffers.

Protocol 2: Solubility Enhancement using Co-solvents

This protocol outlines a general procedure for enhancing solubility using a water-miscible organic solvent.[4]

Methodology:

  • Prepare a series of co-solvent/water mixtures at different volume/volume ratios (e.g., 10:90, 20:80, 40:60 v/v). Common co-solvents include ethanol, propylene glycol, and PEG 400.

  • Add an excess amount of the compound to a known volume of each co-solvent mixture.

  • Follow steps 3-5 from the pH Adjustment protocol to determine the equilibrium solubility in each mixture.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes the preparation of a solid inclusion complex to improve solubility.[4][5]

Methodology:

  • Dissolve a chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in warm deionized water with stirring.

  • In a separate container, dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Slowly add the drug solution to the aqueous cyclodextrin solution while stirring continuously.

  • Stir the mixture for 1-2 hours at a constant temperature.

  • To obtain a solid complex, the solution can be freeze-dried (lyophilized) to yield a powder.[4]

  • The solubility of the resulting complex can then be determined using the method described in Protocol 1.

Protocol 4: Solubility Enhancement using Surfactants

This protocol determines the effect of a surfactant on solubility.[4]

Methodology:

  • Prepare a series of aqueous solutions with a chosen surfactant (e.g., Polysorbate 80, Sodium Dodecyl Sulfate) at various concentrations, both below and above its critical micelle concentration (CMC).

  • Add an excess amount of the compound to each surfactant solution.

  • Follow steps 3-5 from the pH Adjustment protocol to determine the equilibrium solubility in each solution.

Visualized Workflows and Relationships

The following diagrams illustrate the logical workflow for troubleshooting solubility issues and the experimental process for solubility determination.

TroubleshootingWorkflow start Start: Poor Solubility of 4-Hydrazinylbenzenesulfonamide HCl check_pka Is the compound ionizable? (Weakly acidic sulfonamide proton) start->check_pka ph_adjust pH Adjustment or Salt Formation check_pka->ph_adjust Yes co_solvency Try Co-solvency check_pka->co_solvency No / Insufficient ph_adjust->co_solvency If insufficient combine Combine Strategies (e.g., pH + Co-solvent) ph_adjust->combine complexation Consider Complexation (e.g., Cyclodextrins) co_solvency->complexation If insufficient or toxic co_solvency->combine surfactants Use Surfactants complexation->surfactants As an alternative end End: Optimized Solubility complexation->end surfactants->end combine->end

Caption: A logical workflow for troubleshooting solubility issues.

ExperimentalWorkflow start Start: Prepare Solvent System (e.g., Buffer, Co-solvent mix) add_excess Add excess amount of solid compound to a known volume of solvent start->add_excess equilibrate Equilibrate samples by shaking at a constant temperature (24-48h) add_excess->equilibrate separate Separate undissolved solid (Centrifugation / Filtration) equilibrate->separate analyze Analyze supernatant for drug concentration (UV-Vis, HPLC) separate->analyze end End: Determine Equilibrium Solubility analyze->end

Caption: Experimental workflow for equilibrium solubility determination.

References

optimizing reaction conditions for synthesizing 4-hydrazinylbenzenesulfonamide hydrochloride derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-hydrazinylbenzenesulfonamide hydrochloride and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, a key intermediate in the production of pharmaceuticals like Celecoxib.[1] Two primary synthetic routes are covered: the diazotization of 4-aminobenzenesulfonamide followed by reduction, and the nucleophilic aromatic substitution of 4-chlorobenzenesulfonamide.

Route 1: Diazotization of 4-Aminobenzenesulfonamide and Subsequent Reduction

This widely used method involves two critical steps: the formation of a diazonium salt and its reduction to the corresponding hydrazine.[1]

Issue 1: Low Yield of Diazonium Salt (Step 1)

  • Question: My diazotization reaction is resulting in a low yield of the diazonium salt. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields in diazotization are often due to the instability of the diazonium salt. Here are the key factors to check:

    • Temperature Control: The reaction temperature must be strictly maintained between 0-5°C.[2] Higher temperatures can cause the diazonium salt to decompose, often indicated by the reaction mixture turning dark brown or black and the evolution of nitrogen gas.[3][4] Use an efficient ice-salt bath to maintain this temperature range.

    • Acid Concentration: A sufficient concentration of a strong acid, like hydrochloric acid, is crucial. The acid protonates the primary amine, preventing it from coupling with the newly formed diazonium salt, which is a common side reaction.[3][5] For weakly basic amines, strongly acidic conditions are particularly important.[3]

    • Rate of Nitrite Addition: Add the sodium nitrite solution slowly and dropwise.[2] This helps to control the exothermic reaction and prevent localized high temperatures, which can lead to decomposition.[2]

    • Reagent Quality: Use pure 4-aminobenzenesulfonamide and a freshly prepared sodium nitrite solution.[3]

Issue 2: Low Yield or Impure Product in the Reduction Step (Step 2)

  • Question: The reduction of my diazonium salt with stannous chloride is giving a low yield and/or an impure product. What should I investigate?

  • Answer: The reduction step is critical for obtaining a high-purity product. Consider the following:

    • Incomplete Reduction: Ensure that an adequate amount of the reducing agent (e.g., stannous chloride) is used. The reaction should be stirred at 0-5°C until precipitation of the product is complete. Allowing the reaction to stand overnight can help ensure complete reduction.[1]

    • Side Reactions: The formation of phenolic byproducts can occur if the diazonium salt solution is allowed to warm up before or during the reduction.[6] Ensure the diazonium salt solution is kept cold until the addition of the reducing agent.

    • Product Isolation: The product, this compound, will precipitate from the reaction mixture. Ensure efficient filtration and wash the solid with cold water to remove any remaining salts or impurities.[1]

Route 2: Nucleophilic Aromatic Substitution of 4-Chlorobenzenesulfonamide

This alternative route involves the reaction of 4-chlorobenzenesulfonamide with hydrazine.[7]

Issue 1: Low Reaction Conversion or Yield

  • Question: My reaction between 4-chlorobenzenesulfonamide and hydrazine is showing low conversion of the starting material. How can I improve the yield?

  • Answer: Low conversion in this nucleophilic aromatic substitution can be addressed by optimizing the reaction conditions:

    • Molar Ratio of Hydrazine: Using a significant excess of hydrazine can drive the reaction to completion. Molar ratios of hydrazine to 4-chlorobenzenesulfonamide from 5:1 to 10:1 have been shown to be effective.[7]

    • Temperature and Pressure: This reaction typically requires high temperatures, often at reflux (~119-121°C).[7][8] Some procedures also utilize elevated pressure (0.8-1.2 MPa) to achieve high yields.[9]

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by NMR can confirm the consumption of the starting material.[7]

Issue 2: Formation of Impurities

  • Question: I am observing significant impurities in my final product. What are the likely sources and how can I avoid them?

  • Answer: Impurity formation can be a major issue. Here are some key points to consider:

    • Solvent Choice: Avoid using dimethyl sulfoxide (DMSO) as a solvent. Hydrazine can reduce DMSO to dimethyl sulfide and other byproducts, leading to a highly impure product.[7][10] Performing the reaction in water is a preferred method to avoid these side reactions.[7]

    • Hydrolysis: Competing hydrolysis of the 4-chlorobenzenesulfonamide starting material can occur, leading to lower yields of the desired product.[1] Using an excess of hydrazine helps to favor the desired nucleophilic substitution.

    • Purification: After the reaction, the free base is typically precipitated by cooling and dilution with water.[7][8] This solid should be washed to remove unreacted starting materials before conversion to the hydrochloride salt.[7]

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of this compound?

A1: It is typically a white to light yellow or off-white crystalline powder.[10][11]

Q2: How can I purify the final product?

A2: Recrystallization is a common method for purification. A mixture of ethanol and water (e.g., 1:3 v/v) has been shown to improve purity to over 98% as confirmed by HPLC.[1] Washing the crude product with a non-aqueous solvent like methanol before forming the hydrochloride salt can also help remove impurities.[7]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) can be used to monitor the consumption of the starting materials and the formation of the product.[12] For quantitative analysis, HPLC can be used to determine the purity of the final product.[1]

Q4: What are the key safety precautions when working with these reactions?

A4: Diazonium salts are thermally unstable and can be explosive, especially when dry.[4] Always handle them in solution and at low temperatures.[4] Hydrazine is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Q5: My final product has a melting point that is lower than the reported value. What could be the reason?

A5: A lower and broader melting point typically indicates the presence of impurities. Further purification, such as recrystallization, is recommended to obtain a pure product.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

Synthetic RouteStarting MaterialKey ReagentsTypical YieldReported PurityKey AdvantagesCommon Challenges
Diazotization & Reduction 4-AminobenzenesulfonamideNaNO₂, HCl, SnCl₂~55-76%[1]-Well-established methodThermally unstable diazonium salt intermediate; potential for side reactions.
Diazotization & Reduction 4-AminobenzenesulfonamideNaNO₂, HCl, Sodium Sulfite~88%-Higher reported yieldPotential for different impurity profile compared to SnCl₂.
Nucleophilic Substitution 4-ChlorobenzenesulfonamideHydrazine Hydrate80-97.5%[7][9]98.7% (HPLC)[9]High yield and purity; avoids unstable intermediates.Requires high temperatures and/or pressure; potential for hydrolysis side reactions.[1][9]

Experimental Protocols

Protocol 1: Synthesis via Diazotization of 4-Aminobenzenesulfonamide and Reduction with Stannous Chloride

This protocol is adapted from established methods.[1][12]

  • Diazotization:

    • Dissolve 20 mmol of 4-aminobenzenesulfonamide in 10 mL of concentrated hydrochloric acid and 20 g of crushed ice in an Erlenmeyer flask.

    • Maintain the temperature below 5°C using an ice bath.

    • In a separate beaker, dissolve 20 mmol of sodium nitrite in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the stirred 4-aminobenzenesulfonamide solution, ensuring the temperature remains between 0-5°C.

    • Continue stirring for 30-60 minutes until the solution becomes clear, indicating the formation of the 4-sulfamoylbenzenediazonium chloride.

  • Reduction:

    • In a separate flask, prepare a cold solution of 10 g of stannous chloride dihydrate (SnCl₂·2H₂O) in 10 mL of concentrated hydrochloric acid.

    • Pour the cold diazonium salt solution into the stannous chloride solution with rapid stirring.

    • Continue stirring at 0-5°C until a precipitate forms.

    • Allow the mixture to stand overnight to ensure complete reduction.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water.

    • The product can be further purified by recrystallization from an ethanol-water mixture.

Protocol 2: Synthesis via Nucleophilic Aromatic Substitution of 4-Chlorobenzenesulfonamide

This protocol is based on high-yield patented methods.[7][9]

  • Reaction Setup:

    • In an appropriate reaction vessel (e.g., a glass reactor or an autoclave), combine 1 equivalent of 4-chlorobenzenesulfonamide with 8-15 equivalents of hydrazine hydrate.[9]

    • Water is used as the solvent.

  • Reaction Conditions:

    • Heat the reaction mixture to 120-125°C.[9] If using an autoclave, the pressure may be maintained at 0.8-1.2 MPa.[9]

    • Maintain these conditions with stirring for several hours until the reaction is complete (monitor by TLC or NMR).

  • Isolation of the Free Base:

    • Cool the reaction mixture.

    • Dilute the mixture with water to precipitate the 4-hydrazinylbenzenesulfonamide free base.

    • Collect the solid by filtration and wash with cold water.

  • Formation of the Hydrochloride Salt:

    • Suspend the crude free base in a suitable solvent such as methanol.

    • Add concentrated hydrochloric acid. An exotherm may be observed.

    • Heat the mixture to dissolve the solid, then cool to crystallize the this compound.

    • Collect the purified product by filtration and dry under vacuum.

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Diazotization & Reduction cluster_route2 Route 2: Nucleophilic Substitution A1 4-Aminobenzenesulfonamide A2 Diazotization (NaNO₂, HCl, 0-5°C) A1->A2 A3 4-Sulfamoylbenzenediazonium Chloride (Intermediate) A2->A3 A4 Reduction (SnCl₂ or Na₂SO₃) A3->A4 A5 4-Hydrazinylbenzenesulfonamide Hydrochloride A4->A5 B1 4-Chlorobenzenesulfonamide B2 Nucleophilic Substitution (Hydrazine Hydrate, Heat/Pressure) B1->B2 B3 4-Hydrazinylbenzenesulfonamide (Free Base) B2->B3 B4 Acidification (HCl) B3->B4 B5 4-Hydrazinylbenzenesulfonamide Hydrochloride B4->B5 Troubleshooting_Low_Yield Start Low Yield Observed Route_Check Which synthetic route? Start->Route_Check Diazotization Route 1: Diazotization Route_Check->Diazotization Diazotization Substitution Route 2: Substitution Route_Check->Substitution Substitution Temp_Check Temperature > 5°C? Diazotization->Temp_Check Ratio_Check Excess Hydrazine? Substitution->Ratio_Check Acid_Check Sufficient Acid? Temp_Check->Acid_Check No Temp_Sol Decomposition of Diazonium Salt. Maintain 0-5°C. Temp_Check->Temp_Sol Yes Reduction_Check Problem in Reduction? Acid_Check->Reduction_Check Yes Acid_Sol Azo coupling side reaction. Increase acid concentration. Acid_Check->Acid_Sol No Reduction_Sol Incomplete reduction or side reactions. Check reducing agent amount and temperature. Solvent_Check Using DMSO? Ratio_Check->Solvent_Check Yes Ratio_Sol Incomplete reaction. Increase hydrazine molar ratio. Ratio_Check->Ratio_Sol No Conditions_Check Temp/Pressure too low? Solvent_Check->Conditions_Check No Solvent_Sol Impurity formation. Use water as solvent. Solvent_Check->Solvent_Sol Yes Conditions_Sol Low conversion. Increase temperature/pressure. Conditions_Check->Conditions_Sol Yes Side_Reactions cluster_diazotization Diazotization Route Side Reactions cluster_substitution Nucleophilic Substitution Route Side Reactions D1 4-Sulfamoylbenzenediazonium Chloride S1 Decomposition (High Temp) D1->S1 S2 Azo Coupling (Low Acidity) D1->S2 P1 Phenolic Byproducts S1->P1 P2 Azo Compound Impurities S2->P2 N1 4-Chlorobenzenesulfonamide S3 Hydrolysis N1->S3 S4 Reaction with DMSO (if used) N1->S4 P3 4-Hydroxybenzenesulfonamide S3->P3 P4 Dimethyl Sulfide & other byproducts S4->P4

References

troubleshooting low yield in 4-hydrazinylbenzenesulfonamide hydrochloride reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 4-hydrazinylbenzenesulfonamide hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound via two common methods: the diazotization-reduction of 4-aminobenzenesulfonamide and the nucleophilic substitution of 4-chlorobenzenesulfonamide.

Method 1: Diazotization-Reduction of 4-Aminobenzenesulfonamide

This method involves the conversion of 4-aminobenzenesulfonamide to a diazonium salt, followed by reduction to the desired hydrazine derivative.

Troubleshooting Common Issues:

Symptom / Observation Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Decomposition of Diazonium Salt: The intermediate 4-sulfamoylbenzenediazonium chloride is unstable at higher temperatures.[1]- Strict Temperature Control: Maintain the reaction temperature between 0-5°C throughout the diazotization step using an ice-salt bath.[1][2] - Slow Reagent Addition: Add the sodium nitrite solution dropwise with vigorous stirring to dissipate heat and prevent localized temperature increases.
Incomplete Diazotization: Insufficient nitrous acid generation or reaction time.- Ensure Acidity: Use a sufficient excess of concentrated hydrochloric acid. - Check Sodium Nitrite: Use a fresh, high-purity source of sodium nitrite. - Reaction Time: Allow the reaction to stir for 30-60 minutes at 0-5°C after the complete addition of sodium nitrite, or until the solution becomes clear.[2]
Ineffective Reduction: The reducing agent is inactive or the reduction conditions are not optimal.- Use Fresh Reducing Agent: Stannous chloride (SnCl₂) can oxidize over time. Use a fresh supply. - Alternative Reducing Agents: Consider using sodium sulfite, which has been reported to give higher yields (up to 88%).[1] - Sufficient Stirring: Ensure rapid stirring during the addition of the diazonium salt solution to the reducing agent.
Formation of Dark-Colored Byproducts Side Reactions from Impurities: Impurities in the starting 4-aminobenzenesulfonamide can lead to the formation of colored azo compounds.- Use Pure Starting Material: Recrystallize the 4-aminobenzenesulfonamide before use if its purity is questionable.
Decomposition of Diazonium Salt: As mentioned above, decomposition can lead to phenolic impurities and other colored byproducts.- Strict Temperature Control: Adhere to the 0-5°C temperature range.
Product is Difficult to Purify Presence of Unreacted Starting Material: Incomplete reaction.- Monitor Reaction Completion: Use thin-layer chromatography (TLC) to monitor the disappearance of the starting material.
Formation of Side Products: Incomplete reduction can leave diazonium salt, which can couple with other species.- Ensure Complete Reduction: Allow the reaction to stand overnight after the initial precipitation to ensure complete reduction.[2]
Method 2: Nucleophilic Substitution of 4-Chlorobenzenesulfonamide

This method involves the reaction of 4-chlorobenzenesulfonamide with hydrazine hydrate.

Troubleshooting Common Issues:

Symptom / Observation Potential Cause(s) Recommended Solution(s)
Low Yield (50-60%) Competing Hydrolysis: The chloro group can be substituted by a hydroxyl group from water present in the reaction mixture, especially under reflux conditions.[2]- High Temperature and Pressure: Employing high temperatures (120-125°C) and pressures (0.8-1.2 MPa) can significantly increase the yield to over 95%.[3] - Excess Hydrazine Hydrate: Use a large molar excess of hydrazine hydrate (e.g., a 1:8 to 1:15 molar ratio of 4-chlorobenzenesulfonamide to hydrazine hydrate).[3]
Incomplete Reaction: Insufficient reaction time or temperature.- Optimize Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time under your specific conditions. - Ensure Adequate Temperature: Maintain the recommended reaction temperature consistently.
Presence of Unreacted 4-Chlorobenzenesulfonamide in Product Insufficient Hydrazine or Reaction Time: The reaction has not gone to completion.- Increase Molar Ratio of Hydrazine: A higher concentration of the nucleophile can drive the reaction to completion.[3] - Extend Reaction Time: Continue the reaction until the starting material is no longer observed by TLC.
Product Contaminated with Hydrazine Inefficient Purification: Residual hydrazine hydrate carried through the workup.- Thorough Washing: Wash the crude product thoroughly with cold water to remove excess hydrazine.
Formation of Byproducts Side Reactions of Hydrazine: Hydrazine can undergo various side reactions.- Control Reaction Conditions: Adhering to the optimized temperature, pressure, and reactant ratios can minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: The yield is highly dependent on the synthetic method used. The diazotization-reduction method typically yields 70-75%, with some reports of up to 88% using sodium sulfite as the reducing agent.[1] The nucleophilic substitution method under standard reflux conditions can result in lower yields of 50-60% due to competing hydrolysis.[2] However, under optimized high-temperature and high-pressure conditions, yields can be as high as 97.5%.[3]

Q2: Why is the temperature so critical in the diazotization reaction?

A2: The diazonium salt intermediate (4-sulfamoylbenzenediazonium chloride) is thermally unstable.[1] At temperatures above 5°C, it can rapidly decompose, leading to the formation of unwanted byproducts, such as phenols, and a significant reduction in the yield of the desired product.

Q3: Can I isolate the 4-sulfamoylbenzenediazonium chloride intermediate?

A3: It is generally not recommended to isolate diazonium salts as they can be explosive in their solid, dry state. For safety and efficiency, they are typically generated in situ and used immediately in the subsequent reduction step.

Q4: In the nucleophilic substitution reaction, what is the role of high pressure?

A4: The use of high pressure in a closed system allows the reaction to be heated to temperatures above the boiling point of the reactants at atmospheric pressure. This increased temperature significantly accelerates the rate of the desired nucleophilic substitution reaction, favoring it over the competing hydrolysis side reaction and leading to a much higher yield.[3]

Q5: How can I confirm the purity of my final product?

A5: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination. HPLC is particularly useful for quantifying the purity and identifying any minor impurities.[3]

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

Method Starting Material Typical Yield (%) Key Reaction Conditions Reported Purity (%) Primary Challenge(s)
Diazotization-Reduction4-Aminobenzenesulfonamide70-88%[1]0-5°C, in situ generation of diazonium salt, reduction with SnCl₂ or Na₂SO₃[1][2]>98%[2]Instability of the diazonium salt intermediate.
Nucleophilic Substitution (Reflux)4-Chlorobenzenesulfonamide50-60%[2]Reflux in ethanol with hydrazine hydrate[2]90-95%[2]Competing hydrolysis side reactions.
Nucleophilic Substitution (High T/P)4-Chlorobenzenesulfonamideup to 97.5%[3]120-125°C, 0.8-1.2 MPa, excess hydrazine hydrate[3]~98.7% (HPLC)[3]Requires specialized high-pressure equipment.

Experimental Protocols

Protocol 1: Synthesis via Diazotization and Reduction of 4-Aminobenzenesulfonamide

Materials:

  • 4-Aminobenzenesulfonamide

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Crushed Ice

  • Distilled Water

Procedure:

  • Diazotization:

    • In a beaker, dissolve 20 mmol of 4-aminobenzenesulfonamide in 10 mL of concentrated HCl and 20 g of crushed ice.[2]

    • Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

    • In a separate beaker, prepare a solution of 20 mmol of NaNO₂ in a small amount of cold water.

    • Add the NaNO₂ solution dropwise to the cold amine solution, ensuring the temperature remains below 5°C.

    • Continue stirring for 30-60 minutes at 0-5°C until a clear solution is obtained, indicating the formation of 4-sulfamoylbenzenediazonium chloride.[2]

  • Reduction:

    • In a separate flask, prepare a cold solution of 10 g of SnCl₂·2H₂O in 10 mL of concentrated HCl.[2]

    • Rapidly add the freshly prepared diazonium salt solution to the SnCl₂ solution with vigorous stirring.

    • A precipitate should form. Continue stirring at 0-5°C.

    • Allow the mixture to stand overnight to ensure complete reduction.[2]

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold water.

    • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., water or ethanol/water).

Protocol 2: High-Yield Synthesis via Nucleophilic Substitution of 4-Chlorobenzenesulfonamide

Materials:

  • 4-Chlorobenzenesulfonamide

  • Hydrazine Hydrate (50-80% solution)

  • Hydrochloric Acid (for acidification)

  • High-pressure autoclave reactor

Procedure:

  • Reaction Setup:

    • In a high-pressure autoclave, combine 4-chlorobenzenesulfonamide and hydrazine hydrate in a molar ratio of 1:8 to 1:15.[3]

    • Seal the reactor and purge with an inert gas (e.g., nitrogen).

  • Reaction:

    • Heat the mixture to 120-125°C and pressurize the reactor to 0.8-1.2 MPa with the inert gas.[3]

    • Maintain these conditions with stirring until the reaction is complete (monitor by TLC or HPLC if possible).

  • Workup and Isolation:

    • Cool the reactor to room temperature and carefully vent the pressure.

    • The product may crystallize upon cooling.

    • Filter the reaction mixture to collect the crude product.

    • Acidify the filter cake with hydrochloric acid to form the hydrochloride salt.[3]

  • Purification:

    • The hydrochloride salt can be purified by recrystallization.

Visualizations

Troubleshooting_Diazotization_Reduction start Start: Low Yield in Diazotization- Reduction Synthesis check_temp Check Reaction Temperature start->check_temp check_reagents Check Reagents (Purity & Age) start->check_reagents check_procedure Review Procedure start->check_procedure temp_high Symptom: Reaction mixture darkened, low product formation. check_temp->temp_high Above 5°C? reagents_impure Symptom: Colored byproducts observed. check_reagents->reagents_impure Impure/Old? procedure_issue Symptom: Incomplete reaction. check_procedure->procedure_issue Deviation? cause_decomp Cause: Diazonium salt decomposition. temp_high->cause_decomp cause_impurity Cause: Impure starting amine. reagents_impure->cause_impurity cause_incomplete_rxn Cause: Incomplete diazotization or reduction. procedure_issue->cause_incomplete_rxn solution_temp Solution: Maintain 0-5°C. Slow NaNO2 addition. cause_decomp->solution_temp solution_reagents Solution: Use pure 4-aminobenzenesulfonamide. Use fresh NaNO2 and SnCl2. cause_impurity->solution_reagents solution_procedure Solution: Ensure sufficient acid. Allow adequate reaction time. cause_incomplete_rxn->solution_procedure

Caption: Troubleshooting workflow for low yield in the diazotization-reduction synthesis.

Experimental_Workflow_Diazotization start Start: 4-Aminobenzenesulfonamide diazotization Diazotization (HCl, NaNO2, 0-5°C) start->diazotization intermediate Intermediate: 4-Sulfamoylbenzenediazonium Chloride (in situ) diazotization->intermediate reduction Reduction (SnCl2/HCl) intermediate->reduction product Product: 4-Hydrazinylbenzenesulfonamide Hydrochloride reduction->product purification Purification (Filtration, Recrystallization) product->purification final_product Final Product purification->final_product

Caption: Experimental workflow for the diazotization-reduction synthesis.

References

stability testing of 4-hydrazinylbenzenesulfonamide hydrochloride under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of 4-hydrazinylbenzenesulfonamide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound is primarily influenced by temperature, humidity, light, and pH. As a hydrochloride salt, it exhibits enhanced solubility and stability in aqueous solutions.[1] However, its hydrazine and sulfonamide functional groups are susceptible to oxidative and hydrolytic degradation. The compound is known to be incompatible with strong bases.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure its stability, this compound should be stored in a cool, dry, and dark place, preferably at temperatures below 15°C.[2] It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and to protect it from moisture, as it can be hygroscopic.

Q3: What are the expected degradation pathways for this compound?

A3: Based on its chemical structure, the primary degradation pathways are expected to be oxidation of the hydrazine moiety and hydrolysis of the sulfonamide group. The hydrazine group can be oxidized to form various derivatives.[1] Under certain conditions, cleavage of the N-N bond in the hydrazine group or the C-S or S-N bonds in the sulfonamide group may also occur. One-electron oxidation of the hydrazine moiety can lead to the formation of free radical species.[3]

Q4: What analytical techniques are most suitable for stability testing of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique for quantifying this compound and its degradation products.[4] An HPLC method coupled with a UV or photodiode array (PDA) detector is commonly used. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Data Presentation: Stability under Forced Degradation Conditions

The following tables summarize the plausible quantitative data from forced degradation studies on this compound. These studies are essential for understanding the intrinsic stability of the molecule and for the development of stability-indicating analytical methods.[5][6]

Table 1: Thermal and Photolytic Degradation

ConditionDurationDegradation (%)Major Degradants Observed
60°C7 days~ 8%Oxidation Product A
80°C7 days~ 15%Oxidation Product A, Unknown B
Photolytic (ICH Q1B)1.2 million lux hours~ 5%Photodegradant C

Table 2: Hydrolytic Degradation

ConditionTemperatureDurationDegradation (%)Major Degradants Observed
0.1 M HCl60°C24 hours~ 3%Minimal degradation
Water60°C24 hours~ 5%Hydrolysis Product D
0.1 M NaOH60°C24 hours~ 20%Hydrolysis Product D, Salt formation

Table 3: Oxidative Degradation

ConditionTemperatureDurationDegradation (%)Major Degradants Observed
3% H₂O₂Room Temp8 hours~ 25%Oxidation Product A, Oxidation Product E
6% H₂O₂Room Temp8 hours~ 40%Oxidation Product A, Oxidation Product E

Experimental Protocols

A detailed methodology for performing forced degradation studies is crucial for obtaining reliable and reproducible stability data.

Protocol 1: Stability-Indicating HPLC Method Development
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the compound in the mobile phase A to a final concentration of 1 mg/mL.

Protocol 2: Forced Degradation Studies
  • Acid Hydrolysis: Reflux the drug solution (1 mg/mL in 0.1 M HCl) at 60°C for 24 hours.

  • Base Hydrolysis: Reflux the drug solution (1 mg/mL in 0.1 M NaOH) at 60°C for 24 hours.

  • Neutral Hydrolysis: Reflux the drug solution (1 mg/mL in water) at 60°C for 24 hours.

  • Oxidative Degradation: Treat the drug solution (1 mg/mL) with 3% H₂O₂ at room temperature for 8 hours.

  • Thermal Degradation: Expose the solid drug to 80°C for 7 days.

  • Photolytic Degradation: Expose the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

  • Possible Cause A: Secondary Interactions with Column Silanols: The basic nature of the hydrazine and amino groups can lead to interactions with residual silanol groups on the C18 column, causing peak tailing.

    • Solution: Use a mobile phase with a low pH (e.g., containing 0.1% formic or trifluoroacetic acid) to protonate the basic functional groups and minimize these interactions. Consider using a column with end-capping or a base-deactivated stationary phase.

  • Possible Cause B: Column Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Reduce the sample concentration and/or the injection volume.

  • Possible Cause C: Extraneous Column Effects: Voids in the column or issues with fittings can distort peak shape.

    • Solution: Check for column voids by performing a column efficiency test. Ensure all fittings are tight and properly seated.

Issue 2: Inconsistent Retention Times

  • Possible Cause A: Mobile Phase Inconsistency: Small variations in mobile phase composition, especially the pH, can significantly affect the retention of an ionizable compound like this compound.

    • Solution: Prepare fresh mobile phase daily and ensure accurate pH measurement. Use a buffered mobile phase for better pH control.

  • Possible Cause B: Column Equilibration: Insufficient column equilibration time between gradient runs can lead to shifting retention times.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A minimum of 10-15 column volumes is recommended.

  • Possible Cause C: Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.

Issue 3: Appearance of Unexpected Peaks

  • Possible Cause A: Degradation in Sample Solution: The compound may be degrading in the sample vial, especially if left at room temperature for an extended period.

    • Solution: Prepare samples fresh and keep them in an autosampler cooled to 4-8°C.

  • Possible Cause B: Contamination: Contamination from glassware, solvents, or the HPLC system itself can introduce extraneous peaks.

    • Solution: Use high-purity solvents and thoroughly clean all glassware. Run a blank gradient to check for system contamination.

  • Possible Cause C: Carryover: Residual sample from a previous injection can appear in the current chromatogram.

    • Solution: Implement a robust needle wash protocol in the autosampler method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation Prepare Stock Solution Prepare Stock Solution Acid Hydrolysis Acid Hydrolysis Prepare Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Prepare Stock Solution->Base Hydrolysis Oxidation Oxidation Prepare Stock Solution->Oxidation HPLC-UV/PDA Analysis HPLC-UV/PDA Analysis Acid Hydrolysis->HPLC-UV/PDA Analysis Base Hydrolysis->HPLC-UV/PDA Analysis Oxidation->HPLC-UV/PDA Analysis Thermal Thermal Thermal->HPLC-UV/PDA Analysis Photolytic Photolytic Photolytic->HPLC-UV/PDA Analysis LC-MS for Identification LC-MS for Identification HPLC-UV/PDA Analysis->LC-MS for Identification Quantify Degradation Quantify Degradation HPLC-UV/PDA Analysis->Quantify Degradation Identify Degradants Identify Degradants LC-MS for Identification->Identify Degradants Propose Pathways Propose Pathways Identify Degradants->Propose Pathways

Caption: Experimental workflow for forced degradation studies.

degradation_pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photolytic Photodegradation 4-HBSH 4-Hydrazinylbenzenesulfonamide Hydrochloride Oxidized_Hydrazine Oxidized Hydrazine Derivative 4-HBSH->Oxidized_Hydrazine H₂O₂ N-N_Cleavage N-N Bond Cleavage Product 4-HBSH->N-N_Cleavage Oxidation/Light Sulfonamide_Cleavage Sulfonamide Cleavage (e.g., Sulfanilic Acid derivative) 4-HBSH->Sulfonamide_Cleavage Base (NaOH) Photodegradant Photolytic Product 4-HBSH->Photodegradant UV/Vis Light

Caption: Potential degradation pathways of 4-HBSH.

References

Technical Support Center: Purification of Crude 4-hydrazinylbenzenesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 4-hydrazinylbenzenesulfonamide hydrochloride. The information is designed to address common issues encountered during purification and ensure the attainment of high-purity material for subsequent applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities depend on the synthetic route. If synthesized from 4-aminobenzenesulfonamide (sulfanilamide), impurities may include unreacted sulfanilamide and diazonium salt byproducts.[1] If synthesized from 4-chlorobenzenesulfonamide, residual starting material can be a key impurity.[1] Side reactions can also introduce other related substances.

Q2: My purified this compound is off-white or yellowish. What could be the cause?

A2: A pale yellow color is not uncommon for this compound.[2] However, a significant off-white or brownish color may indicate the presence of degradation products.[2] The hydrazine moiety is susceptible to oxidation, which can lead to colored impurities. Exposure to air and light should be minimized during and after purification.

Q3: What is the recommended storage condition for this compound?

A3: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[2] It is hygroscopic and sensitive to oxidation, so proper storage is crucial to maintain its purity and stability.

Q4: Which analytical techniques are suitable for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a common and effective method for purity assessment.[1] Other useful techniques include Thin Layer Chromatography (TLC) for rapid, qualitative analysis, and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the structure and identify impurities.

Troubleshooting Guides

Recrystallization Issues
ProblemPotential Cause(s)Suggested Solution(s)
Low or no crystal formation upon cooling. - The solution is not sufficiently saturated (too much solvent was used).- The cooling process is too rapid, leading to a supersaturated solution without nucleation.- Concentrate the solution by carefully evaporating some of the solvent.- Try "seeding" the solution with a small, pure crystal of the product.- Gently scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
The compound "oils out" instead of crystallizing. - The boiling point of the recrystallization solvent is higher than the melting point of the compound.- The presence of significant impurities is depressing the melting point.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Try a different solvent system with a lower boiling point.- Perform a preliminary purification step (e.g., a quick filtration through a small plug of silica) to remove some impurities before recrystallization.
Colored impurities remain in the crystals. - The colored impurity has similar solubility to the product in the chosen solvent.- The impurity is adsorbed onto the surface of the crystals.- Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling. Be aware that charcoal can also adsorb some of the desired product.- Try a different recrystallization solvent or a multi-solvent system.
Poor recovery of the purified product. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The crystals were not washed with ice-cold solvent.- Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solvent used for washing the collected crystals is pre-chilled.- Pre-heat the filtration funnel and flask to prevent premature crystallization.
General Purity Issues
ProblemPotential Cause(s)Suggested Solution(s)
Presence of starting materials in the final product. - Incomplete reaction during synthesis.- Inefficient removal during purification.- Optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry) to ensure complete conversion.- Choose a purification method that effectively separates the starting material from the product. For example, if the starting material is significantly less polar, column chromatography may be effective.
Product degradation during purification. - The compound is sensitive to heat, light, or oxygen.- The purification conditions (e.g., pH) are promoting degradation.- Keep the purification process as brief as possible and at the lowest effective temperature.- Protect the compound from light by wrapping glassware in foil.- Purge solvents with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen.- Maintain a neutral or slightly acidic pH during purification, as the compound may be unstable under strongly acidic or basic conditions.

Data Presentation

Comparison of Purification Methods
ParameterRecrystallizationColumn ChromatographyPreparative HPLC
Principle Difference in solubility of the compound and impurities in a solvent at different temperatures.Differential partitioning of compounds between a stationary and a mobile phase based on polarity.High-resolution separation based on differential partitioning between a stationary and a pressurized mobile phase.
Typical Purity Achieved >98%[1]>99% (Estimated)>99.5% (Estimated)
Yield Moderate to HighVariable, depends on separation efficiency.Lower, typically used for smaller quantities.
Scalability Easily scalable for larger quantities.Can be scaled up, but may become more complex and costly.Generally limited to smaller scales.
Solvent Consumption Generally lower.Can be high due to the continuous mobile phase.High, especially with gradient elution.
Cost-Effectiveness Generally more cost-effective, especially at a larger scale.More expensive due to the cost of the stationary phase and larger solvent volumes.Highest cost per unit of purified material.
Applicability Best for crystalline solids.Applicable to a wider range of compounds, including non-crystalline materials.Ideal for high-purity isolation and difficult separations.

Experimental Protocols

Recrystallization from Ethanol-Water
  • Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of ethanol to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add hot water dropwise until the solid completely dissolves. The recommended ethanol-water ratio is approximately 1:3 (v/v).[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then gently reheat the solution to boiling for 5-10 minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a funnel and a receiving flask. Quickly filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

General Protocol for Column Chromatography (Illustrative)

Note: A specific, validated protocol for this compound was not found in the literature. This is a general guideline.

  • Stationary Phase Selection: Based on the polarity of the compound, silica gel is a suitable stationary phase.

  • Mobile Phase Selection: A solvent system of ethyl acetate and hexane, or dichloromethane and methanol, would be a reasonable starting point. The optimal ratio should be determined by TLC analysis to achieve good separation (Rf value of ~0.3-0.4 for the product).

  • Column Packing: Prepare a slurry of the silica gel in the mobile phase and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent, and load it onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Product Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product HPLC HPLC TLC TLC NMR_IR NMR / IR Pure Product->HPLC Pure Product->TLC Pure Product->NMR_IR

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic Crude Product Crude Product Purification Purification Crude Product->Purification Purity Check Purity Check Purification->Purity Check Pure Product Pure Product Purity Check->Pure Product Purity OK Troubleshoot Troubleshoot Purity Check->Troubleshoot Purity Not OK Identify Impurity Identify Impurity Troubleshoot->Identify Impurity Adjust Method Adjust Method Identify Impurity->Adjust Method Adjust Method->Purification

Caption: Logical workflow for troubleshooting the purification of this compound.

References

addressing reagent sensitivity in sulfonamide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Sulfonamide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis of sulfonamides, with a particular focus on addressing reagent sensitivity.

Frequently Asked Questions (FAQs)

Q1: What are the most critical reagents to handle with care in a typical sulfonamide synthesis?

A1: The most sensitive reagent in a traditional sulfonamide synthesis is the sulfonyl chloride. These compounds are highly susceptible to moisture and can readily hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines.[1][2] Consequently, all starting materials, solvents, and glassware must be scrupulously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contamination from atmospheric moisture.[1]

Q2: My reaction is complete, but I am observing a significant amount of a polar byproduct. What is the likely cause and how can I avoid it?

A2: A common polar byproduct is the sulfonic acid, which results from the hydrolysis of the sulfonyl chloride starting material.[1][3] This indicates the presence of water in your reaction. To prevent this, ensure all solvents and reagents are anhydrous, and dry all glassware thoroughly before use. Running the reaction under an inert atmosphere will also minimize exposure to atmospheric moisture.[1]

Q3: I am getting a mixture of my desired monosulfonamide and a less polar byproduct. What could this be?

A3: When using a primary amine, a common byproduct is the di-sulfonated product, where two sulfonyl groups have reacted with the single amine.[1] This is more likely to occur if the reaction temperature is too high or if there is an excess of the sulfonyl chloride. To favor the formation of the monosulfonamide, it is advisable to use a slight excess of the amine and to add the sulfonyl chloride slowly to the reaction mixture at a reduced temperature (e.g., 0 °C).[3]

Q4: How does the choice of amine affect the reaction outcome?

A4: The nucleophilicity of the amine is a crucial factor. Electron-rich amines are generally more nucleophilic and will react more readily with the sulfonyl chloride. Conversely, electron-deficient amines (e.g., those with electron-withdrawing groups) are less nucleophilic and may require more forcing conditions, such as higher temperatures or longer reaction times, to achieve a good yield.[4] Steric hindrance around the amino group can also slow down the reaction.

Q5: What is the ideal temperature for sulfonamide synthesis?

A5: The optimal temperature is dependent on the specific substrates being used. Many reactions proceed well at room temperature.[5] However, for less reactive amines, gentle heating may be necessary. It is often beneficial to start the reaction at a lower temperature (e.g., 0 °C) during the addition of the sulfonyl chloride to control the initial exotherm and then allow the reaction to warm to room temperature.[3] Significantly increasing the temperature can lead to the formation of side products.[6]

Troubleshooting Guides

Problem 1: Low or No Product Formation

Symptoms:

  • TLC or HPLC analysis shows a large amount of unreacted starting materials.

  • The isolated yield of the desired sulfonamide is very low.

Possible Causes and Solutions:

Potential Cause Recommended Solutions
Inactive Sulfonyl Chloride Sulfonyl chlorides can degrade upon prolonged storage, especially if exposed to moisture. Use a fresh or recently purified batch of sulfonyl chloride.[1]
Low Reactivity of Amine Sterically hindered or electron-deficient amines may require more forcing conditions. Consider increasing the reaction temperature or extending the reaction time.[4]
Inappropriate Solvent Ensure the solvent is anhydrous and inert to the reactants. Dichloromethane, tetrahydrofuran (THF), and acetonitrile are commonly used.[1]
Ineffective Base A base is required to neutralize the HCl generated during the reaction. Pyridine or triethylamine are common choices. Ensure the base is dry and used in a slight excess.[1][4]
Problem 2: Formation of Multiple Products

Symptoms:

  • TLC or HPLC analysis shows the desired product along with one or more byproducts.

Possible Causes and Solutions:

Byproduct Potential Cause Recommended Solutions
Di-sulfonated Product Reaction of a primary amine with two equivalents of sulfonyl chloride.Use a slight excess of the primary amine (1.1-1.2 equivalents). Add the sulfonyl chloride slowly at a low temperature (0 °C). Monitor the reaction closely and stop it once the starting amine is consumed.[1][3]
Sulfonic Acid Hydrolysis of the sulfonyl chloride due to the presence of water.Use anhydrous solvents and reagents. Dry all glassware thoroughly. Conduct the reaction under an inert atmosphere (nitrogen or argon).[1]

Data Presentation

While precise quantitative data on the impact of reagent sensitivity is highly dependent on the specific substrates and reaction conditions, the following tables provide a qualitative and semi-quantitative overview of these effects based on literature findings.

Table 1: Influence of Reaction Temperature on Sulfonamide Synthesis Yield

TemperatureGeneral Observation on YieldNotes
0 °C to Room Temperature Generally optimal for most reactions, balancing reaction rate and minimizing side products.[4][5]Starting the reaction at 0 °C during sulfonyl chloride addition is recommended to control the initial exotherm.[3]
Elevated Temperatures (e.g., > 50 °C) May be necessary for unreactive amines but increases the risk of side reactions like di-sulfonylation and decomposition.[6]A study on the synthesis of sulfinamides (a related compound) showed a decrease in yield and an increase in sulfonamide byproduct when the temperature was raised from 0 °C to 25 °C.[6]
-20 °C Can lead to a significant amount of sulfonamide byproduct in some related reactions, suggesting a complex temperature dependence.[6]

Table 2: Impact of Amine Nucleophilicity on Sulfonamide Synthesis

Amine TypeRelative NucleophilicityExpected Reaction RateRepresentative Yields (Note: from varied literature sources)
Alkylamines (e.g., Benzylamine) HighFastGood to excellent yields are often achieved at room temperature.[4][6]
Anilines (less hindered) ModerateModerateGood yields are achievable, sometimes requiring slightly longer reaction times or gentle heating.[4]
Electron-deficient Anilines (e.g., p-nitroaniline) LowSlowOften result in complex mixtures or require more forcing conditions.[6]
Sterically Hindered Amines (e.g., 2,6-diisopropylaniline) LowVery SlowMay result in low or no yield of the desired product under standard conditions.[6]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide from a Sulfonyl Chloride and a Primary Amine

This protocol is a standard method for the synthesis of N-substituted sulfonamides.

Materials:

  • Primary amine (1.0 eq)

  • Sulfonyl chloride (1.05 eq)

  • Anhydrous base (e.g., pyridine or triethylamine, 1.2 eq)

  • Anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile)

  • Deionized water

  • 1 M HCl (for workup)

  • Saturated NaHCO₃ solution (for workup)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the primary amine and the anhydrous solvent.

  • Add the anhydrous base to the solution and stir.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Dissolve the sulfonyl chloride in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]

  • Once the reaction is complete, quench it by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.[3][5]

Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)

Procedure:

  • Prepare a TLC plate with a pencil baseline.

  • Using a capillary tube, spot the starting amine, the sulfonyl chloride (if stable enough), and the reaction mixture on the baseline.

  • Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualize the spots under a UV lamp and/or by staining.

  • The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicate the progress of the reaction.

Visualizations

Troubleshooting Workflow for Low Sulfonamide Yield

low_yield_troubleshooting start Low Yield of Sulfonamide check_sm Analyze crude reaction mixture (TLC/HPLC) start->check_sm sm_present Significant starting material remaining? check_sm->sm_present byproducts Significant byproducts observed? sm_present->byproducts No incomplete_rxn Incomplete Reaction sm_present->incomplete_rxn Yes hydrolysis Sulfonic acid byproduct observed? byproducts->hydrolysis Yes solution1 Increase reaction time or temperature. Check amine reactivity. incomplete_rxn->solution1 disulfonylation Di-sulfonylation byproduct observed? hydrolysis->disulfonylation No solution2 Use anhydrous solvents and reagents. Run under inert atmosphere. hydrolysis->solution2 Yes solution3 Use excess amine. Add sulfonyl chloride slowly at 0 °C. disulfonylation->solution3 Yes solution4 Optimize purification method. disulfonylation->solution4 No sulfonamide_synthesis_workflow reagents Prepare Anhydrous Reagents: - Amine - Sulfonyl Chloride - Base - Solvent reaction Reaction Setup: - Inert atmosphere - Cool to 0 °C - Slow addition of sulfonyl chloride reagents->reaction monitoring Reaction Monitoring: - TLC or HPLC - Stir at room temperature reaction->monitoring workup Aqueous Workup: - Quench with water - Acid/base washes - Extraction monitoring->workup purification Purification: - Dry organic layer - Concentrate - Column chromatography or recrystallization workup->purification product Pure Sulfonamide purification->product

References

side reaction prevention in pyrazole synthesis from hydrazinyl precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing common side reactions and troubleshooting issues encountered during the synthesis of pyrazoles from hydrazinyl precursors.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in pyrazole synthesis from hydrazinyl precursors, and why does it occur?

A1: The most prevalent side reaction is the formation of regioisomers.[1] This typically occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to two different hydrazone intermediates which then cyclize to form a mixture of pyrazole regioisomers.[1]

Q2: How can I control the regioselectivity of the Knorr pyrazole synthesis?

A2: Several factors influence the regioselectivity of the Knorr pyrazole synthesis:[2]

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase regioselectivity in favor of one isomer compared to standard solvents like ethanol.[3][4]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[2]

  • Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl compound can activate the adjacent carbonyl group towards nucleophilic attack. The nucleophilicity of the two nitrogen atoms in the substituted hydrazine is also influenced by its substituent.[2]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and influence the rate of condensation at each carbonyl group.[5]

  • Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the product ratio.[2]

Q3: What are other potential side reactions or issues I might encounter?

A3: Besides regioisomer formation, other common issues include:

  • Low Conversion Rates: This can be due to the poor purity of starting materials, steric hindrance, or suboptimal reaction conditions (temperature, solvent, catalyst).[1]

  • Formation of Colored Impurities: The reaction mixture turning yellow or red can be due to the decomposition of hydrazine starting materials, particularly phenylhydrazine, or the oxidation of intermediates.[1][6]

  • Incomplete Cyclization: The reaction may stall at the hydrazone intermediate, especially if the hydrazine is deactivated by electron-withdrawing groups.[1]

  • Formation of Azobenzene and Biphenyl: In some cases, particularly with phenylhydrazine under specific conditions such as microwave irradiation in DMSO with a metal catalyst, side products like azobenzene and biphenyl can be formed.

Q4: How can I distinguish between different pyrazole regioisomers?

A4: A combination of spectroscopic techniques is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. One-dimensional ¹H and ¹³C NMR will show different chemical shifts for the protons and carbons on the pyrazole ring and its substituents. For unambiguous structure determination, two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to identify through-space correlations between protons on the N-substituent and protons on the pyrazole ring, confirming their relative positions.[7]

Q5: How can I quench unreacted hydrazine in my reaction mixture?

A5: Unreacted hydrazine can be safely quenched by adding an excess of a ketone or aldehyde, such as acetone or benzaldehyde, to form the corresponding hydrazone, which is generally more stable and easier to remove.[3]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting materials after a prolonged reaction time.

  • The isolated yield of the desired pyrazole is significantly lower than expected.

Possible Causes and Solutions:

CauseSolution
Poor Quality of Starting Materials Ensure the use of high-purity hydrazines and 1,3-dicarbonyl compounds. Impurities can lead to unwanted side reactions.[1][6] If necessary, purify the hydrazine by distillation or use a more stable salt form.[3]
Suboptimal Reaction Conditions Temperature and Time: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC to find the optimal duration.[1] Catalyst: The choice and amount of acid catalyst can be critical. While acidic conditions can catalyze the reaction, an excessively low pH can protonate the hydrazine, rendering it non-nucleophilic.[3][5]
Incomplete Cyclization The reaction may stall at the hydrazone intermediate. This can sometimes be addressed by increasing the temperature or adding a dehydrating agent.
Steric Hindrance If bulky substituents are present on either reactant, consider using a less sterically hindered analog if the synthesis allows.

Troubleshooting Workflow for Low Yield

LowYieldWorkflow Start Low Yield Observed CheckPurity Assess Starting Material Purity Start->CheckPurity OptimizeConditions Optimize Reaction Conditions (Temperature, Time, Catalyst) CheckPurity->OptimizeConditions Purity Confirmed Sol_Purity Use high-purity or freshly purified reagents. CheckPurity->Sol_Purity CheckIntermediates Check for Stable Intermediates OptimizeConditions->CheckIntermediates No Improvement Sol_Conditions Systematically vary temperature, time, and catalyst concentration. OptimizeConditions->Sol_Conditions ConsiderSterics Evaluate Steric Hindrance CheckIntermediates->ConsiderSterics No Intermediates Sol_Intermediates Increase temperature or add a dehydrating agent. CheckIntermediates->Sol_Intermediates Purification Review Purification Method ConsiderSterics->Purification Sterics Not an Issue Sol_Sterics Modify substrates if possible. ConsiderSterics->Sol_Sterics End Improved Yield Purification->End Optimized Sol_Purification Optimize chromatography or recrystallization. Purification->Sol_Purification

Caption: A logical workflow for troubleshooting low pyrazole synthesis yields.

Issue 2: Formation of a Mixture of Regioisomers

Symptoms:

  • ¹H or ¹³C NMR spectrum of the crude product shows two sets of signals for the pyrazole core and its substituents.

  • TLC analysis shows two spots with very similar Rf values.

Possible Causes and Solutions:

CauseSolution
Use of Unsymmetrical 1,3-Dicarbonyl The primary cause of regioisomer formation.
Inappropriate Solvent Standard solvents like ethanol often lead to poor regioselectivity.[4]
Suboptimal pH The pH can influence which nitrogen of the substituted hydrazine attacks first.[5]

Strategies to Improve Regioselectivity:

StrategyDescription
Use of Fluorinated Solvents Employing 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity, often favoring a single isomer.[3][4]
pH Control Carefully adjusting the pH with a catalytic amount of acid (e.g., acetic acid) or base can influence the regiochemical outcome.[5]
Use of 1,3-Dicarbonyl Surrogates Using precursors with differentiated reactivity at the 1- and 3-positions, such as β-enaminones, can direct the initial nucleophilic attack and lead to a single regioisomer.[8]

Workflow for Improving Regioselectivity

RegioselectivityWorkflow Start Mixture of Regioisomers Observed ChangeSolvent Change to Fluorinated Solvent (TFE/HFIP) Start->ChangeSolvent SeparateIsomers Separate Isomers Start->SeparateIsomers If synthesis cannot be modified AdjustpH Adjust Reaction pH ChangeSolvent->AdjustpH Still a Mixture End Single Regioisomer Obtained ChangeSolvent->End Successful UseSurrogate Use 1,3-Dicarbonyl Surrogate AdjustpH->UseSurrogate Still a Mixture AdjustpH->End Successful UseSurrogate->SeparateIsomers Not Feasible UseSurrogate->End Successful

Caption: A decision-making workflow for addressing the formation of regioisomers.

Issue 3: Separation of Regioisomers

Symptoms:

  • Two or more pyrazole products are formed and need to be separated for characterization or further reactions.

Solutions:

  • Column Chromatography: This is the most common method for separating regioisomers. A thorough screening of solvent systems using Thin Layer Chromatography (TLC) is crucial to identify an eluent that provides the best possible separation. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.[7]

  • Recrystallization: Fractional recrystallization can be effective if the regioisomers have sufficiently different solubilities in a particular solvent system. This technique involves multiple recrystallization steps to progressively enrich one isomer.[9]

Quantitative Data

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis

The following table summarizes the effect of different solvents on the regioselectivity of the reaction between various 1,3-dicarbonyl compounds and methylhydrazine or phenylhydrazine. Regioisomer A corresponds to the pyrazole with the N-substituent adjacent to R¹, and Regioisomer B has the N-substituent adjacent to R².

1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²)HydrazineSolventRegioisomer Ratio (A:B)Reference
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEthanol36:64
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineTFE85:15[10]
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIP97:3[3]
1-Phenyl-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEthanol36:64
1-Phenyl-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineTFE95:5
1-Phenyl-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIP>99:1
1-(4-Methoxyphenyl)-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineEthanol55:45
1-(4-Methoxyphenyl)-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineTFE98:2
1-(4-Methoxyphenyl)-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineHFIP>99:1

Experimental Protocols

Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using Fluorinated Solvents

This protocol provides a general guideline for the synthesis of pyrazoles with high regioselectivity using 2,2,2-trifluoroethanol (TFE) as the solvent.

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (1.0 - 1.2 eq)

  • 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound in TFE.

  • Add the substituted hydrazine dropwise to the solution at room temperature. The reaction can be exothermic.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Remove the TFE under reduced pressure using a rotary evaporator.

  • Perform an aqueous work-up by diluting the residue with an appropriate organic solvent (e.g., ethyl acetate) and washing sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography or recrystallization to isolate the major regioisomer.

Protocol 2: General Procedure for Regioselective N-Alkylation of Pyrazoles

This protocol describes a general method for the regioselective N-alkylation of pyrazoles, where sterics can play a role in directing the alkylation.

Materials:

  • Pyrazole (1.0 eq)

  • Alkylating agent (e.g., alkyl halide, trichloroacetimidate) (1.0 - 1.2 eq)

  • Base (e.g., NaH, K₂CO₃) or Acid catalyst (e.g., CSA for trichloroacetimidates)

  • Anhydrous solvent (e.g., DMF, acetonitrile, DCE)

Procedure:

  • To a solution of the pyrazole in the chosen anhydrous solvent, add the base (if required) and stir for a short period at the appropriate temperature (e.g., 0 °C for NaH).

  • Add the alkylating agent dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature or heat as necessary, monitoring its progress by TLC.

  • Upon completion, quench the reaction carefully (e.g., with water if a strong base was used).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to separate any regioisomers formed.

References

Technical Support Center: Optimizing HPLC Methods for Sulfonamide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their High-Performance Liquid Chromatography (HPLC) methods for sulfonamide analysis.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the analysis of sulfonamides by HPLC.

Peak Shape Problems

Q1: Why are my sulfonamide peaks tailing, and how can I fix it?

Peak tailing, an asymmetry where the latter half of the peak is broader than the front, is a common issue in the analysis of basic compounds like some sulfonamides. It can lead to inaccurate peak integration and reduced resolution.[1][2][3]

Possible Causes:

  • Secondary Interactions: The primary cause is often secondary interactions between the basic sulfonamide analytes and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[2][3][4]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.

  • Column Degradation: An old or contaminated column can exhibit poor peak shapes.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the sulfonamide, both ionized and non-ionized forms may exist, leading to tailing.[3]

Solutions:

  • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2.5-3.0) with an acid like phosphoric acid or formic acid can suppress the ionization of residual silanols, minimizing secondary interactions.[2][5]

  • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which significantly reduces peak tailing for basic compounds.[2]

  • Add a Competing Base: Introducing a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites.

  • Reduce Sample Concentration: Dilute the sample or reduce the injection volume to avoid overloading the column.

  • Use a Guard Column: A guard column can help protect the analytical column from contaminants that may cause peak tailing.

Q2: My sulfonamide peaks are broad or splitting. What are the likely causes and solutions?

Broad or split peaks can compromise resolution and the accuracy of quantification.

Possible Causes:

  • Column Contamination or Degradation: A contaminated or old column is a frequent cause of broad peaks. A partially blocked frit or a void in the column packing can lead to split peaks.[1]

  • Incompatibility between Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening.

Solutions:

  • Column Maintenance: Flush the column with a strong solvent to remove contaminants. If the problem persists, replace the column.

  • Sample Solvent Matching: Whenever possible, dissolve the sample in the initial mobile phase.

  • Minimize Extra-Column Volume: Use shorter, narrower internal diameter tubing to connect the HPLC components.

Resolution and Retention Time Issues

Q3: How can I improve the resolution between two closely eluting sulfonamide peaks?

Poor resolution can make it difficult to accurately quantify individual sulfonamides in a mixture.[6]

Possible Causes:

  • Suboptimal Mobile Phase Composition: The selectivity of the separation is highly dependent on the mobile phase.[7][8]

  • Inadequate Column Chemistry: The chosen stationary phase may not be ideal for the specific sulfonamides being analyzed.[7]

  • High Flow Rate: A faster flow rate can decrease resolution.[6]

Solutions:

  • Optimize Mobile Phase:

    • Adjust Organic Solvent Ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will generally increase retention times and may improve resolution.[8][9]

    • Change Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter selectivity due to different interactions with the analytes and stationary phase.[10]

    • Modify pH: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable sulfonamides.[8]

  • Select a Different Column: If mobile phase optimization is insufficient, consider a column with a different stationary phase. For aromatic compounds like sulfonamides, a Phenyl-Hexyl column can offer different selectivity compared to a standard C18 column.[7][11][12]

  • Reduce the Flow Rate: Lowering the flow rate can enhance separation efficiency, though it will increase the analysis time.[6]

Q4: My retention times are shifting from one injection to the next. What could be the cause?

Consistent retention times are crucial for reliable peak identification. Drifting retention times can be a symptom of several issues.[13][14][15]

Possible Causes:

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase between gradient runs or after changing the mobile phase.[15]

  • Mobile Phase Composition Changes: The mobile phase composition can change over time due to the evaporation of the more volatile organic component. Inconsistent preparation of the mobile phase is also a common culprit.[14]

  • Temperature Fluctuations: Changes in the ambient or column temperature can affect retention times.[14][16]

  • Pump and System Leaks: A leak in the system can cause fluctuations in the flow rate, leading to variable retention times.[17]

Solutions:

  • Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence.

  • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent bottles capped to minimize evaporation.[14]

  • Use a Column Oven: A column oven provides a stable temperature environment, leading to more reproducible retention times.[6][16]

  • System Maintenance: Regularly check for and repair any leaks in the HPLC system.

Sensitivity and Baseline Issues

Q5: I am not seeing any peaks, or the signal is very low. What should I check?

A lack of signal can be frustrating, but the cause is often straightforward.

Possible Causes:

  • Detector Issues: The detector lamp may be off or have reached the end of its life. The wavelength setting may be incorrect for sulfonamide detection.

  • Injection Problem: The autosampler may not be injecting the sample correctly.

  • Flow Path Blockage: A blockage in the system can prevent the sample from reaching the detector.

Solutions:

  • Check Detector Settings: Ensure the detector lamp is on and set to an appropriate wavelength for sulfonamides (typically around 260-280 nm).[18]

  • Verify Injection: Observe the injection process to ensure the sample is being drawn and injected.

  • Inspect for Blockages: Check for any crimped tubing or blockages in the flow path.

Q6: My chromatogram has a noisy or drifting baseline. How can I improve it?

A stable baseline is essential for accurate detection and quantification, especially of low-concentration analytes.[19][20][21]

Possible Causes:

  • Contaminated or Poorly Prepared Mobile Phase: Impurities in the solvents or dissolved gas can cause baseline noise and drift.[1][19][22]

  • Detector Cell Contamination: The detector flow cell may be contaminated.[22]

  • Air Bubbles in the System: Air trapped in the pump or detector can cause significant baseline disturbances.[7]

  • Temperature Fluctuations: Unstable temperatures can cause baseline drift, particularly with refractive index detectors.[22]

Solutions:

  • Use High-Purity Solvents: Use HPLC-grade solvents and freshly prepared, filtered, and degassed mobile phases.[19]

  • Flush the Detector Cell: Flush the flow cell with a suitable solvent to remove any contaminants.

  • Degas the Mobile Phase: Thoroughly degas the mobile phase using an online degasser, sonication, or helium sparging.

  • Maintain Stable Temperature: Use a column oven and ensure the ambient laboratory temperature is stable.[22]

Data Presentation

The following tables summarize quantitative data on the effects of various HPLC parameters on the analysis of sulfonamides.

Table 1: Effect of Mobile Phase pH on the Retention Time of Sulfonamides

SulfonamidepKaRetention Time (min) at pH 3.0Retention Time (min) at pH 4.5Retention Time (min) at pH 6.0
Sulfadiazine6.488.56.24.1
Sulfamethoxazole5.712.310.17.8
Sulfamethazine7.415.113.511.2
Note: Data is illustrative and will vary based on the specific column, mobile phase composition, and other chromatographic conditions.

Table 2: Effect of Acetonitrile Concentration on the Resolution of Sulfadiazine and Sulfamethoxazole

Acetonitrile (%)Retention Time - Sulfadiazine (min)Retention Time - Sulfamethoxazole (min)Resolution (Rs)
2014.218.52.1
2510.113.21.8
307.59.81.5
Note: Data is illustrative and will vary based on the specific column, mobile phase composition, and other chromatographic conditions.

Table 3: Comparison of C18 and Phenyl-Hexyl Columns for Sulfonamide Separation

Column TypeSulfadiazine Peak AsymmetrySulfamethoxazole Peak AsymmetryResolution (Sulfadiazine/Sulfamethoxazole)
C181.41.31.6
Phenyl-Hexyl1.11.02.0
Note: Data is illustrative and will vary based on the specific column, mobile phase, and other chromatographic conditions. Phenyl-Hexyl columns can offer improved peak shape and selectivity for aromatic compounds like sulfonamides.[7][11]

Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: HPLC Analysis of Sulfamethoxazole and Sulfadiazine in Milk

This protocol outlines a method for the extraction and HPLC analysis of sulfamethoxazole and sulfadiazine from milk samples.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 10 mL of milk, add 20 mL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 5 mL of 0.1 M HCl.

  • Condition an SPE cartridge (e.g., C18, 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load the reconstituted sample onto the SPE cartridge.

  • Wash the cartridge with 5 mL of deionized water.

  • Elute the sulfonamides with 5 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase.

  • Filter the final extract through a 0.22 µm syringe filter before injection.

2. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (25:75 v/v).[23]

  • Flow Rate: 1.0 mL/min.[18]

  • Column Temperature: 30°C.[18]

  • Detection: UV at 270 nm.

  • Injection Volume: 20 µL.

Protocol 2: Sample Preparation of Animal Tissue for Sulfonamide Analysis

This protocol describes an extraction method for sulfonamides from animal tissue.[23]

1. Extraction

  • Homogenize 5 g of tissue with 20 mL of ethyl acetate.

  • Shake vigorously for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the ethyl acetate supernatant.

  • Repeat the extraction process on the tissue pellet with another 20 mL of ethyl acetate.

  • Combine the supernatants and evaporate to dryness under nitrogen at 40°C.

2. Clean-up

  • Dissolve the residue in 2 mL of a hexane/acetonitrile (9:1 v/v) mixture.

  • Add 2 mL of 0.1 M HCl and vortex for 1 minute.

  • Centrifuge to separate the layers and collect the lower aqueous (HCl) layer.

  • The aqueous layer can be further cleaned up using SPE as described in Protocol 1 or directly analyzed by HPLC after filtration, depending on the required sensitivity and matrix complexity.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample (e.g., Milk, Tissue) Extraction Extraction of Sulfonamides Sample->Extraction Cleanup Clean-up (e.g., SPE) Extraction->Cleanup Final_Extract Final Extract in Mobile Phase Cleanup->Final_Extract Injection Injection into HPLC Final_Extract->Injection Separation Chromatographic Separation (Column) Injection->Separation Detection Detection (e.g., UV) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Chromatogram Chromatogram Generation Data_Acquisition->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: A general experimental workflow for HPLC analysis of sulfonamides.

Troubleshooting_HPLC cluster_peak_shape Peak Shape Issues cluster_resolution Resolution & Retention cluster_retention Start Problem Encountered (e.g., Peak Tailing, Poor Resolution) Peak_Tailing Peak Tailing? Start->Peak_Tailing Poor_Resolution Poor Resolution? Start->Poor_Resolution Retention_Shift Retention Time Shifting? Start->Retention_Shift Check_pH Adjust Mobile Phase pH (Lower pH for basic drugs) Peak_Tailing->Check_pH Yes Check_Column Use End-Capped Column or Add Competing Base Check_pH->Check_Column Check_Concentration Reduce Sample Concentration Check_Column->Check_Concentration Optimize_Mobile_Phase Optimize Mobile Phase (Organic Ratio, Solvent Type, pH) Poor_Resolution->Optimize_Mobile_Phase Yes Change_Column Change Column (e.g., C18 to Phenyl-Hexyl) Optimize_Mobile_Phase->Change_Column Reduce_Flow_Rate Reduce Flow Rate Change_Column->Reduce_Flow_Rate Check_Equilibration Ensure Column Equilibration Retention_Shift->Check_Equilibration Yes Check_Mobile_Phase_Prep Prepare Fresh Mobile Phase Check_Equilibration->Check_Mobile_Phase_Prep Use_Column_Oven Use Column Oven Check_Mobile_Phase_Prep->Use_Column_Oven

Caption: A troubleshooting decision tree for common HPLC issues.

References

Technical Support Center: Synthesis of 4-hydrazinylbenzenesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis and scale-up of 4-hydrazinylbenzenesulfonamide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

There are two main routes for synthesizing this compound. The most common laboratory method involves the diazotization of 4-aminobenzenesulfonamide (sulfanilamide) followed by reduction.[1][2][3] A second route, often preferred for industrial scale-up, is the nucleophilic substitution of 4-chlorobenzenesulfonamide with hydrazine hydrate.[1][4][5]

Q2: What are the most significant challenges when scaling up the synthesis?

Scaling up from bench-scale to pilot or industrial production introduces several key challenges.[6][7] These include:

  • Thermal Management: Both synthesis routes have exothermic steps. Inadequate heat dissipation in large reactors can lead to temperature gradients, localized overheating, and the formation of impurities or even runaway reactions.[6]

  • Mixing Efficiency: Achieving homogenous mixing in large volumes is difficult. Poor mixing can result in low yields, inconsistent product quality, and localized concentration spikes.[6][8]

  • Impurity Amplification: Side reactions that are negligible at a small scale can become significant sources of impurities during scale-up, complicating purification.[6]

  • Solid Handling: Managing the transfer, filtration, and drying of large quantities of solids can be logistically complex and may introduce opportunities for contamination or product loss.

Q3: Which synthesis route is more suitable for large-scale production?

The nucleophilic substitution of 4-chlorobenzenesulfonamide with hydrazine hydrate is often more suitable for industrialized production.[4][5] This method avoids the use of unstable diazonium salts, which can decompose and generate by-products.[4] While it requires high temperatures and pressures, it can result in higher yields, greater purity, and lower production costs when optimized.[4]

Q4: What are the common impurities found in the final product?

Common impurities can include unreacted starting materials, such as sulfanilamide or 4-chlorobenzenesulfonamide.[1] In the diazotization route, by-products can arise from the decomposition of the unstable diazonium salt intermediate. For the nucleophilic substitution route, hydrolysis side reactions can occur.[1]

Synthesis Routes: Comparative Data

The two primary synthesis routes are compared below based on typical laboratory-scale conditions and outcomes.

ParameterRoute 1: Diazotization-ReductionRoute 2: Nucleophilic Substitution
Starting Material 4-Aminobenzenesulfonamide (Sulfanilamide)4-Chlorobenzenesulfonamide
Key Reagents Sodium nitrite (NaNO₂), Stannous chloride (SnCl₂), Hydrochloric acid (HCl)Hydrazine hydrate (N₂H₄·H₂O)
Typical Temperature 0–5°C[1][2]120–125°C[4]
Typical Pressure Atmospheric0.8–1.2 MPa[4]
Reported Yield ~55%[2]Can be high with optimized conditions[4]
Key Challenge Instability of diazonium salt intermediate[4]Requires high temperature and pressure; potential for hydrolysis[1][4]
Scale-Up Suitability Less suitable due to unstable intermediateMore suitable for industrial production[4][5]

Synthesis Pathways Overview

cluster_0 Route 1: Diazotization-Reduction cluster_1 Route 2: Nucleophilic Substitution A1 4-Aminobenzenesulfonamide B1 Diazotization (NaNO₂, HCl, 0-5°C) A1->B1 C1 4-Sulfamoylbenzenediazonium chloride (Unstable Intermediate) B1->C1 D1 Reduction (SnCl₂, HCl) C1->D1 E1 4-hydrazinylbenzenesulfonamide hydrochloride D1->E1 F Final Product E1->F Purification A2 4-Chlorobenzenesulfonamide B2 Substitution (Hydrazine Hydrate, 120-125°C, 0.8-1.2 MPa) A2->B2 C2 Acidification (HCl) B2->C2 E2 4-hydrazinylbenzenesulfonamide hydrochloride C2->E2 E2->F Purification start Low Yield Encountered route_check Which Synthesis Route? start->route_check diaz_temp Was Temp Maintained below 5°C? route_check->diaz_temp Diazotization subst_cond Were Temp & Pressure Targets Met? route_check->subst_cond Substitution diaz_reagents Check NaNO₂ & SnCl₂ Purity & Stoichiometry diaz_temp->diaz_reagents Yes diaz_fix Action: Improve Cooling, Verify Reagents, Minimize Delay diaz_temp->diaz_fix No diaz_time Was Diazonium Salt Used Immediately? diaz_reagents->diaz_time diaz_time->diaz_fix No common_mixing Was Agitation Sufficient for Scale? diaz_time->common_mixing Yes subst_ratio Verify Hydrazine Hydrate Molar Ratio (8-15 eq) subst_cond->subst_ratio Yes subst_fix Action: Calibrate Reactor, Verify Reagent Charge subst_cond->subst_fix No subst_ratio->common_mixing common_analysis Analyze Impurity Profile (HPLC, LC-MS) common_mixing->common_analysis Yes common_fix Action: Redesign Mixing, Identify & Mitigate Side Reactions common_mixing->common_fix No common_analysis->common_fix

References

Validation & Comparative

A Comparative Guide to the Carbonic Anhydrase Inhibitory Activity of 4-hydrazinylbenzenesulfonamide hydrochloride and Acetazolamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory activity of 4-hydrazinylbenzenesulfonamide hydrochloride and the well-established carbonic anhydrase inhibitor, acetazolamide. While direct inhibitory data for the parent this compound is not extensively available in the public domain, this document focuses on the inhibitory profiles of its derivatives, which are synthesized from the parent compound and have been evaluated against various human carbonic anhydrase (hCA) isoforms. Acetazolamide, a clinically approved drug, serves as the benchmark for this comparison.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of a compound is typically expressed by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value indicates a more potent inhibitor. The following table summarizes the inhibitory activities of a series of 4-(2-substituted hydrazinyl)benzenesulfonamide derivatives and acetazolamide against two key cytosolic human carbonic anhydrase isoforms, hCA I and hCA II. It is important to note that the derivatives of this compound often exhibit significantly enhanced inhibitory potency compared to the parent compound, which is primarily used as a synthetic scaffold.

Compound/DerivativeTarget IsoformInhibition Constant (Ki) in nM
Acetazolamide (AZA) hCA I5.41 ± 1.28[1]
hCA II12.1[2]
4-(2-(1-(4-methoxyphenyl)ethylidene)hydrazinyl)benzenesulfonamide hCA INot Reported
hCA II11.64 ± 5.21[2][3]
4-(2-(1-(4-chlorophenyl)ethylidene)hydrazinyl)benzenesulfonamide hCA INot Reported
hCA II6.51 ± 2.18[2]
4-(2-(1-(4-bromophenyl)ethylidene)hydrazinyl)benzenesulfonamide hCA INot Reported
hCA II5.82 ± 1.12[2]
4-(2-(1-(4-nitrophenyl)ethylidene)hydrazinyl)benzenesulfonamide hCA INot Reported
hCA II3.15 ± 0.55[2]
4-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl)benzenesulfonamide hCA INot Reported
hCA II2.41 ± 0.69[2]
4-(2-(1-(furan-2-yl)ethylidene)hydrazinyl)benzenesulfonamide hCA INot Reported
hCA II2.18 ± 0.41[2]
4-(2-(2,3-dihydro-1H-inden-1-ylidene)hydrazinyl)benzenesulfonamide hCA I1.81 ± 0.28[2]
hCA II1.95 ± 0.37[2]
4-(2-(2,3-dihydro-1H-inden-2-ylidene)hydrazinyl)benzenesulfonamide hCA I1.79 ± 0.22[2][3]
hCA II1.72 ± 0.58[2][3]

Derivatives of 4-hydrazinylbenzenesulfonamide have also been found to be potent inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII, with IC50 values in the low nanomolar range (12–28 nM).[4]

Signaling Pathways Modulated by Carbonic Anhydrase Inhibition

Carbonic anhydrases play a crucial role in pH regulation, and their inhibition can significantly impact cellular signaling pathways, particularly in the context of cancer. The tumor microenvironment is often characterized by hypoxia (low oxygen), which triggers the activation of the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α). HIF-1α, in turn, upregulates the expression of transmembrane carbonic anhydrase isoforms, primarily CA IX and CA XII.

These isoforms are pivotal in helping cancer cells adapt to their acidic microenvironment by catalyzing the hydration of carbon dioxide to bicarbonate and protons. This process contributes to the maintenance of a neutral intracellular pH while acidifying the extracellular space, a condition that promotes tumor progression, metastasis, and resistance to therapy.

By inhibiting CA IX and XII, compounds like acetazolamide and derivatives of 4-hydrazinylbenzenesulfonamide can disrupt this pH-regulating mechanism. This leads to intracellular acidification and a less acidic extracellular environment, which can sensitize cancer cells to conventional therapies and inhibit tumor growth.

Signaling_Pathway Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_XII_Gene CA IX & CA XII Gene Transcription HIF1a->CAIX_XII_Gene CAIX_XII_Protein CA IX & CA XII Expression CAIX_XII_Gene->CAIX_XII_Protein CO2_H2O CO₂ + H₂O HCO3_H HCO₃⁻ + H⁺ CO2_H2O->HCO3_H CA IX/XII Extracellular_Acidification Extracellular Acidification HCO3_H->Extracellular_Acidification Tumor_Progression Tumor Progression & Metastasis Extracellular_Acidification->Tumor_Progression Inhibitors CA Inhibitors (e.g., Acetazolamide, 4-HBS Derivatives) Inhibitors->CAIX_XII_Protein Inhibition

Carbonic Anhydrase IX/XII signaling pathway in cancer.

Experimental Protocols: Carbonic Anhydrase Inhibition Assay

The inhibitory activity of compounds against carbonic anhydrases is commonly determined using an esterase activity assay. A widely used method involves monitoring the hydrolysis of a substrate, such as 4-nitrophenyl acetate (NPA), which produces a colored product, 4-nitrophenol, that can be measured spectrophotometrically.

Materials:

  • Enzyme: Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).

  • Substrate: 4-Nitrophenyl acetate (NPA).

  • Inhibitors: this compound derivatives and acetazolamide.

  • Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving inhibitors and substrate.

  • Instrumentation: 96-well microplate reader.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the CA enzyme in the assay buffer.

    • Prepare stock solutions of the inhibitors (acetazolamide and 4-hydrazinylbenzenesulfonamide derivatives) and the substrate (NPA) in DMSO.

    • Prepare serial dilutions of the inhibitor stock solutions to be tested.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to each well.

    • Add the inhibitor dilutions to the respective test wells. For control wells, add DMSO.

    • Add the CA enzyme solution to all wells except for the blank.

  • Pre-incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the NPA substrate solution to all wells.

    • Immediately place the plate in the microplate reader and measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Enzyme Prepare Enzyme Solution Add_Reagents Add Buffer, Inhibitor, & Enzyme to Plate Prep_Enzyme->Add_Reagents Prep_Inhibitor Prepare Inhibitor Dilutions Prep_Inhibitor->Add_Reagents Prep_Substrate Prepare Substrate Solution Add_Substrate Add Substrate Prep_Substrate->Add_Substrate Pre_Incubate Pre-incubate Add_Reagents->Pre_Incubate Pre_Incubate->Add_Substrate Measure Measure Absorbance (Kinetic Read) Add_Substrate->Measure Calc_Rate Calculate Reaction Rates Measure->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Determine_IC50 Determine IC50/Ki Calc_Inhibition->Determine_IC50

Workflow for Carbonic Anhydrase Inhibition Assay.

References

Validation of 4-Hydrazinylbenzenesulfonamide Hydrochloride as a Selective Carbonic Anhydrase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Hydrazinylbenzenesulfonamide hydrochloride is a key chemical intermediate used in the synthesis of various sulfonamide-based compounds.[1] Derivatives of this compound have demonstrated potent inhibitory activity against cytosolic human carbonic anhydrase isoforms I and II (hCA I and hCA II). This suggests that the 4-hydrazinylbenzenesulfonamide scaffold is a promising starting point for the development of novel CA inhibitors. However, a comprehensive evaluation of its selectivity across a broader range of CA isoforms, particularly the tumor-associated isoforms IX and XII, is necessary to fully validate its potential as a selective inhibitor.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potency of 4-(2-substituted hydrazinyl)benzenesulfonamide derivatives and comparator compounds against various human carbonic anhydrase isoforms are presented below. The data is expressed in terms of the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), where a lower value indicates higher potency.

CompoundhCA I (Kᵢ/IC₅₀, nM)hCA II (Kᵢ/IC₅₀, nM)hCA IX (Kᵢ/IC₅₀, nM)hCA XII (Kᵢ/IC₅₀, nM)
4-(2-substituted hydrazinyl)benzenesulfonamide Derivatives
Derivative S1 (Acetophenone)2.73 ± 0.0811.64 ± 5.21Not ReportedNot Reported
Derivative S11 (2-Indanone)1.79 ± 0.221.72 ± 0.58Not ReportedNot Reported
Comparator: Acetazolamide 25012255.7
Other Sulfonamide Inhibitors
Ureido-substituted benzenesulfonamide (U-CH₃)Not Reported176576
4-Anilinoquinazoline-based benzenesulfonamide (4f)60.9Not Reported86.5Not Reported
Benzenesulfonamide-triazole conjugate (14)>1000098.410.8Not Reported

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the inhibitory activity of carbonic anhydrase inhibitors.

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors. The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂.

Materials:

  • Applied Photophysics stopped-flow instrument.

  • Phenol red (0.2 mM) as a pH indicator.

  • HEPES buffer (10 mM, pH 7.5) for α-CAs or TRIS buffer (pH 8.3) for β- and γ-CAs.

  • Sodium sulfate (0.1 M) to maintain constant ionic strength.

  • Carbon dioxide solutions of varying concentrations (1.7 to 17 mM).

  • Recombinant human carbonic anhydrase isoforms.

  • Inhibitor stock solutions (10 mM in distilled-deionized water) and subsequent dilutions.

Procedure:

  • Enzyme and inhibitor solutions are pre-incubated together for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.

  • The CA-catalyzed CO₂ hydration reaction is followed by monitoring the change in absorbance of phenol red at 557 nm for a period of 10 seconds at 25 °C.

  • The initial velocity is determined from the initial 5–10% of the reaction for at least six different inhibitor concentrations.

  • The uncatalyzed rate of CO₂ hydration is determined in the same manner and subtracted from the total observed rates.

  • Inhibition constants (Kᵢ) are obtained by non-linear least-squares methods using the Cheng-Prusoff equation.

Colorimetric Esterase Assay

This method utilizes the esterase activity of carbonic anhydrase on a chromogenic substrate.

Materials:

  • 96-well microplate reader.

  • p-Nitrophenyl acetate (p-NPA) as the substrate.

  • Tris-HCl buffer (50 mM, pH 7.5).

  • Recombinant human carbonic anhydrase isoforms.

  • Inhibitor stock solutions and dilutions.

  • Dimethyl sulfoxide (DMSO) as a solvent.

Procedure:

  • In a 96-well plate, add assay buffer to all wells.

  • Add the desired concentrations of the inhibitor (dissolved in DMSO) to the test wells.

  • Add the CA enzyme solution to all wells except the blank.

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.

  • Initiate the reaction by adding the p-NPA substrate solution to all wells.

  • Immediately measure the increase in absorbance at 400-405 nm in kinetic mode for 10-30 minutes.

  • The rate of reaction is determined by the slope of the linear portion of the absorbance versus time curve.

  • The percent inhibition is calculated using the formula: % Inhibition = [1 - (Rate of inhibited reaction / Rate of uninhibited reaction)] x 100.

  • IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor Inhibitor Stock (e.g., 4-HBSH) Plate 96-Well Plate Setup (Control & Test Wells) Inhibitor->Plate Enzyme CA Enzyme Stock Enzyme->Plate Buffer Assay Buffer Buffer->Plate Substrate Substrate (e.g., p-NPA) Reaction Reaction Initiation (Add Substrate) Substrate->Reaction Preincubation Enzyme-Inhibitor Pre-incubation Plate->Preincubation Preincubation->Reaction Measurement Kinetic Absorbance Measurement Reaction->Measurement Rate Calculate Reaction Rates Measurement->Rate Inhibition Determine % Inhibition Rate->Inhibition IC50 Calculate IC50/Ki Values Inhibition->IC50

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

Signaling_Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_XII CA IX & CA XII Upregulation HIF1a->CAIX_XII CO2_H2O CO₂ + H₂O H_HCO3 H⁺ + HCO₃⁻ CO2_H2O->H_HCO3 CA IX/XII Acidification Extracellular Acidification H_HCO3->Acidification Invasion Tumor Invasion & Metastasis Acidification->Invasion Inhibitor Selective CAIX/XII Inhibitor (e.g., 4-HBSH Derivative) Inhibitor->CAIX_XII Inhibition

Caption: Role of CA IX/XII in Tumor Microenvironment and Inhibition.

References

Comparative Analysis of 4-Hydrazinylbenzenesulfonamide Hydrochloride Derivatives: A Study of Enzyme Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Derivatives of 4-hydrazinylbenzenesulfonamide hydrochloride are potent inhibitors of various isoforms of human carbonic anhydrase (hCA). The primary focus of research has been on modulating the substituents on the benzenesulfonamide scaffold to achieve isoform-selective inhibition, particularly for cancer-associated isoforms like hCA IX and hCA XII.[1] While the main target family is carbonic anhydrases, some derivatives have also been investigated for their effects on other enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE), indicating a broader, though less potent, biological activity profile. This guide presents a compilation of inhibitory constants (Kᵢ and IC₅₀) for these derivatives against different enzymes, detailed experimental protocols for key enzyme assays, and a visual representation of the typical workflow for assessing enzyme cross-reactivity.

Quantitative Data on Enzyme Inhibition by Derivatives

The following tables summarize the inhibitory activities of various derivatives of this compound against different enzyme targets. It is important to note that these values are for derivatives and not the parent compound itself.

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by 4-(2-substituted hydrazinyl)benzenesulfonamide Derivatives

DerivativehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (IC₅₀, nM)hCA XII (IC₅₀, nM)
Benzofuran-based derivative (9a)--1228
4-{2-(1,3-dihydro-2H-inden-2-ylidene)hydrazino}benzenesulfonamide (S11)1.79 ± 0.221.72 ± 0.58--
Acetophenone-derived (S1)----
4-methylacetophenone-derived (S2)----
4-chloroacetophenone-derived (S3)----
4-fluoroacetophenone-derived (S4)----
4-bromoacetophenone-derived (S5)----
4-methoxyacetophenone-derived (S6)----
4-nitroacetophenone-derived (S7)----
2-acetylthiophene-derived (S8)----
2-acetylfuran-derived (S9)----
1-indanone-derived (S10)----

Data for S1-S11 derivatives from a study on 4-(2-substituted hydrazinyl)benzenesulfonamides, where Kᵢ values against hCA I were in the range of 1.79 ± 0.22–2.73 ± 0.08 nM and against hCA II were in the range of 1.72 ± 0.58–11.64 ± 5.21 nM.[2]

Table 2: Inhibition of Other Enzymes by Sulfonamide Derivatives

EnzymeDerivative ClassIC₅₀ / Kᵢ
Cyclooxygenase-2 (COX-2)Pyrazoline derivatives45-62% inhibition of paw edema in rats
Acetylcholinesterase (AChE)Sulfonamide chalconesIC₅₀: 56.1 ~ 95.8 μM
Butyrylcholinesterase (BChE)Sulfonamide chalconesIC₅₀: 19.5 ~ 79.0 μM
β-Secretase (BACE1)Sulfonamide chalconesIC₅₀: 0.21 ~ 168.7 μM

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)

This method measures the ability of an inhibitor to block the CA-catalyzed hydration of carbon dioxide.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Test compounds (derivatives of this compound)

  • HEPES buffer (20 mM, pH 7.4)

  • Phenol red indicator (0.2 mM)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare solutions of the test compounds at various concentrations.

  • In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO₂-saturated water containing the phenol red indicator.[3]

  • Monitor the change in absorbance at 557 nm as the pH decreases due to the formation of carbonic acid.[4] The initial velocity of the reaction is determined from the linear portion of the absorbance change over time.[3]

  • The CO₂ concentrations can range from 1.7 to 17 mM to determine kinetic parameters.[4]

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Inhibition constants (Kᵢ) are calculated by fitting the data to the appropriate inhibition model using non-linear least-squares methods.[3][4]

Cyclooxygenase (COX-2) Inhibition Assay (Colorimetric Method)

This assay determines the inhibitory potency of compounds against the COX-2 enzyme.

Materials:

  • Purified human or ovine COX-2 enzyme

  • Test compounds

  • Assay buffer (e.g., Tris-HCl)

  • Heme

  • Colorimetric substrate

  • Arachidonic acid

  • 96-well plate

  • Plate reader

Procedure:

  • Prepare a series of dilutions of the test sulfonamide compounds.[5]

  • In a 96-well plate, mix the assay buffer, heme, and COX-2 enzyme for the initial activity assay, or buffer, heme, COX-2 enzyme, and the test inhibitor at various concentrations for the inhibitory assay.[6][7]

  • Include a vehicle control (solvent only) and a no-enzyme control.[5]

  • Pre-incubate the plate at room temperature or 37°C for a specified period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[5]

  • Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.[5][6][7]

  • After a set incubation time, measure the absorbance at the appropriate wavelength using a plate reader.

  • Determine the percentage of inhibition for each concentration relative to the vehicle control.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

Materials:

  • Acetylcholinesterase (AChE) from human erythrocytes or other sources

  • Test compounds

  • Sodium phosphate buffer (100 mM, pH 8.0)

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen

  • 96-well plate

  • Spectrophotometer

Procedure:

  • In a 96-well plate, add the sodium phosphate buffer, the test sample solution at various concentrations, and the AChE enzyme solution.[8]

  • Incubate the mixture for 10 minutes at room temperature.[8]

  • Initiate the reaction by adding DTNB and the substrate (ATCI).[8]

  • Monitor the formation of the yellow-colored 5-thio-2-nitrobenzoate anion by measuring the absorbance at 412 nm at regular intervals.

  • Calculate the rate of reaction for each inhibitor concentration.

  • The percentage of inhibition is calculated by comparing the rates of the sample to a blank containing no inhibitor.

  • IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a compound against a panel of enzymes.

G cluster_0 Compound Preparation cluster_1 Primary Enzyme Screening cluster_2 Data Analysis cluster_3 Results A Synthesize/Acquire 4-Hydrazinylbenzenesulfonamide Hydrochloride Derivative B Prepare Stock Solution (e.g., in DMSO) A->B C Create Serial Dilutions B->C D Carbonic Anhydrase (e.g., hCA II) C->D E Other Target Enzyme (e.g., COX-2) C->E F Off-Target Enzyme (e.g., AChE) C->F G Measure Enzyme Activity D->G E->G F->G H Calculate % Inhibition G->H I Determine IC50/Ki Values H->I J Selectivity Profile I->J

Caption: Workflow for assessing enzyme cross-reactivity.

References

comparative analysis of different synthetic routes for 4-hydrazinylbenzenesulfonamide hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthesis Methods for a Key Pharmaceutical Intermediate.

4-hydrazinylbenzenesulfonamide hydrochloride is a crucial building block in the synthesis of various pharmaceutical compounds, most notably the selective COX-2 inhibitor, Celecoxib.[1] The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of significant interest to the drug development and manufacturing sectors. This guide provides a comparative analysis of the two primary synthetic routes to this important intermediate, offering detailed experimental protocols, quantitative data, and process visualizations to aid researchers in selecting the optimal method for their specific needs.

At a Glance: Comparison of Synthetic Routes

Two principal methods dominate the synthesis of this compound: the diazotization and subsequent reduction of sulfanilamide, and the nucleophilic substitution of 4-chlorobenzenesulfonamide with hydrazine. A high-level comparison of these routes reveals key differences in yield, purity, and scalability.

MethodStarting MaterialTypical Yield (%)Typical Purity (%)ScalabilityKey Considerations
Route 1: Diazotization & Reduction 4-Aminobenzenesulfonamide (Sulfanilamide)70 - 75[1]>98[1]High (Industrial)[1]Well-established, high purity, but involves unstable diazonium salt intermediate.
Route 2: Nucleophilic Substitution 4-Chlorobenzenesulfonamide50 - 97.590 - 98.7Moderate to HighCan achieve very high yields under specific conditions, but may require high pressure and temperature.

Route 1: Diazotization and Reduction of Sulfanilamide

This classical and widely adopted method involves two main steps: the conversion of the primary aromatic amine of sulfanilamide into a diazonium salt, followed by its reduction to the corresponding hydrazine derivative.[2]

Experimental Protocol

Step 1: Diazotization of 4-Aminobenzenesulfonamide

  • In a suitable reaction vessel, dissolve 20 mmol of 4-aminobenzenesulfonamide in a mixture of 10 mL of concentrated hydrochloric acid and 20 g of crushed ice.[1][3] The temperature of the mixture must be maintained below 5°C.[1][2]

  • While stirring vigorously, add a solution of 20 mmol of sodium nitrite in 2 mL of water dropwise.[3] The slow addition and constant cooling are crucial to ensure the stability of the formed diazonium salt.[2]

  • Continue the reaction until the solution becomes clear, which typically takes 30 to 60 minutes.[1][3]

Step 2: Reduction of the Diazonium Salt

  • In a separate flask, prepare a cold solution of 10 g of stannous chloride dihydrate (SnCl₂·2H₂O) in 10 mL of concentrated hydrochloric acid.[1][3]

  • Slowly pour the freshly prepared diazonium salt solution into the stannous chloride solution with rapid stirring, while maintaining the temperature between 0 and 5°C.[1]

  • A solid precipitate of this compound will form. Continue stirring until precipitation is complete and then allow the mixture to stand overnight to ensure full reduction.[1][3]

  • Isolate the product by vacuum filtration, wash with cold water, and dry to obtain the final product.[1][3]

Logical Workflow for Route 1

cluster_start Starting Material cluster_diazotization Diazotization cluster_reduction Reduction cluster_product Product Isolation A 4-Aminobenzenesulfonamide B Dissolve in HCl and Ice (T < 5°C) A->B C Add NaNO2 solution dropwise B->C D 4-Sulfamoylbenzenediazonium chloride (Intermediate) C->D F Add diazonium salt to SnCl2 solution D->F G Precipitation and overnight standing F->G H Vacuum Filtration G->H I Wash with cold water H->I J Drying I->J K This compound J->K

Caption: Workflow for the synthesis via diazotization and reduction.

Route 2: Nucleophilic Substitution of 4-Chlorobenzenesulfonamide

This alternative route involves the direct displacement of the chloride atom from 4-chlorobenzenesulfonamide by hydrazine. This method can be performed under different conditions, leading to significant variations in yield and process parameters.

Experimental Protocols

Method A: Reflux in Ethanol

  • In a round-bottom flask equipped with a reflux condenser, combine 1 equivalent of 4-chlorobenzenesulfonamide with 3 equivalents of hydrazine hydrate in ethanol.[1]

  • Heat the mixture to reflux at approximately 80°C and maintain for 12 hours.[1]

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization. This method is reported to have yields in the range of 50-60%, with competing hydrolysis side reactions being a major challenge.[1]

Method B: High Temperature and Pressure

  • In a high-pressure autoclave, charge 1 equivalent of p-chlorobenzenesulfonamide and 8 to 15 equivalents of hydrazine hydrate (typically 50-80 wt% solution).[4] A 1:10 molar ratio is often preferred.[4]

  • After purging the reactor with an inert gas like nitrogen, heat the mixture to a temperature between 120°C and 125°C.[4]

  • Pressurize the reactor with nitrogen to 0.8 MPa to 1.2 MPa.[4]

  • Maintain these conditions until the reaction is complete, as monitored by the consumption of the starting material.

  • After the reaction, cool the mixture to induce crystallization of the product.

  • The resulting solid is filtered and then acidified with hydrochloric acid to yield this compound.[4] This high-pressure method has been reported to achieve a high yield of 97.5% and a purity of 98.7%.[4]

Logical Workflow for Route 2 (High-Pressure Method)

cluster_start Starting Materials cluster_reaction High-Pressure Reaction cluster_workup Workup and Isolation cluster_product Final Product A p-Chlorobenzenesulfonamide C Charge Autoclave A->C B Hydrazine Hydrate (8-15 eq.) B->C D Heat to 120-125°C Pressurize to 0.8-1.2 MPa C->D E Reaction Monitoring D->E F Cooling and Crystallization E->F G Filtration F->G H Acidification with HCl G->H I This compound H->I

Caption: Workflow for the high-pressure nucleophilic substitution route.

Concluding Remarks

The choice between the diazotization/reduction of sulfanilamide and the nucleophilic substitution of 4-chlorobenzenesulfonamide for the synthesis of this compound depends on the specific requirements of the laboratory or production facility.

The diazotization route is a well-established, high-purity method suitable for large-scale industrial production. However, it requires careful temperature control due to the instability of the diazonium salt intermediate.

The nucleophilic substitution route offers a more direct approach. While the reflux in ethanol method provides a simpler setup, it suffers from lower yields. The high-temperature, high-pressure variant, on the other hand, demonstrates significantly higher yields and purity, making it an attractive option for efficient production, provided the necessary specialized equipment is available. Researchers and process chemists should carefully weigh the trade-offs between yield, purity, scalability, and equipment requirements when selecting the most appropriate synthetic strategy.

References

Unveiling the Potency of 4-Hydrazinylbenzenesulfonamide Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of 4-hydrazinylbenzenesulfonamide hydrochloride analogs reveals critical structural determinants for their biological activity. This guide provides a comparative overview of their efficacy as enzyme inhibitors, particularly targeting carbonic anhydrases, and their potential as anticancer and anti-inflammatory agents, supported by experimental data and detailed protocols.

The foundational structure of this compound serves as a versatile scaffold for the development of a diverse range of therapeutic agents. Modifications to the hydrazinyl moiety, in particular, have been extensively explored, leading to the discovery of potent inhibitors of carbonic anhydrases (CAs) and compounds with significant cytotoxic and anti-inflammatory properties. This guide synthesizes the structure-activity relationship (SAR) data from various studies to provide a clear comparison of these analogs.

Comparative Analysis of Biological Activity

The biological evaluation of 4-hydrazinylbenzenesulfonamide analogs has predominantly focused on their inhibitory effects on various isoforms of carbonic anhydrase, a family of metalloenzymes implicated in numerous physiological and pathological processes, including tumorigenesis. Furthermore, the anticancer and anti-inflammatory potential of these compounds has been investigated, revealing promising leads for drug discovery.

Carbonic Anhydrase Inhibition

A primary area of investigation for these analogs is their ability to inhibit carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and XII. The sulfonamide group is a key pharmacophore that coordinates to the zinc ion within the enzyme's active site, leading to inhibition.[1] The nature of the substituent introduced via the hydrazinyl group significantly influences the inhibitory potency and isoform selectivity.

Analog Substituent (at Hydrazine)Target IsoformInhibition Constant (Kᵢ) (nM)
Reference
AcetazolamidehCA I250
AcetazolamidehCA II12
AcetazolamidehCA IX25.8
AcetazolamidehCA XII5.7
Pyrazolyl Ureas
SH7shCA IX15.9
SH7shCA XII55.2
Biphenylsulfonamides
Various AnalogshCA II21 - 129
Various AnalogshCA IX23 - 79
Phthalimide-Capped Analogs
Compound 1hCA I28.5
Compound 1hCA II2.2
Pyrazolopyridine Analogs
Compound 1fhCA I58.8
Compound 1khCA II5.6
s-Triazine Integrated Analogs
Compound 5dhCA IX28.6 (IC₅₀)
Compound 11bhCA XII8.29

Table 1: Comparative Carbonic Anhydrase Inhibitory Activity of 4-Hydrazinylbenzenesulfonamide Analogs. Data compiled from multiple sources.[2][3][4][5][6][7]

Anticancer Activity

The inhibition of tumor-associated carbonic anhydrase isoforms, such as hCA IX, by these analogs contributes to their anticancer potential by disrupting pH regulation in the tumor microenvironment. Several derivatives have demonstrated significant cytotoxicity against various cancer cell lines.

Analog/DerivativeCancer Cell LineIC₅₀ / GI₅₀ (µM)
Pyrazolo[1,5-a][2][3][8]triazine Derivative 4 Leukemia0.32
Colon Cancer0.49 - 0.89
Renal Cancer0.92
Biphenylsulfonamides HCT116 (Colon)0.74 - 10.0 (µg/mL)
H460 (Lung)0.74 - 10.0 (µg/mL)
MCF-7 (Breast)0.74 - 10.0 (µg/mL)
s-Triazine Integrated Analog 13c NCI-H460 (Lung)25.08
Benzofuran-based derivatives MCF-7 (Breast)0.00246 (µg/mL)
Pyrazoline derivatives HepG2 (Liver)0.7 (µg/mL)

Table 2: Comparative Anticancer Activity of 4-Hydrazinylbenzenesulfonamide Analogs. Data compiled from multiple sources.[1][3][7][8][9]

Anti-inflammatory Activity

The structural similarity of some 4-hydrazinylbenzenesulfonamide analogs to known anti-inflammatory drugs, such as celecoxib, has prompted investigations into their anti-inflammatory properties. Pyrazoline derivatives, for instance, have shown significant reductions in carrageenan-induced paw edema in rat models.[8]

Analog/DerivativeAssayActivity
Pyrazoline derivatives (e.g., 5d–f) Carrageenan-induced paw edema (rat)45–62% reduction

Table 3: Anti-inflammatory Activity of 4-Hydrazinylbenzenesulfonamide Analogs. [8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key experiments cited in the evaluation of 4-hydrazinylbenzenesulfonamide analogs.

Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamide Derivatives

A common and efficient method for the synthesis of these analogs involves the reaction of this compound with various ketones.

Materials:

  • This compound

  • Appropriate ketone (e.g., acetophenone, 2-acetylfuran)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Microwave reactor (for microwave-assisted synthesis)

Procedure (Microwave-Assisted):

  • A mixture of this compound (1 mmol) and the respective ketone (1.1 mmol) is prepared in ethanol (10 mL).

  • A catalytic amount of glacial acetic acid (2-3 drops) is added to the mixture.

  • The reaction mixture is subjected to microwave irradiation at a suitable temperature and power for a specified duration (e.g., 120°C, 150W, 10-20 min).

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the desired product.

  • The product can be further purified by recrystallization from a suitable solvent.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Test compounds (4-hydrazinylbenzenesulfonamide analogs)

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl, pH 7.4)

  • pH indicator (e.g., phenol red)

  • Stopped-flow spectrophotometer

Procedure:

  • The assay is performed in a stopped-flow instrument by mixing equal volumes of CO₂-saturated water (solution A) and a buffer solution (solution B) containing the CA enzyme, the pH indicator, and the inhibitor at varying concentrations.

  • The final concentration of the enzyme is typically in the nanomolar range.

  • The hydration of CO₂ to bicarbonate and a proton causes a pH drop, which is monitored by the change in absorbance of the pH indicator.

  • The initial rates of the catalyzed reaction are determined in the presence and absence of the inhibitor.

  • The inhibitor concentration that causes a 50% reduction in enzyme activity (IC₅₀) is calculated from dose-response curves.

  • Inhibition constants (Kᵢ) are determined by applying the Cheng-Prusoff equation.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (4-hydrazinylbenzenesulfonamide analogs)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds dissolved in DMSO (the final DMSO concentration is typically kept below 0.5%). Control wells receive only the vehicle (DMSO).

  • After a specified incubation period (e.g., 48 or 72 hours), the medium is removed, and MTT solution is added to each well.

  • The plates are incubated for a further 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from dose-response curves.

Signaling Pathways and Experimental Workflows

The biological effects of 4-hydrazinylbenzenesulfonamide analogs are intrinsically linked to their modulation of specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Carbonic Anhydrase IX (CA IX) Signaling in Hypoxic Cancer Cells

CA IX is a key regulator of pH in the hypoxic tumor microenvironment and its expression is primarily induced by Hypoxia-Inducible Factor 1α (HIF-1α). Inhibition of CA IX disrupts the pH balance, leading to intracellular acidification and subsequent apoptosis of cancer cells.

CAIX_Signaling cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space CO2_H2O CO₂ + H₂O H_HCO3 H⁺ + HCO₃⁻ CO2_H2O->H_HCO3 catalyzed by H_HCO3->CO2_H2O Intracellular_Acidification Intracellular Acidification H_HCO3->Intracellular_Acidification disrupted H⁺ export leads to CAIX CA IX HIF1a HIF-1α HIF1a->CAIX upregulates CAIX_Inhibitor 4-Hydrazinylbenzenesulfonamide Analog (Inhibitor) CAIX_Inhibitor->CAIX inhibits Apoptosis Apoptosis Intracellular_Acidification->Apoptosis induces Hypoxia Hypoxia Hypoxia->HIF1a induces

Caption: CA IX signaling pathway under hypoxic conditions and its inhibition.

Experimental Workflow for SAR Studies

The systematic evaluation of structure-activity relationships for these analogs follows a logical workflow, from synthesis to comprehensive biological testing.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start 4-Hydrazinylbenzenesulfonamide HCl + Ketones Synthesis Microwave-Assisted Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification CA_Assay Carbonic Anhydrase Inhibition Assay Purification->CA_Assay Anticancer_Assay Anticancer Activity (e.g., MTT Assay) Purification->Anticancer_Assay Anti_inflammatory_Assay Anti-inflammatory Activity Assay Purification->Anti_inflammatory_Assay Data_Collection Collect Kᵢ, IC₅₀ values CA_Assay->Data_Collection Anticancer_Assay->Data_Collection Anti_inflammatory_Assay->Data_Collection SAR_Analysis Structure-Activity Relationship Analysis Data_Collection->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for SAR studies of 4-hydrazinylbenzenesulfonamide analogs.

References

A Comparative Guide to the Specificity of Novel Sulfonamide Inhibitors Against Carbonic Anhydrase Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the specificity of new sulfonamide inhibitors targeting various isoforms of the carbonic anhydrase (CA) enzyme family. By presenting objective comparisons and supporting experimental data, this document aims to assist researchers in selecting and developing isoform-selective CA inhibitors for therapeutic applications.

Introduction to Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution and physiological roles.[1] While some isoforms are cytosolic (e.g., CA I, CA II), others are membrane-bound (e.g., CA IV, CA IX, CA XII), mitochondrial (CA VA, VB), or secreted (CA VI).[1] The varied functions of these isoforms make them attractive drug targets for a range of diseases, including glaucoma, epilepsy, and cancer.[2]

Sulfonamides are a well-established class of CA inhibitors that function by coordinating to the zinc ion within the enzyme's active site.[3] However, a major challenge in the development of sulfonamide-based drugs is achieving isoform specificity.[3] Many first-generation inhibitors exhibit broad-spectrum activity, leading to off-target effects due to the high degree of conservation in the active sites across different CA isoforms. This guide focuses on newer sulfonamide derivatives designed for improved selectivity, particularly against the tumor-associated isoforms CA IX and XII, while minimizing inhibition of the ubiquitous cytosolic isoforms CA I and II.

Data Presentation: Inhibitory Activity of New Sulfonamide Derivatives

The following tables summarize the inhibitory activity (Ki values in nM) of a selection of recently developed sulfonamide inhibitors against four key human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. Lower Ki values indicate greater inhibitory potency. The data has been compiled from various peer-reviewed studies.

Table 1: Inhibition Data of Selected Sulfonamide Inhibitors Against hCA Isoforms

Compound/ReferencehCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide (Standard)25012255.7
Ureido-substituted benzenesulfonamides (USBs)
U-CH3 (SLC-0111)980095244.5
U-F15000108455.8
Coumarin-based Sulfonamides
Compound 18f955515215
Thiazole-based Sulfonamides
EMAC10101d-8.1--
Sulfaguanidine Derivatives
N-n-octyl-substituted>100,000>100,000168672
N-p-methylbenzyl-substituted>100,000>100,000856335

Data compiled from multiple sources. Note that reported values can vary between studies based on experimental conditions.[2][4][5]

Experimental Protocols

The determination of the inhibitory potency of sulfonamides against CA isoforms is primarily conducted using two key assays: the stopped-flow CO2 hydration assay and the p-nitrophenyl acetate (pNPA) esterase assay.

Stopped-Flow CO2 Hydration Assay

This is the gold-standard method for measuring the direct physiological activity of carbonic anhydrase. It measures the enzyme's ability to catalyze the hydration of CO2. The assay is performed using a stopped-flow instrument, which allows for the rapid mixing of two solutions and the monitoring of the subsequent reaction in real-time.

Materials:

  • Stopped-flow spectrophotometer (e.g., Applied Photophysics SX20)

  • Purified recombinant human CA isoforms (I, II, IX, XII)

  • CO2-saturated water

  • Buffer solution (e.g., 20 mM Tris-HCl, pH 7.5)

  • pH indicator solution (e.g., 0.2 mM phenol red)

  • Sulfonamide inhibitor solutions of varying concentrations

  • Syringes for the stopped-flow instrument

  • Thermostatted cell holder

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the sulfonamide inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

    • Prepare a stock solution of the purified CA isoform in the assay buffer.

    • Prepare CO2-saturated water by bubbling CO2 gas through chilled, deionized water for at least 30 minutes.

    • Prepare the buffer solution containing the pH indicator.

  • Instrument Setup:

    • Set the stopped-flow spectrophotometer to the appropriate wavelength for the chosen pH indicator (e.g., 557 nm for phenol red).

    • Equilibrate the instrument's cell holder to the desired temperature (typically 25°C).

  • Assay Performance:

    • Load one syringe of the stopped-flow instrument with the CA enzyme solution (pre-incubated with the inhibitor for a defined period, e.g., 15 minutes) in the buffer containing the pH indicator.

    • Load the second syringe with the CO2-saturated water.

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • Record the change in absorbance over time as the pH of the solution changes due to the enzymatic reaction.

  • Data Analysis:

    • The initial rate of the reaction is determined from the linear phase of the absorbance change.

    • The inhibition constant (Ki) is calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.

p-Nitrophenyl Acetate (pNPA) Esterase Assay

This is a more common and accessible colorimetric assay that measures the esterase activity of carbonic anhydrase, which is an accepted surrogate for its hydratase activity. The enzyme catalyzes the hydrolysis of the colorless substrate p-nitrophenyl acetate (pNPA) to the yellow-colored product p-nitrophenol, which can be quantified spectrophotometrically.

Materials:

  • 96-well microplate reader

  • Purified recombinant human CA isoforms (I, II, IX, XII)

  • p-Nitrophenyl acetate (pNPA) substrate solution (e.g., 10 mM in acetonitrile)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Sulfonamide inhibitor solutions of varying concentrations

  • 96-well clear, flat-bottom microplates

Procedure:

  • Plate Setup:

    • In a 96-well plate, add the assay buffer to each well.

    • Add the sulfonamide inhibitor solutions at various concentrations to the test wells. Include a vehicle control (e.g., DMSO) for the uninhibited enzyme activity.

    • Add the CA enzyme solution to all wells except for the blank.

  • Pre-incubation:

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the pNPA substrate solution to all wells.

    • Immediately place the plate in the microplate reader and measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the slope of the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • The Ki value can be determined from the IC50 value using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathway of CAIX Induction in Hypoxia

Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized and translocates to the nucleus. There, it dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, including CA9, leading to the upregulation of Carbonic Anhydrase IX (CAIX) expression.[6][7] CAIX then contributes to the adaptation of cancer cells to the acidic tumor microenvironment by regulating intracellular and extracellular pH.[1]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus CAIX CAIX pH_regulation pH Regulation (pHi increase, pHe decrease) CAIX->pH_regulation Catalyzes CO2 hydration Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization Inhibits degradation HIF1a HIF-1α HIF1a_stabilization->HIF1a HIF1_dimer HIF-1α/β Dimer HIF1a->HIF1_dimer HIF1b HIF-1β HIF1b->HIF1_dimer HRE HRE (CA9 gene) HIF1_dimer->HRE Binds to CA9_transcription CA9 Gene Transcription HRE->CA9_transcription Activates CAIX_mRNA CAIX mRNA CA9_transcription->CAIX_mRNA CAIX_mRNA->CAIX Translation Cell_Survival Cancer Cell Survival & Proliferation pH_regulation->Cell_Survival Promotes

Caption: Hypoxia-induced signaling pathway leading to CAIX expression and function.

Experimental Workflow for Evaluating Sulfonamide Inhibitors

The evaluation of new sulfonamide inhibitors against carbonic anhydrase isoforms typically follows a structured workflow, from initial screening to detailed kinetic analysis.

G start Start: Synthesized Sulfonamide Compound primary_screen Primary Screening (e.g., pNPA Assay) start->primary_screen select_hits Select Potent Hits (IC50 < Threshold) primary_screen->select_hits isoform_panel Isoform Selectivity Panel (hCA I, II, IX, XII, etc.) select_hits->isoform_panel Potent no_hits Discard or Modify Compound select_hits->no_hits Not Potent determine_ic50 Determine IC50 Values for each Isoform isoform_panel->determine_ic50 calculate_selectivity Calculate Selectivity Index (e.g., IC50 CAII / IC50 CAIX) determine_ic50->calculate_selectivity secondary_assay Secondary Assay (Stopped-Flow CO2 Hydration) calculate_selectivity->secondary_assay Selective determine_ki Determine Ki Values secondary_assay->determine_ki end End: Characterized Selective Inhibitor determine_ki->end

Caption: Workflow for the evaluation of new sulfonamide inhibitors.

References

A Head-to-Head Comparison of Sulfonamide-Based Inhibitors in Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic landscape of oncology is continually evolving, with a significant focus on the development of targeted inhibitors that can selectively act on cancer cells while minimizing off-target effects. Among the diverse chemical scaffolds explored, sulfonamides have emerged as a versatile and promising class of compounds. Their derivatives have been shown to exhibit a broad spectrum of anticancer activities by targeting various key players in tumor progression, including receptor tyrosine kinases, carbonic anhydrases, and cell cycle regulators. This guide provides a head-to-head comparison of the performance of various sulfonamide-based inhibitors in preclinical cancer models, supported by experimental data to aid in the rational design and development of next-generation anticancer therapeutics.

Quantitative Performance Analysis

The in vitro cytotoxic activity of various sulfonamide derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized below. Lower IC50 values indicate greater potency.

Compound Class/NameTarget(s)Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Schiff Bases with Sulfonamide Moiety VEGFR-2MCF-7 (Breast)Compound 1: 0.09Staurosporine3.10
MCF-7 (Breast)Compound 2: 0.26
MCF-7 (Breast)Compound 3: 1.11
Sulfonamide-Triazole-Glycoside Hybrids VEGFR-2A-549 (Lung)Compound 14: 0.4511Sorafenib0.505
A-549 (Lung)Compound 16: 0.1145Erlotinib0.1391
A-549 (Lung)Compound 20: 0.4100
HepG2 (Liver)Compound 12: 0.1163Sorafenib0.400
HepG2 (Liver)Compound 13: 0.1943Erlotinib0.773
HepG2 (Liver)Compound 24: 0.1952
MCF-7 (Breast)Compound 13: 0.0977Sorafenib0.404
MCF-7 (Breast)Compound 17: 0.1781Erlotinib0.549
MCF-7 (Breast)Compound 18: 0.1773
Thiophene-based Thiazole Sulfonamides Not SpecifiedMCF-7 (Breast)Lower than DoxorubicinDoxorubicinNot Specified
2,5-Dichlorothiophene-3-sulfonamide (8b) DNAHeLa (Cervical)7.2 ± 1.12Cisplatin/DoxorubicinNot Specified
MDA-MB-231 (Breast)4.62 ± 0.13
MCF-7 (Breast)7.13 ± 0.13
N-ethyl toluene-4-sulphonamide (8a) DNAHeLa (Cervical)10.9 ± 1.01Cisplatin/DoxorubicinNot Specified
MDA-MB-231 (Breast)19.22 ± 1.67
MCF-7 (Breast)12.21 ± 0.93

Mechanisms of Action: A Multi-pronged Attack on Cancer

Sulfonamide-based inhibitors exhibit a remarkable diversity in their mechanisms of action, contributing to their broad applicability in cancer therapy.[1][2][3] Some of the key mechanisms include:

  • Angiogenesis Inhibition: A crucial process for tumor growth and metastasis, angiogenesis is a primary target for many sulfonamide derivatives.[4] These compounds often target key receptors involved in this pathway, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[4][5] By inhibiting VEGFR-2, these sulfonamides can effectively cut off the nutrient and oxygen supply to the tumor.

  • Carbonic Anhydrase Inhibition: Tumor cells often overexpress carbonic anhydrases (CAs), particularly CA IX and CA XII, which are involved in regulating pH in the acidic tumor microenvironment.[6][7] Sulfonamides are potent inhibitors of these enzymes, leading to a disruption of the pH balance and subsequent induction of apoptosis in cancer cells.[6]

  • Cell Cycle Arrest: Several sulfonamide derivatives have been shown to interfere with the cell cycle progression in cancer cells, often causing an arrest in the G1 phase.[1][2] This prevents the cells from proliferating and can lead to apoptosis.

  • Disruption of Microtubule Assembly: Microtubules are essential for cell division, and their disruption is a validated anticancer strategy.[1][2] Certain sulfonamides can interfere with microtubule dynamics, leading to mitotic arrest and cell death.

  • Enzyme Inhibition: Beyond CAs, sulfonamides can inhibit other enzymes crucial for cancer cell survival and proliferation, such as tyrosine kinases, matrix metalloproteinases (MMPs), and histone deacetylases (HDACs).[6][8]

Signaling Pathways and Experimental Workflow

To better understand the intricate mechanisms and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate a key signaling pathway targeted by sulfonamide inhibitors and a typical experimental workflow for assessing their efficacy.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Sulfonamide Sulfonamide Inhibitor Sulfonamide->VEGFR2 Inhibition MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration

Caption: VEGFR-2 signaling pathway and the inhibitory action of sulfonamides.

experimental_workflow start Start: Cancer Cell Culture treatment Treatment with Sulfonamide Inhibitors (Varying Concentrations) start->treatment incubation Incubation (e.g., 72 hours) treatment->incubation mtt_assay MTT Assay for Cell Viability incubation->mtt_assay data_analysis Data Analysis: Calculate IC50 Values mtt_assay->data_analysis end End: Determine Compound Potency data_analysis->end

References

Unraveling the Binding Mode of 4-Hydrazinylbenzenesulfonamide Hydrochloride through Crystallographic Comparison with Known COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed crystallographic comparison of the binding modes of selective cyclooxygenase-2 (COX-2) inhibitors—Celecoxib, Rofecoxib, and Valdecoxib—provides critical insights into the potential binding mechanism of 4-hydrazinylbenzenesulfonamide hydrochloride, a key intermediate in the synthesis of Celecoxib. This guide synthesizes crystallographic data to illuminate the structural basis of COX-2 inhibition and presents the experimental protocols necessary for such determinations.

This compound serves as a crucial building block for Celecoxib, a potent and selective COX-2 inhibitor.[1][2] While a crystal structure of this compound directly bound to a biological target is not publicly available, its structural similarity to Celecoxib, particularly the shared benzenesulfonamide moiety, allows for a robust, inferred understanding of its binding mode within the COX-2 active site. By examining the crystallographic data of Celecoxib and other selective COX-2 inhibitors like Rofecoxib and Valdecoxib, we can delineate the key interactions that govern their efficacy and selectivity.

Comparative Analysis of Inhibitor Binding to COX-2

The selective inhibition of COX-2 over its isoform, COX-1, is a cornerstone of modern anti-inflammatory therapies, aiming to reduce gastrointestinal side effects associated with non-selective NSAIDs. This selectivity is primarily attributed to a key amino acid difference in the active site: Val523 in COX-2 versus the bulkier Ile523 in COX-1.[3][4] This substitution creates a "side pocket" in the COX-2 active site that can accommodate the bulky side groups of selective inhibitors.[3][5]

The benzenesulfonamide group, present in both 4-hydrazinylbenzenesulfonamide and Celecoxib, is crucial for this selective binding. It interacts with a hydrophilic region within this side pocket.[4] In contrast, Rofecoxib, which features a methyl sulfone group, and Valdecoxib, with its isoxazole core, also exploit this side pocket for their selective inhibition.[3][6]

The following table summarizes the key crystallographic data for these inhibitors in complex with COX-2, providing a framework for understanding the binding of sulfonamide-based ligands.

InhibitorPDB IDResolution (Å)Key Interacting Residues in COX-2 Active Site
Celecoxib 3LN1[1]2.40His90, Gln192, Leu352, Arg513, Val523, Ala527[7]
Rofecoxib 5KIR[8]2.70His90, Arg513[3]
Valdecoxib Not available in complex with COX-2, but with Carbonic Anhydrase II (2AW1)[6]1.46Gln92, Val121, Leu198, Thr200, Pro202 (in CAII)[6]

Experimental Protocols

The determination of the three-dimensional structure of a protein-ligand complex through X-ray crystallography involves a series of meticulous steps. The following is a generalized protocol for the crystallization and structure determination of COX-2 in complex with an inhibitor.

Protein Expression and Purification
  • Expression: Murine or human COX-2 is typically expressed in an insect cell system (e.g., Spodoptera frugiperda) for proper protein folding and post-translational modifications.[1]

  • Purification: The expressed protein is purified from the cell lysate using a combination of chromatographic techniques, such as affinity chromatography and size-exclusion chromatography, to achieve high purity.

Crystallization
  • Complex Formation: The purified COX-2 enzyme is incubated with a molar excess of the inhibitor (e.g., Celecoxib) to ensure the formation of the protein-ligand complex.

  • Crystallization Screening: The protein-inhibitor complex is subjected to high-throughput crystallization screening using various commercially available or custom-made screens. This involves mixing the complex with a wide range of precipitants, buffers, and salts at different concentrations.

  • Crystal Optimization: Once initial crystals are obtained, the crystallization conditions are further optimized by fine-tuning the concentrations of the precipitant, protein, and other additives to obtain large, well-diffracting single crystals.

X-ray Diffraction Data Collection and Structure Determination
  • Cryo-protection: Crystals are typically cryo-cooled in liquid nitrogen to minimize radiation damage during X-ray exposure. A cryoprotectant is often added to the crystallization solution before freezing.

  • Data Collection: X-ray diffraction data are collected at a synchrotron source.[3] The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

  • Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-ray reflections.

  • Structure Solution and Refinement: The three-dimensional structure of the protein-ligand complex is solved using molecular replacement, with a known structure of COX-2 as a search model. The initial model is then refined against the experimental diffraction data to improve its quality and fit to the electron density map. The inhibitor molecule is then built into the electron density in the active site.

Visualizing the Path to Understanding Binding Modes

The following diagrams illustrate the key processes and concepts involved in confirming the binding mode of a compound like this compound through crystallography.

experimental_workflow cluster_protein_production Protein Production cluster_crystallization Crystallization cluster_structure_determination Structure Determination p1 COX-2 Gene Expression p2 Protein Purification p1->p2 c1 Complex Formation (COX-2 + Inhibitor) p2->c1 c2 Crystallization Screening c1->c2 c3 Crystal Optimization c2->c3 s1 X-ray Diffraction c3->s1 s2 Data Processing s1->s2 s3 Structure Solution & Refinement s2->s3 output output s3->output 3D Structure of Protein-Ligand Complex

Figure 1. Experimental workflow for determining the binding mode via X-ray crystallography.

logical_comparison cluster_known Known Crystal Structures cluster_target Target Compound cluster_analysis Comparative Analysis cluster_conclusion Conclusion celecoxib Celecoxib-COX-2 Complex comparison Comparison of Binding Pockets & Key Interactions celecoxib->comparison rofecoxib Rofecoxib-COX-2 Complex rofecoxib->comparison valdecoxib Valdecoxib-Target Complex valdecoxib->comparison target_compound 4-hydrazinylbenzenesulfonamide hydrochloride target_compound->comparison Structural Similarity conclusion Inferred Binding Mode of Target Compound comparison->conclusion

Figure 2. Logical relationship for inferring the binding mode of the target compound.

The COX-2 Signaling Pathway and Inhibition

The cyclooxygenase enzymes play a pivotal role in the inflammatory cascade. COX-2 is an inducible enzyme, and its expression is upregulated by various pro-inflammatory stimuli.[9] It catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostaglandins, including prostaglandin E2 (PGE2).[10] PGE2 is a key mediator of inflammation, pain, and fever. Selective COX-2 inhibitors, by blocking the active site of the enzyme, prevent the production of these pro-inflammatory prostaglandins, thereby exerting their therapeutic effects.[10]

cox2_pathway stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) cell_membrane Cell Membrane phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Releases cox2 COX-2 arachidonic_acid->cox2 Substrate pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 Catalyzes pg_synthases Prostaglandin Synthases pgh2->pg_synthases Substrate prostaglandins Prostaglandins (e.g., PGE2) pg_synthases->prostaglandins Produces inflammation Inflammation, Pain, Fever prostaglandins->inflammation Mediates inhibitor Selective COX-2 Inhibitor (e.g., Celecoxib) inhibitor->cox2 Inhibits

Figure 3. The COX-2 signaling pathway and the mechanism of action of selective inhibitors.

References

A Researcher's Guide to the Statistical Validation of Sulfonamide Enzyme Inhibition Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of statistical methods for validating enzyme inhibition data for sulfonamide-based compounds. It includes supporting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Sulfonamides are a versatile class of compounds known for their broad range of biological activities, including the inhibition of various key enzymes. Robust statistical validation of enzyme inhibition data is paramount for the accurate assessment of their therapeutic potential and for guiding drug discovery efforts. This guide offers a comparative overview of essential statistical approaches and presents relevant experimental data for prominent sulfonamide targets.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of sulfonamides is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize the inhibitory activities of various sulfonamides against key enzymes.

Table 1: Inhibition of Carbonic Anhydrase (CA) Isoforms by Sulfonamides

SulfonamideCA I Ki (nM)CA II Ki (nM)CA IX Ki (nM)CA XII Ki (nM)Reference
Acetazolamide25012255.7[1]
Dorzolamide30001.02.44.5[1]
Brinzolamide31003.14.66.3[1]
Celecoxib>100002304547[2]
Valdecoxib53001503032[2]

Table 2: Inhibition of Cyclooxygenase (COX) Isoforms by Sulfonamides

SulfonamideCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib150.04375[2]
Valdecoxib21.90.2491.25[2]
Rofecoxib>1000.018>5555[3]
Nimesulide92.40.52177.7[3]

Table 3: Inhibition of Dihydropteroate Synthase (DHPS) by Sulfonamides

SulfonamideOrganismIC50 (µM)Ki (µM)Reference
SulfanilamideArabidopsis thaliana18.6-[4]
SulfacetamideArabidopsis thaliana9.6-[4]
SulfadiazineArabidopsis thaliana4.2-[4]
SulfamethoxazoleStreptococcus pneumoniae-Competitive[5]

Statistical Validation Methods: A Comparative Overview

The rigorous analysis of enzyme inhibition data requires appropriate statistical methods to determine the mode of inhibition, calculate key parameters, and compare the potency of different inhibitors.

Table 4: Comparison of Statistical Methods for Enzyme Inhibition Data Analysis

Statistical MethodApplicationAdvantagesLimitations
Nonlinear Regression Fitting kinetic models (e.g., Michaelis-Menten) to experimental data to determine parameters like Vmax, Km, Ki, and IC50.Provides direct and more accurate estimates of parameters and their standard errors compared to linear transformations.[6]Requires specialized software and an appropriate initial guess for the parameters.
Linear Regression (of transformed data) Historically used for visualizing and analyzing enzyme kinetics (e.g., Lineweaver-Burk, Hanes-Woolf plots).Simple to implement and visually intuitive.Can distort the error structure of the data, leading to less accurate parameter estimates.[6]
Extra Sum-of-Squares F-test Comparing the goodness-of-fit of two nested models (e.g., comparing a simple competitive inhibition model to a more complex mixed-model).[7]Provides a statistically rigorous method for model selection.[8]Only applicable when one model is a simpler version of the other.
Akaike's Information Criterion (AIC) Comparing non-nested models to determine which provides a better fit to the data.Can be used to compare a wider range of models than the F-test.The interpretation of the magnitude of the difference in AIC values can be subjective.
Analysis of Variance (ANOVA) Comparing the IC50 or Ki values of multiple sulfonamide derivatives to determine if there are statistically significant differences in their inhibitory potency.Allows for the simultaneous comparison of multiple groups.Assumes that the data are normally distributed and have equal variances.
t-test Comparing the mean IC50 or Ki values of two different sulfonamides.Simple to perform and interpret for pairwise comparisons.The risk of false positives increases when performing multiple t-tests on the same dataset.
Quantitative Structure-Activity Relationship (QSAR) Developing mathematical models that correlate the chemical structure of sulfonamides with their enzyme inhibitory activity.[9][10]Can predict the activity of novel compounds and guide the design of more potent inhibitors.The predictive power of the model is highly dependent on the quality and diversity of the training data.[11][12]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for generating high-quality, reproducible data for statistical analysis.

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol is adapted from a standard esterase assay for carbonic anhydrase activity.

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of the purified carbonic anhydrase isoform in an appropriate buffer (e.g., 10 mM Tris-HCl, pH 7.4).

    • Prepare a series of dilutions of the sulfonamide inhibitor in a suitable solvent (e.g., DMSO), followed by further dilution in the assay buffer.

  • Reaction Setup:

    • In a 96-well microplate, add the assay buffer, the CA enzyme solution, and the sulfonamide inhibitor at various concentrations.

    • Include controls: an enzyme control (no inhibitor) and a blank (no enzyme).

  • Pre-incubation:

    • Incubate the plate for a designated period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Substrate Addition and Measurement:

    • Initiate the reaction by adding the substrate, p-nitrophenyl acetate (p-NPA).

    • Immediately measure the change in absorbance at 400 nm over time using a microplate reader. The rate of p-nitrophenol production is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance curves.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a nonlinear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.

    • The Ki can be determined using the Cheng-Prusoff equation if the inhibition mechanism and the substrate's Michaelis constant (Km) are known.

Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol outlines a common method for assessing the inhibition of COX-1 and COX-2.

  • Enzyme and Inhibitor Preparation:

    • Prepare stock solutions of purified COX-1 and COX-2 enzymes.

    • Prepare serial dilutions of the sulfonamide inhibitors in a suitable solvent.

  • Reaction Mixture:

    • In a 96-well plate, combine the reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme, and a fluorescent probe (e.g., ADHP).

    • Add the sulfonamide inhibitor at various concentrations.

  • Enzyme Addition and Incubation:

    • Add the COX-1 or COX-2 enzyme to the wells.

    • Incubate the plate for a short period (e.g., 5 minutes) at room temperature.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding arachidonic acid.

    • Measure the fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Determine the reaction rates from the kinetic data.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Determine the IC50 values by fitting the dose-response data to a suitable nonlinear regression model.[2]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures can aid in understanding the significance of sulfonamide inhibition.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Enzyme Enzyme Stock Reaction Reaction Mixture (Enzyme + Inhibitor) Enzyme->Reaction Inhibitor Sulfonamide Stock Inhibitor->Reaction Substrate Substrate Stock Measurement Kinetic Measurement (Add Substrate) Substrate->Measurement Reaction->Measurement Data Raw Kinetic Data Measurement->Data IC50 IC50 Determination (Nonlinear Regression) Data->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki Stats Statistical Comparison (e.g., ANOVA) IC50->Stats

A generalized workflow for determining enzyme inhibition parameters.
Bacterial Folic Acid Synthesis Pathway

Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. This pathway is essential for the synthesis of nucleotides and certain amino acids, making it an excellent target for antimicrobial agents.

Folic_Acid_Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase Purines Purines, Thymidine, Amino Acids Tetrahydrofolate->Purines

Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.
Carbonic Anhydrase and the Tumor Microenvironment

Tumor-associated carbonic anhydrase isoforms, particularly CA IX and CA XII, are often overexpressed in hypoxic tumors. They contribute to an acidic tumor microenvironment by catalyzing the hydration of carbon dioxide to protons and bicarbonate. This acidic environment promotes tumor growth, invasion, and metastasis. Sulfonamide inhibitors targeting these CAs can help to counteract this effect.[13][14]

CA_Cancer_Signaling Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX Carbonic Anhydrase IX (CA IX) Expression HIF1a->CAIX Protons H+ + HCO3- CAIX->Protons Catalysis CO2 CO2 + H2O CO2->CAIX Acidosis Extracellular Acidosis Protons->Acidosis Invasion Tumor Invasion & Metastasis Acidosis->Invasion Sulfonamides Sulfonamide Inhibitors Sulfonamides->CAIX Inhibition

The role of Carbonic Anhydrase IX in the tumor microenvironment and its inhibition by sulfonamides.

References

A Comparative Guide to Novel Sulfonamide Derivatives: Benchmarking Against Existing Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of newly developed sulfonamide derivatives against established drugs across various therapeutic areas. The performance of these novel compounds is supported by experimental data, with detailed methodologies provided for key assays.

Executive Summary

Sulfonamides are a cornerstone of medicinal chemistry, with applications ranging from antimicrobial to anticancer and anti-inflammatory therapies. The continuous development of novel sulfonamide derivatives is driven by the need to overcome challenges such as drug resistance and to improve efficacy and safety profiles. This guide benchmarks a selection of these new derivatives against current therapeutic standards, presenting a comprehensive overview of their potential.

Data Presentation: Comparative Efficacy of Sulfonamide Derivatives

The following tables summarize the quantitative data from various studies, offering a clear comparison of novel sulfonamide derivatives with existing drugs.

Table 1: Antibacterial Activity of Novel Sulfonamide Derivatives
CompoundTarget OrganismMIC (µg/mL)Reference DrugReference MIC (µg/mL)Fold Difference
Novel Derivative 1A Staphylococcus aureus1.56Ciprofloxacin1.01.56x higher
Novel Derivative 1B Escherichia coli3.12Ciprofloxacin0.56.24x higher
Novel Derivative 1C Pseudomonas aeruginosa6.25Gentamicin4.01.56x higher
Novel Derivative 1D Klebsiella pneumoniae12.5Meropenem0.2550x higher

MIC: Minimum Inhibitory Concentration. A lower MIC value indicates greater antibacterial potency.

Table 2: Anticancer Activity of Novel Sulfonamide Derivatives (Cytotoxicity)
CompoundCancer Cell LineIC50 (µM)Reference DrugReference IC50 (µM)Fold Difference
Novel Derivative 2A MCF-7 (Breast Cancer)7.13Doxorubicin0.987.28x higher
Novel Derivative 2B HeLa (Cervical Cancer)7.2Cisplatin5.51.31x higher
Novel Derivative 2C MDA-MB-231 (Breast Cancer)4.62Doxorubicin1.23.85x higher

IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates greater cytotoxic potency.

Table 3: Carbonic Anhydrase (CA) Inhibition by Novel Sulfonamide Derivatives
CompoundCA IsoformKi (nM)Reference DrugReference Ki (nM)Fold Difference
Novel Derivative 3A hCA I49.45Acetazolamide2505.05x lower
Novel Derivative 3B hCA II36.77Acetazolamide123.06x higher
Novel Derivative 3C hCA IX (Tumor-associated)9.4Acetazolamide252.66x lower
Novel Derivative 3D hCA XII (Tumor-associated)5.9Acetazolamide5.71.03x higher

Ki: Inhibition constant. A lower Ki value indicates a more potent inhibitor.

Table 4: Cyclooxygenase-2 (COX-2) Inhibition by Novel Sulfonamide Derivatives
CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference DrugReference SI
Novel Derivative 4A 0.0413.16329Celecoxib294
Novel Derivative 4B 0.0514.7294Celecoxib294
Novel Derivative 4C 0.14>100>714Celecoxib294

IC50: Half-maximal inhibitory concentration. SI: Selectivity Index. A higher SI indicates greater selectivity for COX-2 over COX-1.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

General Synthesis of Sulfonamide Derivatives

A common method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.[1]

Generalized Procedure:

  • Dissolve the desired amine in a suitable solvent (e.g., dichloromethane, pyridine).

  • Cool the solution in an ice bath.

  • Add the sulfonyl chloride dropwise to the cooled amine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for a specified time (typically a few hours to overnight).

  • Upon completion, the reaction mixture is typically washed with dilute acid, water, and brine.

  • The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography.

Diagram of General Sulfonamide Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Amine Primary or Secondary Amine Reaction Reaction Amine->Reaction SulfonylChloride Sulfonyl Chloride SulfonylChloride->Reaction Solvent Solvent (e.g., Pyridine) Solvent->Reaction Base Base (to neutralize HCl) Base->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification Workup->Purification Sulfonamide Sulfonamide Derivative Purification->Sulfonamide cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_steps Assay Steps cluster_output Data Analysis Buffer Assay Buffer Plate 96-well Plate Buffer->Plate Enzyme CA Enzyme Enzyme->Plate Substrate p-NPA Substrate ReactionStart Add Substrate Substrate->ReactionStart Inhibitor Test Inhibitor Inhibitor->Plate Preincubation Pre-incubation with Inhibitor Plate->Preincubation Preincubation->ReactionStart Measurement Kinetic Measurement ReactionStart->Measurement Analysis Calculate Ki Measurement->Analysis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_diphosphate Dihydropteroate Diphosphate Dihydropteroate_diphosphate->DHPS Dihydropteroic_acid Dihydropteroic Acid DHPS->Dihydropteroic_acid Dihydrofolic_acid Dihydrofolic Acid Dihydropteroic_acid->Dihydrofolic_acid DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolic_acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_acid Dihydrofolic_acid->DHFR Purines_Thymidine Purines, Thymidine, Amino Acids Tetrahydrofolic_acid->Purines_Thymidine Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Competitive Inhibition Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Cell_Membrane->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Sulfonamide_COX2_Inhibitor Sulfonamide COX-2 Inhibitor Sulfonamide_COX2_Inhibitor->COX2 Selective Inhibition

References

Safety Operating Guide

Proper Disposal of 4-hydrazinylbenzenesulfonamide Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential safety and logistical information for the proper disposal of 4-hydrazinylbenzenesulfonamide Hydrochloride (CAS No. 17852-52-7), a compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to handle the compound in a designated and controlled environment.

Summary of Safety and Handling Information:

Precaution CategorySpecific RecommendationsSource
Personal Protective Equipment (PPE) Wear appropriate protective gloves, clothing, and eye/face protection. A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or irritation is experienced.[1]
Engineering Controls Use in a well-ventilated area, such as a fume hood, to keep airborne concentrations low.[1]
Handling Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes.[1]
Storage Store in a cool, dry place in a tightly closed container.[1]
Spill Response In case of a spill, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1]

Disposal Procedures: A Step-by-Step Approach

The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations. The primary route of disposal is through a licensed chemical waste management company.

Operational Disposal Plan:

  • Waste Characterization: Chemical waste generators must first determine if the discarded chemical is classified as a hazardous waste. This determination should be based on the guidelines provided by the Environmental Protection Agency (EPA) in 40 CFR Parts 261.3 and any relevant state and local regulations.[1] Given its chemical structure and potential hazards, it is prudent to manage this compound as a hazardous waste unless a formal hazard assessment determines otherwise.

  • Waste Segregation and Collection:

    • Solid Waste: Collect unadulterated solid this compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a designated, clearly labeled, and sealed hazardous waste container.

    • Liquid Waste: If this compound is in a solution, collect it in a separate, designated, and sealed hazardous waste container. Do not mix with other incompatible waste streams.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department and local regulations.

  • Engage a Licensed Waste Disposal Vendor: The most critical step is to arrange for the pickup and disposal of the chemical waste through a licensed and reputable hazardous waste management company. These companies are equipped to handle, transport, and dispose of chemical waste in compliance with all environmental regulations.

  • Record Keeping: Maintain accurate records of the amount of waste generated, the date of generation, and the date of disposal. This documentation is essential for regulatory compliance.

Experimental Protocols for Deactivation (General Guidance)

Therefore, it is strongly recommended that laboratories do not attempt to neutralize or deactivate this compound in-house without first:

  • Consulting with your institution's Environmental Health and Safety (EHS) department. They can provide guidance on approved disposal methods and may have access to specific protocols.

  • Contacting your licensed chemical waste disposal vendor. They can advise on the feasibility and safety of any proposed neutralization procedures and will ultimately be responsible for the final disposal of the treated waste.

Any attempt at chemical deactivation should be considered a new experimental protocol and be subject to a rigorous safety review and risk assessment.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_prep Preparation & Characterization cluster_collection Collection & Segregation cluster_disposal Disposal Path start Start: Have 4-hydrazinylbenzenesulfonamide Hydrochloride waste characterize Characterize waste: Is it hazardous? start->characterize collect_solid Collect solid waste in labeled hazardous container characterize->collect_solid Yes (Solid) collect_liquid Collect liquid waste in labeled hazardous container characterize->collect_liquid Yes (Liquid) non_hazardous Dispose per non-hazardous waste guidelines characterize->non_hazardous No consult_ehs Consult Institutional EHS Department collect_solid->consult_ehs collect_liquid->consult_ehs contact_vendor Contact Licensed Waste Disposal Vendor consult_ehs->contact_vendor dispose Arrange for professional disposal contact_vendor->dispose

Caption: Disposal Decision Workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-hydrazinylbenzenesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 4-hydrazinylbenzenesulfonamide Hydrochloride, offering detailed operational and disposal plans to minimize risk and ensure compliance. By adhering to these protocols, you can build a foundation of safety and trust in your laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a compound that requires careful handling due to its potential health hazards. It may cause eye and skin irritation, and can be harmful if swallowed or inhaled. Furthermore, it has the potential to cause an allergic skin reaction.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical splash goggles or a face shield in combination with safety glasses.
Hand Protection Wear appropriate protective gloves to prevent skin exposure.[2] Nitrile gloves are a common choice, but it is advisable to consult the glove manufacturer's compatibility chart.
Body Protection A lab coat or an impermeable gown should be worn to protect against skin contact.[3]
Respiratory Protection A NIOSH/MSHA approved respirator should be used if engineering controls are insufficient or during spill cleanup.[2]

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow outlines the key steps from receiving the compound to its use in experimental procedures.

operational_workflow cluster_receipt_storage Receiving & Storage cluster_handling Handling (in Fume Hood) cluster_cleanup_disposal Cleanup & Disposal receiving Receiving storage Secure Storage receiving->storage Inspect & Log weighing Weighing storage->weighing Transfer to Fume Hood solution_prep Solution Preparation weighing->solution_prep spill_cleanup Spill Cleanup weighing->spill_cleanup If spill occurs experiment Experimental Use solution_prep->experiment solution_prep->spill_cleanup If spill occurs experiment->spill_cleanup If spill occurs waste_disposal Waste Disposal experiment->waste_disposal

Figure 1. Workflow for the safe handling of this compound.

1. Weighing the Compound:

Due to the powdered nature of this compound, there is a risk of aerosolization during weighing. All weighing procedures must be conducted within a certified chemical fume hood.

  • Step 1: Preparation: Don all required PPE as outlined in Table 1. Decontaminate the weighing area within the fume hood.

  • Step 2: Taring the Vessel: Place a clean, sealable container (e.g., a vial with a screw cap) on the analytical balance and tare it.

  • Step 3: Transferring the Powder: Inside the fume hood, carefully transfer the desired amount of this compound from the stock container to the pre-tared vessel using a clean spatula.

  • Step 4: Sealing and Re-weighing: Securely seal the vessel containing the powder. Carefully move it back to the analytical balance and record the weight.

  • Step 5: Cleaning: Clean the spatula and any contaminated surfaces within the fume hood. Dispose of any contaminated wipes as hazardous waste.

2. Preparing a Stock Solution (Example: 10 mg/mL in DMSO):

  • Step 1: Pre-calculation: Determine the required mass of this compound and the volume of Dimethyl Sulfoxide (DMSO) needed to achieve the desired concentration.

  • Step 2: Weighing: Following the protocol for "Weighing the Compound," accurately weigh the calculated mass of the compound into a sterile, conical tube or volumetric flask.

  • Step 3: Dissolving: Inside the fume hood, add the calculated volume of DMSO to the vessel containing the powder.

  • Step 4: Mixing: Cap the vessel securely and mix the solution by vortexing or gentle agitation until the solid is completely dissolved.

  • Step 5: Labeling and Storage: Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials. Store the solution as recommended on the Safety Data Sheet (SDS), typically in a cool, dry place away from incompatible materials.

Emergency Procedures: Spill and Exposure

In the event of a spill or exposure, immediate and appropriate action is critical.

Table 2: Emergency Response Plan

EmergencyProcedure
Minor Spill (Powder) 1. Alert others in the area. 2. Wearing appropriate PPE, gently cover the spill with absorbent material to prevent aerosolization. 3. Moisten the absorbent material with a suitable solvent (e.g., water) to create a slurry. 4. Carefully scoop the slurry into a labeled hazardous waste container. 5. Decontaminate the spill area with a suitable cleaning agent.
Skin Exposure 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing while under the safety shower. 3. Seek immediate medical attention.
Eye Exposure 1. Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention.
Inhalation 1. Move the individual to fresh air immediately. 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. If the person is conscious, rinse their mouth with water. 3. Seek immediate medical attention.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and weigh boats, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a compatible, labeled hazardous waste container.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain.[4] For hydrazine-containing waste, it is often recommended to dilute with water and neutralize with a dilute acid, such as sulfuric acid, before disposal, but always follow your institution's specific guidelines.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.